2-Chloro-4-(difluoromethoxy)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(difluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMPKLBAJFDEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247745-21-6 | |
| Record name | 2-chloro-4-(difluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-4-(difluoromethoxy)aniline molecular weight
An In-Depth Technical Guide to 2-Chloro-4-(difluoromethoxy)aniline: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic amine of significant interest to the pharmaceutical and agrochemical industries. We will delve into its fundamental physicochemical properties, explore its strategic importance as a synthetic intermediate, detail established protocols for its synthesis and analytical characterization, and provide essential safety and handling information. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive molecules.
Core Molecular Profile and Physicochemical Properties
This compound is an aromatic compound distinguished by an aniline core substituted with a chlorine atom at the 2-position and a difluoromethoxy group at the 4-position.[1] This unique substitution pattern confers specific properties that are highly valuable in medicinal chemistry.[1] The molecular weight of this compound is 193.58 g/mol .[1]
The presence of the difluoromethoxy (-OCF₂H) group is particularly noteworthy. It is often employed as a bioisostere of the hydroxyl (-OH) or methoxy (-OCH₃) groups.[1] This substitution can significantly enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, which are critical parameters in drug design.[1][2][3][4] The chlorine atom further modulates the electronic properties and lipophilicity of the molecule and provides a potential vector for further synthetic modification.[1]
A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1247745-21-6 | [1] |
| Molecular Formula | C₇H₆ClF₂NO | [1] |
| Molecular Weight | 193.58 g/mol | [1] |
| Appearance | Light brown to brown liquid | [1] |
| Purity | Typically ≥97% | |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1] |
| SMILES | C1=CC(=C(C=C1OC(F)F)Cl)N | [1] |
| InChI Key | INMPKLBAJFDEKI-UHFFFAOYSA-N | [1] |
Strategic Importance in Drug Development
The functional groups on this compound make it a valuable building block for synthesizing more complex, biologically active molecules.[1] Its utility stems from the predictable influence of its substituents on pharmacokinetic profiles.
-
Difluoromethoxy Group: This moiety is a key tool for lead optimization. By replacing a metabolically labile hydroxyl or methoxy group, medicinal chemists can often improve a drug candidate's half-life and bioavailability.[3][4] The difluoromethoxy group can also enhance a compound's lipophilicity, which may improve its ability to cross the blood-brain barrier.[1]
-
Aniline Moiety: The primary amine (-NH₂) is a versatile functional handle. It can be readily acylated, alkylated, or converted into a diazonium salt, opening up a vast array of subsequent chemical transformations for building complex molecular architectures.
-
Chloro Substituent: The chlorine atom influences the acidity of the amine and the electron density of the aromatic ring. This can affect the binding affinity of the final molecule to its biological target.[1]
The logical relationship between the compound's structure and its utility in drug development is illustrated below.
Caption: Structure-function relationships of this compound.
Synthesis and Manufacturing Pathway
While multiple synthetic routes may exist, a common approach involves the multi-step transformation of a readily available precursor. One reported method for a structurally similar compound, 4-(chlorodifluoromethoxy)aniline, starts from trichloromethoxybenzene.[5] This process involves selective fluorination, followed by nitration and subsequent reduction of the nitro group to form the target aniline.[5] The final chlorination step would be adapted to achieve the desired 2-chloro substitution pattern.
The general synthetic logic is outlined below.
Caption: Generalized synthetic workflow for aniline derivatives.
Exemplary Laboratory-Scale Synthesis Protocol
This protocol is adapted from established procedures for analogous compounds and serves as a representative workflow.[1][5] Note: This procedure involves hazardous materials and should only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Step 1: Nitration of a Chlorodifluoromethoxy Phenyl Precursor
-
Materials:
-
Chlorine difluoromethoxy phenyl (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (98%)
-
Water
-
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid and water, cool the flask to 15-20°C in an ice bath.
-
Add the chlorine difluoromethoxy phenyl precursor to the cooled acid.
-
Separately, prepare a nitrating mixture of concentrated sulfuric acid and nitric acid, maintaining a cool temperature.
-
Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, continue stirring at 15-20°C for an additional 2 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by carefully pouring it over crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with a 5% sodium carbonate solution and water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the nitro-intermediate.[1]
-
Step 2: Hydrogenation Reduction to the Aniline
-
Materials:
-
4-nitro chlorine difluoromethoxy phenyl intermediate (1.0 eq)
-
Methanol or Ethanol
-
Palladium on Carbon (Pd/C, 10%)
-
Hydrogen Gas (H₂)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve the nitro-intermediate in methanol or ethanol.
-
Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Seal the vessel, purge with nitrogen or argon, and then introduce hydrogen gas to the desired pressure.
-
Stir the reaction vigorously at room temperature until hydrogen uptake ceases.
-
Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude aniline product.[1] Further purification can be achieved via distillation under reduced pressure or column chromatography.[1]
-
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized this compound is critical. A standard analytical workflow involves chromatographic separation followed by spectroscopic identification.
Caption: General workflow for GC-based analysis of aniline derivatives.
Protocol: Gas Chromatography (GC) Analysis
This protocol is based on general principles and methods such as EPA Method 8131 for aniline analysis.[6]
-
Instrumentation:
-
Gas Chromatograph equipped with a capillary column (e.g., DB-5 or equivalent).
-
Nitrogen-Phosphorus Detector (NPD) for selective detection or a Mass Spectrometer (MS) for definitive identification.
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized product in a suitable solvent like methylene chloride or ethyl acetate.
-
Instrument Setup: Set up the GC with an appropriate temperature program. A typical program might start at 60-80°C, ramp up to 250-280°C, and hold for several minutes to ensure all components elute.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Data Acquisition: Acquire the chromatogram. The retention time of the major peak should be compared to an authentic reference standard for identification.
-
Purity Assessment: The purity can be estimated by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Confirmation (GC-MS): For unambiguous identification, the mass spectrum of the eluting peak should be obtained. The fragmentation pattern and the molecular ion peak (m/z ≈ 193) should be consistent with the structure of this compound.
-
Safety, Handling, and Storage
As with all aniline derivatives, this compound must be handled with care. It is classified as harmful and an irritant.
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[8] Wash hands thoroughly after handling.[8]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Recommended storage temperature is between 2-8°C.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its carefully balanced structural features provide medicinal chemists with a reliable platform for modulating the pharmacokinetic properties of next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for any researcher looking to leverage its potential in their discovery programs.
References
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4-Chloro-2-(difluoromethoxy)aniline. PubChem, National Center for Biotechnology Information. [Link]
-
The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Safety Data Sheet: 4-(3,4-Difluorophenoxy)aniline. Angene Chemical. [Link]
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4-(Chlorodifluoromethoxy)aniline. PubChem, National Center for Biotechnology Information. [Link]
- Preparation method for 4-(chlorodifluoromethoxy)aniline.
-
This compound (C7H6ClF2NO). PubChemLite. [Link]
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This compound-1247745-21-6. Thoreauchem. [Link]
- Preparation method of 4-(difluoromethoxy)aniline.
-
METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. U.S. Environmental Protection Agency. [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH). [Link]
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Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentscope. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(difluoromethoxy)aniline: Solubility and pKa
Introduction
2-Chloro-4-(difluoromethoxy)aniline is an aniline derivative of increasing interest in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a halogen, a difluoromethoxy group, and an amino moiety, imparts a distinct set of physicochemical properties that are critical to its behavior in biological and chemical systems. This guide provides a comprehensive technical overview of two of its most fundamental characteristics: solubility and pKa. A thorough understanding of these properties is paramount for researchers, scientists, and drug development professionals to effectively design, formulate, and optimize molecules for their intended applications.
This document will delve into the predicted physicochemical characteristics of this compound, grounded in the established principles of physical organic chemistry. Furthermore, it will provide detailed, field-proven experimental protocols for the empirical determination of its solubility and pKa, ensuring scientific integrity and reproducibility.
Compound Identification
| Parameter | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1247745-21-6 | - |
| Molecular Formula | C₇H₆ClF₂NO | - |
| Molecular Weight | 193.58 g/mol | - |
| Physical Form | Liquid at room temperature | - |
Section 1: Acidity and Basicity - The pKa of this compound
The basicity of the amino group in aniline derivatives is a crucial determinant of their ionization state at physiological pH, which in turn profoundly influences their solubility, membrane permeability, and target engagement. The pKa of an amine is the pH at which it is 50% protonated.
Predicted pKa
The pKa of aniline is approximately 4.6.[1] The substituents on the aromatic ring of this compound will modulate this value.
-
Ortho-Chloro Substituent: The chlorine atom is an electron-withdrawing group due to its inductive effect (-I). This effect decreases the electron density on the nitrogen atom of the amino group, making it a weaker base and thus lowering the pKa. For instance, the pKa of 2-chloroaniline is approximately 2.7, significantly lower than that of aniline.[2]
-
Para-Difluoromethoxy Substituent (-OCF₂H): The difluoromethoxy group is also electron-withdrawing, primarily through a strong inductive effect (-I) owing to the highly electronegative fluorine atoms. While the oxygen atom can exert a resonance donating effect (+R), the powerful inductive pull of the two fluorine atoms is expected to dominate. This will further decrease the electron density on the nitrogen, leading to a lower pKa.
Considering these substituent effects, the pKa of this compound is predicted to be significantly lower than that of aniline (pKa ≈ 4.6) , likely in the range of 2.0 - 3.5 . This acidic pKa implies that at physiological pH (~7.4), the compound will exist predominantly in its neutral, unprotonated form.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds. The principle involves the gradual titration of a solution of the compound with a standardized acid or base and monitoring the corresponding change in pH.
Protocol:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the compound in a suitable co-solvent if necessary (e.g., a minimal amount of methanol or ethanol) due to its limited aqueous solubility, and then dilute with deionized water to a final volume of 50 mL. The final concentration should be in the range of 1-5 mM.
-
Add a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength throughout the titration.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) and use a magnetic stirrer for continuous mixing.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Use a calibrated burette to add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05-0.1 mL).
-
-
Data Collection:
-
Record the pH of the solution after each addition of the titrant, ensuring the reading has stabilized.
-
Continue the titration until the pH change between additions becomes minimal, typically 2-3 pH units below the expected pKa.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is determined from the pH value at the half-equivalence point, where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.
-
Alternatively, a Gran plot or the first/second derivative of the titration curve can be used for a more precise determination of the equivalence point and subsequently the half-equivalence point.
-
Section 2: Solubility Profile of this compound
Solubility is a critical parameter in drug discovery and development, impacting everything from in vitro assay performance to in vivo absorption and bioavailability.
Predicted Solubility
The solubility of this compound is governed by the interplay of its functional groups:
-
Aqueous Solubility: Aniline has a slight solubility in water (approximately 3.6 g/100 mL at 20 °C).[1] The presence of the chloro and difluoromethoxy groups, both of which are hydrophobic, is expected to decrease the aqueous solubility of the molecule. A calculated LogP of 2.52 further suggests moderate lipophilicity and consequently low aqueous solubility. The amino group can participate in hydrogen bonding with water, but the overall hydrophobic character of the molecule is likely to dominate.[3] Therefore, this compound is predicted to be sparingly soluble in water .
-
pH-Dependent Aqueous Solubility: As an amine, the aqueous solubility of this compound will be pH-dependent. In acidic solutions where the pH is below its pKa, the amino group will be protonated to form the anilinium cation. This charged species will have a much higher affinity for polar water molecules, leading to a significant increase in aqueous solubility at low pH .[3][4]
-
Organic Solubility: Aniline and its derivatives are generally readily soluble in a wide range of organic solvents.[4][5] This is due to the favorable van der Waals interactions between the aromatic ring and the organic solvent molecules. It is predicted that this compound will be soluble in common organic solvents such as methanol, ethanol, acetone, chloroform, and dimethyl sulfoxide (DMSO).
Predicted Solubility Summary
| Solvent Type | Predicted Solubility | Rationale |
| Aqueous (neutral pH) | Sparingly soluble | Predominantly hydrophobic character from the substituted benzene ring. |
| Aqueous (acidic pH < pKa) | More soluble | Protonation of the amino group leads to the formation of a more soluble salt. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | Favorable dipole-dipole interactions. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | Hydrogen bonding with the amino group and favorable interactions with the aromatic ring. |
| Nonpolar Solvents (e.g., Toluene, Hexane) | Moderately to sparingly soluble | The polar amino group may limit solubility in highly nonpolar solvents. |
Experimental Determination of Solubility: Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Protocol:
-
Preparation:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4 for aqueous solubility, or various organic solvents) in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure it has plateaued.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method.
-
Determine the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of µg/mL or µM.
-
Section 3: Interplay of pKa and Solubility
The relationship between pKa and solubility is fundamental to understanding the behavior of ionizable compounds like this compound. The Henderson-Hasselbalch equation dictates the ratio of the protonated (BH⁺) and unprotonated (B) forms of the amine at a given pH.
pH = pKa + log([B]/[BH⁺])
This relationship can be visualized as follows:
Caption: Relationship between pH, pKa, and the solubility of an aniline derivative.
Section 4: Safety and Handling
As a substituted aniline, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds suggests the following:
-
Toxicity: Aniline and its derivatives are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive overview of the predicted and experimental determination of the solubility and pKa of this compound. The presence of electron-withdrawing chloro and difluoromethoxy substituents is expected to significantly lower the pKa of the amino group compared to aniline, rendering it predominantly un-ionized at physiological pH. This, coupled with the hydrophobic nature of the substituents, suggests a low intrinsic aqueous solubility. However, its solubility is predicted to increase significantly in acidic conditions due to the formation of the anilinium salt. The compound is expected to be soluble in a range of common organic solvents. The detailed experimental protocols provided herein offer a robust framework for the empirical validation of these crucial physicochemical parameters, which is essential for advancing the research and development of this and other novel chemical entities.
References
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Aniline - Solubility of Things. (n.d.). Retrieved from [Link]
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P-Chloroaniline Definition. (n.d.). Fiveable. Retrieved from [Link]
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Aniline (benzenamine). (2022, June 30). Australian Government Department of Climate Change, Energy, the Environment and Water. Retrieved from [Link]
- Statistical Analysis of Substituent Effects on pKa of Aniline. (2024, December 11). Journal of Engineering Research and Applied Science.
- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1111-1122.
-
Aniline. (n.d.). PubChem. Retrieved from [Link]
-
Which is more basic between ortho-chloro aniline, para-chloro aniline, meta-chloro aniline and aniline? (2018, August 4). Quora. Retrieved from [Link]
- Correlation between hardness and basicity (pKa) of substituted anilines. (2009). Trade Science Inc.
-
Hammett constants for some common substituents. (n.d.). Retrieved from [Link]
-
Aniline. (n.d.). In Wikipedia. Retrieved from [Link]
- SAFETY DATA SHEET - 4-(Difluoromethoxy)aniline. (2009, July 7). Thermo Fisher Scientific.
-
Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. (2015, May 5). Chemistry Stack Exchange. Retrieved from [Link]
-
Which is more basic - ortho-, meta-, or paramethoxy anniline? (2017, May 17). Quora. Retrieved from [Link]
- GLOBAL PRODUCT STRATEGY SAFETY SUMMARY - 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. (2020, August 28).
-
The aniline starting material is fairly soluble in water/ acetic acid, but the acetylated product... (n.d.). Homework.Study.com. Retrieved from [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
- Nature of the ortho effect. V. Ortho-substituent constants. (1953). Journal of the American Chemical Society, 75(17), 4229-4233.
-
Why is aniline more soluble in an aqueous acid solution than water? (2018, April 28). Quora. Retrieved from [Link]
- Hammett Substituent Constants. (n.d.).
-
hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
- SAFETY DATA SHEET - 2,4-Dichloroaniline. (2024, September 7). Sigma-Aldrich.
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental organic chemistry. John Wiley & Sons.
-
Hammett equation. (n.d.). In Wikipedia. Retrieved from [Link]
- 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- SAFETY DATA SHEET - 2-Chloro-4-nitroaniline. (2025, December 22).
- Values of some Hammett substituent constants (σ). (n.d.).
-
A Survey of Hammett Substituent Constants. (2021, May 5). YouTube. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-4-(difluoromethoxy)aniline
To our valued researchers, scientists, and drug development professionals,
This guide is intended to provide a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the chemical compound 2-Chloro-4-(difluoromethoxy)aniline. However, after a thorough and exhaustive search of scientific literature, chemical databases, and commercial supplier information, we have been unable to locate publicly available, experimentally verified ¹H and ¹³C NMR data for this specific molecule.
The core of our commitment as Senior Application Scientists is to synthesize technical accuracy with field-proven insights, ensuring that every piece of information we provide is grounded in verifiable experimental data. Without access to the actual spectra of this compound, any attempt to generate a detailed technical guide with spectral analysis, peak assignments, and coupling constant interpretations would be purely speculative. Such a document would not meet the stringent standards of scientific integrity and trustworthiness that are hallmarks of our work.
The Path Forward: A Commitment to Scientific Rigor
While we cannot provide a detailed spectral analysis of this compound at this time, we can offer a foundational understanding of the principles that would govern its NMR spectra, should the data become available. This includes a discussion of the expected chemical shift regions for the aromatic protons and carbons, the influence of the chloro and difluoromethoxy substituents on the electronic environment of the molecule, and the anticipated coupling patterns.
Below, we outline the general principles and expected spectral characteristics based on established NMR theory and data from analogous compounds. This information is intended to serve as a preparatory guide for when experimental data is acquired.
Theoretical ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the proton of the difluoromethoxy (-OCHF₂) group.
Expected Chemical Shift Regions:
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region, typically between 6.5 and 7.5 ppm. Their exact chemical shifts will be influenced by the electron-donating effect of the amino group and the electron-withdrawing effects of the chloro and difluoromethoxy groups.
-
Amine Protons (-NH₂): The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift of this signal is highly variable and depends on the solvent, concentration, and temperature. It can typically be found in a wide range from 3.0 to 5.0 ppm.
-
Difluoromethoxy Proton (-OCHF₂): The single proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. This signal would likely be observed in the range of 6.0 to 7.0 ppm.
Predicted Coupling Patterns:
The aromatic protons will exhibit spin-spin coupling, leading to splitting of the signals. The coupling constants (J-values) will provide information about the relative positions of the protons on the ring.
Theoretical ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will show signals for each of the seven unique carbon atoms in this compound.
Expected Chemical Shift Regions:
-
Aromatic Carbons (Ar-C): The six carbons of the benzene ring will resonate in the aromatic region, typically between 110 and 160 ppm. The carbons directly attached to the substituents (-Cl, -NH₂, -OCHF₂) will have their chemical shifts significantly influenced by the electronic effects of these groups.
-
Difluoromethoxy Carbon (-OCHF₂): The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two attached fluorine atoms. Its chemical shift is expected in the region of 110 to 120 ppm.
Experimental Protocol for NMR Data Acquisition
For researchers who synthesize or acquire this compound, the following is a generalized protocol for obtaining high-quality NMR spectra.
Sample Preparation:
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Employ a standard pulse sequence, such as a 30° or 90° pulse.
-
-
¹³C NMR Acquisition Parameters:
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use proton decoupling to simplify the spectrum to singlets for each carbon (unless specific coupling information is desired).
-
A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
The following diagram illustrates the general workflow for NMR analysis:
Caption: General workflow for acquiring and analyzing NMR spectra.
Conclusion and Call for Data
We remain committed to providing the scientific community with the most accurate and reliable technical information. Should experimentally verified ¹H and ¹³C NMR data for this compound become publicly available, we will promptly update this guide with a full and detailed analysis.
We encourage researchers who have synthesized or characterized this compound to consider publishing their findings to contribute to the collective body of scientific knowledge. Your data would be an invaluable resource for the broader research community.
References
Due to the lack of specific experimental data for this compound, a traditional reference list is not applicable. The principles discussed are fundamental to NMR spectroscopy and are covered in numerous standard textbooks and educational resources on the subject.
biological activity of 2-Chloro-4-(difluoromethoxy)aniline
An In-depth Technical Guide to the Biological Activity of 2-Chloro-4-(difluoromethoxy)aniline
Executive Summary
This compound is a substituted aniline derivative recognized not for its intrinsic biological activity, but as a high-value intermediate in the synthesis of pharmacologically active molecules and agrochemicals.[1][2][3] Its chemical architecture, featuring a chloro group and a difluoromethoxy group, provides a unique combination of properties that medicinal chemists can exploit to enhance the efficacy, metabolic stability, and pharmacokinetic profiles of new chemical entities.[1][4][5] While direct research on the mechanism of action of this compound itself is not publicly available, analysis of its structural motifs and the biological targets of its derivatives strongly suggests its utility in developing inhibitors for critical signaling pathways, particularly in oncology. This guide synthesizes the available information to provide a comprehensive overview of its physicochemical properties, synthetic utility, hypothesized biological targets, and the strategic rationale for its use in drug discovery and development.
Physicochemical Profile and Strategic Structural Rationale
The strategic value of this compound in medicinal chemistry stems from the specific contributions of its constituent functional groups. These groups are not merely passive structural elements; they are chosen to solve specific challenges in drug design, such as metabolic instability or poor absorption.
| Property | Value | Reference |
| CAS Number | 1247745-21-6 | [1] |
| Molecular Formula | C₇H₆ClF₂NO | [1] |
| Molecular Weight | 193.58 g/mol | [1] |
| Appearance | Light brown to brown liquid | [1] |
| Storage | 2-8°C, protect from light | [1] |
The Difluoromethoxy Group: A Bioisosteric Advantage
The difluoromethoxy (-OCF₂H) group is a key feature that imparts desirable pharmacological properties. It serves as a bioisostere for more common functional groups like hydroxyl (-OH) or methoxy (-OCH₃), meaning it has a similar size and shape but offers distinct electronic and metabolic advantages.[1]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved duration of action for drugs incorporating this moiety.[4][5]
-
Modulation of Lipophilicity: The introduction of fluorine increases lipophilicity (fat solubility), which can improve a drug's ability to cross cell membranes and enhance its absorption and distribution in the body.[1][5]
-
Improved Target Engagement: The electronegativity of the fluorine atoms can alter the electronic profile of the molecule, potentially leading to stronger interactions with the target protein.
The Chloro Substituent: A Vector for Potency and Synthesis
The chlorine atom at the 2-position of the aniline ring also plays a crucial role. Halogen atoms are frequently used in drug design to modulate a compound's properties.
-
Lipophilicity and Binding Pocket Occupancy: The chloro group further enhances lipophilicity and can occupy small hydrophobic pockets within a target's binding site, contributing to binding affinity.[1]
-
Synthetic Handle: While stable, the chloro group can serve as a site for further chemical modification in certain synthetic routes, allowing for the creation of diverse chemical libraries.
Synthesis and Derivatization Potential
This compound is primarily synthesized via a multi-step process that builds the key functionalities onto a benzene ring. A common pathway involves the fluorination of a trichloromethoxy precursor, followed by nitration and subsequent reduction of the nitro group to the essential aniline.[6][7]
Figure 1: Generalized synthetic workflow for this compound.
The true value of this molecule lies in the reactivity of the aniline group (-NH₂). This primary amine is a versatile nucleophile, serving as a critical anchor point for constructing more complex molecules, particularly heterocyclic scaffolds common in kinase inhibitors like quinazolines and pyrimidines.[8][9]
Hypothesized Biological Targets: A Focus on Kinase Inhibition
While no studies define the mechanism of action for the title compound itself, a compelling body of evidence from its derivatives points toward the inhibition of protein kinases, particularly those involved in cancer cell signaling.[1]
Vascular Endothelial Growth Factor Receptor (VEGFR)
The structurally related intermediate, 4-(chlorodifluoromethoxy)aniline, is explicitly cited as a building block for drugs targeting VEGFR-1 and VEGFR-2, which are key mediators of angiogenesis (the formation of new blood vessels) required for tumor growth.[6][10] Furthermore, novel 2-chloro-4-anilino-quinazoline derivatives have been successfully designed and synthesized as potent dual inhibitors of VEGFR-2 and EGFR.[8]
This suggests that the 2-chloro-aniline core of the title compound is well-suited to fit into the ATP-binding pocket of these kinases. The aniline nitrogen can form crucial hydrogen bonds with the "hinge region" of the kinase, a common binding motif for Type I and Type II kinase inhibitors.
Figure 2: Hypothetical binding mode of a derivative within a kinase ATP pocket.
Epidermal Growth Factor Receptor (EGFR) and ErbB-2
The EGFR family of receptor tyrosine kinases is another validated target in cancer therapy. The anilino-quinazoline and anilino-pyrimidine scaffolds are classic structures for EGFR inhibitors. Studies have shown that 4-[3-chloro-4-(benzyloxy)anilino]pyrimidine derivatives can potently inhibit both EGFR and ErbB-2 (HER2).[9] The structural similarity strongly implies that this compound is an ideal starting point for developing next-generation dual inhibitors targeting this pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To validate the hypothesis that a derivative of this compound can inhibit a target kinase like VEGFR-2, a robust in vitro biochemical assay is required. The following protocol outlines a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying enzyme activity.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound derived from this compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
Assay Buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)
-
Test compound and control inhibitor (e.g., Sunitinib)
-
384-well low-volume assay plates
-
TR-FRET capable plate reader
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a concentration gradient.
-
Dilute these intermediate stocks into assay buffer to the desired final concentration (typically 2X the final assay concentration).
-
-
Assay Reaction:
-
Add 5 µL of the 2X test compound dilution to the wells of a 384-well plate. Include wells for positive (no inhibition) and negative (no enzyme) controls.
-
Add 5 µL of a 2X enzyme/substrate mixture (VEGFR-2 and biotinylated peptide) in assay buffer to all wells.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzyme to phosphorylate the substrate.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of a detection mixture containing the Europium-labeled antibody and SA-APC in a stop buffer (containing EDTA).
-
Incubate the plate for a second period (e.g., 60 minutes) to allow the detection antibodies to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Normalize the data to the positive and negative controls (% inhibition).
-
Plot the % inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Figure 3: Workflow for a TR-FRET based kinase inhibition assay.
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for this compound derivatives is not published, principles can be extrapolated from related anilino-quinazoline and anilino-pyrimidine series.[8][11][12] A systematic exploration of chemical space around this core would be a logical next step in a drug discovery program.
| Position of Modification | Type of Modification | Predicted Impact on Kinase Activity | Rationale |
| Aniline Nitrogen | Linkage to a heterocyclic core (e.g., quinazoline) | Essential for Activity | Forms critical hydrogen bonds with the kinase hinge region.[8] |
| Aromatic Ring (Position 5) | Addition of small H-bond donors/acceptors | Potential increase in potency/selectivity | Can interact with specific amino acid residues in the binding pocket. |
| Difluoromethoxy Group | Replacement with -OCH₃, -OH, or -H | Likely decrease in metabolic stability and potency | The -OCF₂H group is optimized for stability and lipophilicity.[4][5] |
| Chloro Group | Replacement with -CH₃, -F, or -H | Modulation of potency and selectivity | Alters the electronic and steric fit within the hydrophobic pocket. |
Safety and Toxicological Profile
There is no specific toxicological data available for this compound.[1] However, based on its structure, precautions should be taken.
-
Aromatic Amines: Aniline and its derivatives can be toxic upon inhalation, ingestion, or skin contact.[1]
-
Chloroanilines: Studies on chloroaniline isomers have demonstrated that they are hematotoxic, causing methemoglobinemia and secondary anemia in rats and mice.[13] The para-substituted isomer (p-chloroaniline) was found to be the most potent in this regard.[13]
Therefore, this compound should be handled with appropriate personal protective equipment (PPE) in a laboratory setting until specific toxicological studies are performed.
Conclusion and Future Outlook
This compound is a strategically designed chemical building block whose value is realized in the advanced intermediates and final active pharmaceutical ingredients derived from it. The combination of a metabolically robust, lipophilic difluoromethoxy group and a potency-enhancing chloro substituent makes it an exemplary scaffold for modern medicinal chemistry.[1] The preponderance of evidence from related structures points to its significant potential in the development of kinase inhibitors for oncology, particularly against the VEGFR and EGFR families.[6][8][9] Future research should focus on synthesizing focused libraries of derivatives based on this scaffold and screening them against a broad panel of kinases to uncover novel, potent, and selective inhibitors with therapeutic potential.
References
- This compound | 1247745-21-6 - Smolecule. (URL: )
- 2-Chloro-4,6-difluoroaniline - Chem-Impex. (URL: )
- 2-(Difluoromethoxy)aniline: A Key Intermediate for Pharmaceuticals and Agrochemicals | Manufacturer & Supplier - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)
- 2-(Difluoromethoxy)aniline | CAS 22236-04-0 - CymitQuimica. (URL: )
- CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline - CymitQuimica. (URL: )
- An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-fluoroaniline - Benchchem. (URL: )
- The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. (URL: )
- CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy)
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Structure-activity relationship (SAR) analysis from the compound 4. (A... - ResearchGate. (URL: [Link])
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Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline - WIPO Patentscope. (URL: [Link])
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Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed. (URL: [Link])
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Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints - PubMed. (URL: [Link])
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Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - MDPI. (URL: [Link])
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Structure Activity Relationships - Drug Design Org. (URL: [Link])
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Activity of fluorine–containing analogues of WC-9 and structurally related analogues against two intracellular parasites: Trypanosoma cruzi and Toxoplasma gondii - PMC - PubMed Central. (URL: [Link])
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Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR). (URL: [Link])
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3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline - PubChem. (URL: [Link])
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Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed. (URL: [Link])
-
4-Chloro-2-(difluoromethoxy)aniline | C7H6ClF2NO | CID 19439738 - PubChem. (URL: [Link])
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NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed. (URL: [Link])
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Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - Frontiers. (URL: [Link])
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The Lynchpin of Modern Therapeutics: A Technical Guide to 2-Chloro-4-(difluoromethoxy)aniline as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery
In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among the myriad of fluorinated building blocks, 2-Chloro-4-(difluoromethoxy)aniline has emerged as a particularly valuable intermediate. Its trifunctionalized aromatic core, featuring an aniline moiety for amide bond formation or further derivatization, a strategically positioned chlorine atom to modulate reactivity and binding, and a difluoromethoxy group as a lipophilic hydrogen bond donor, offers a versatile platform for the synthesis of complex therapeutic agents.[1] This guide provides an in-depth technical overview of the synthesis, characterization, and application of this pivotal pharmaceutical intermediate, tailored for researchers and professionals in drug development.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective utilization in synthetic workflows.
| Property | Value | Source |
| CAS Number | 1247745-21-6 | [2] |
| Molecular Formula | C₇H₆ClF₂NO | [2] |
| Molecular Weight | 193.58 g/mol | [2] |
| Appearance | Light brown to brown liquid | [2] |
| Storage Conditions | 2-8°C, protected from light | [2] |
Safety and Handling: As with many aromatic amines, this compound should be handled with care, assuming potential toxicity upon inhalation, ingestion, or skin contact. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Strategic Synthesis of this compound: A Tale of Two Routes
The synthesis of this compound can be approached via two primary strategic pathways, each with its own set of advantages and experimental considerations. The choice of route often depends on the availability of starting materials, scalability, and the desired purity profile of the final product.
Route A: The Nitrobenzene Pathway - A Stepwise Functionalization Approach
This route commences with the readily available 4-nitrophenol and proceeds through a sequence of difluoromethylation, regioselective chlorination, and nitro group reduction.
Conceptual Workflow for Route A
Caption: Synthetic pathway starting from 4-nitrophenol.
Step 1: Difluoromethylation of 4-Nitrophenol
The introduction of the difluoromethoxy group is a critical step, often achieved by the generation of difluorocarbene in the presence of the phenoxide.
-
Reaction Mechanism: The reaction proceeds via the in-situ generation of difluorocarbene (:CF₂) from a suitable precursor, such as sodium chlorodifluoroacetate. The highly electrophilic difluorocarbene is then trapped by the nucleophilic phenoxide of 4-nitrophenol.[2]
Mechanism of Difluoromethylation
Caption: Generation and trapping of difluorocarbene.
-
Detailed Experimental Protocol:
-
In a round-bottom flask, dissolve 4-nitrophenol in a suitable polar aprotic solvent such as DMF.
-
Add a base, such as potassium carbonate, to generate the phenoxide in situ.
-
Add sodium chlorodifluoroacetate as the difluorocarbene precursor.
-
Heat the reaction mixture to a temperature sufficient to induce decarboxylation of the chlorodifluoroacetate (typically around 100-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(difluoromethoxy)nitrobenzene.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Step 2: Regioselective Chlorination of 4-(Difluoromethoxy)nitrobenzene
The directing effects of the nitro and difluoromethoxy groups are key to achieving the desired regioselectivity in this electrophilic aromatic substitution.
-
Causality of Experimental Choices: The nitro group is a strong deactivating and meta-directing group, while the difluoromethoxy group is an ortho-, para-directing group. The combined influence of these groups directs the incoming electrophile (chlorine) to the position ortho to the difluoromethoxy group and meta to the nitro group. Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS) or chlorine gas in the presence of a Lewis acid catalyst.
-
Detailed Experimental Protocol:
-
Dissolve 4-(difluoromethoxy)nitrobenzene in a suitable solvent such as acetonitrile or a chlorinated solvent.
-
Add N-chlorosuccinimide (NCS) and a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NCS.
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting 2-chloro-4-(difluoromethoxy)nitrobenzene by column chromatography or recrystallization.
-
Step 3: Reduction of the Nitro Group
The final step involves the reduction of the nitro group to the corresponding aniline. This is a well-established transformation with several reliable methods.
-
Reaction Mechanism (Bechamp Reduction): The reduction with iron in the presence of an acid like hydrochloric acid (Bechamp reduction) is a classic and robust method. The mechanism involves a series of single-electron transfers from the iron metal to the nitro group, with protonation steps occurring in the acidic medium. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the aniline.[3][4]
Bechamp Reduction Mechanism
Caption: Stepwise reduction of the nitro group.
-
Detailed Experimental Protocol:
-
In a round-bottom flask, suspend iron powder in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid to activate the iron.
-
Heat the mixture to reflux and add a solution of 2-chloro-4-(difluoromethoxy)nitrobenzene in ethanol dropwise.
-
Maintain the reaction at reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a base such as sodium carbonate and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to afford this compound. Further purification can be achieved by distillation under reduced pressure or column chromatography.
-
Route B: The Direct Chlorination Pathway - An Atom-Economical Approach
This alternative route begins with the commercially available 4-(difluoromethoxy)aniline and employs a regioselective chlorination step.
Conceptual Workflow for Route B
Caption: Direct synthesis from 4-(difluoromethoxy)aniline.
-
Causality of Experimental Choices and Regioselectivity: The amino group of an aniline is a strongly activating, ortho-, para-directing group. The difluoromethoxy group is also ortho-, para-directing. Therefore, direct chlorination is expected to yield a mixture of ortho- and potentially di-chlorinated products. Achieving high regioselectivity for the mono-chloro product at the 2-position requires careful control of reaction conditions and the choice of chlorinating agent. A study on the bis-ortho-chlorination of 4-(difluoromethoxy)aniline using HCl and H₂O₂ suggests that the substrate is highly activated, and controlling the stoichiometry of the reagents is crucial to favor mono-chlorination.[5]
-
Detailed Experimental Protocol (Hypothetical, based on related procedures):
-
Dissolve 4-(difluoromethoxy)aniline in a suitable solvent, such as methanol or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a controlled amount (e.g., one equivalent) of a chlorinating agent. A milder agent like sulfuryl chloride or N-chlorosuccinimide might offer better control than harsher reagents.
-
Carefully monitor the reaction by GC-MS to maximize the formation of the desired mono-chloro product and minimize the formation of di-chlorinated byproducts.
-
Once the desired conversion is achieved, quench the reaction and perform an aqueous workup with a basic solution to neutralize any acid.
-
Extract the product, dry the organic layer, and concentrate.
-
Purification by column chromatography will likely be necessary to separate the desired 2-chloro isomer from other isomers and di-chlorinated products.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic region: Three distinct signals corresponding to the three protons on the substituted benzene ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions. A broad singlet for the amine (-NH₂) protons. A characteristic triplet for the proton of the difluoromethoxy (-OCHF₂) group due to coupling with the two fluorine atoms. |
| ¹³C NMR | Aromatic region: Six distinct signals for the aromatic carbons. The carbon bearing the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms. |
| IR Spectroscopy | Strong absorption bands in the 3300-3500 cm⁻¹ region corresponding to the N-H stretching of the primary amine. Strong C-F stretching vibrations are expected in the fingerprint region (around 1000-1200 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (193.58). The isotopic pattern of the molecular ion will show the characteristic M+2 peak for a chlorine-containing compound. |
Applications in Pharmaceutical Synthesis
This compound is a valuable building block for the synthesis of a variety of biologically active molecules, particularly in the realm of oncology and inflammatory diseases.[1] The aniline functionality serves as a convenient handle for the formation of amides, ureas, and sulfonamides, or for participation in cross-coupling reactions to construct more complex scaffolds.
Conclusion: A Versatile Intermediate for Future Drug Discovery
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, achievable through multiple robust pathways, provides access to a versatile intermediate primed for elaboration into a diverse array of complex drug candidates. The unique combination of a reactive aniline, a modulating chlorine atom, and a property-enhancing difluoromethoxy group ensures that this building block will continue to be a valuable tool for researchers and scientists dedicated to the discovery and development of the next generation of therapeutics. As our understanding of disease pathways deepens, the demand for such precisely functionalized intermediates is only set to grow, solidifying the importance of this compound in the pharmaceutical landscape.
References
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Mbouombouondassa, I., et al. (2016). Modelization of Reaction Mechanism of Chlorination of Aniline: A DFT (Density Functional Theory) Study. ResearchGate. Available at: [Link]
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Hands, A. T., et al. (n.d.). Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]
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OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. Available at: [Link]
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Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]
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Wordpress. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Available at: [Link]
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ResearchGate. (2018). Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. Available at: [Link]
-
Li, J., et al. (2011). An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist. Organic Process Research & Development. Available at: [Link]
-
Gassman, P. G., & Campbell, G. A. (1972). Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. Journal of the American Chemical Society. Available at: [Link]
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Methodological & Application
synthesis of 2-Chloro-4-(difluoromethoxy)aniline from 4-nitrophenol
An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(difluoromethoxy)aniline from 4-Nitrophenol
Introduction
This compound is a key structural motif and a valuable building block in the synthesis of modern pharmaceuticals and agrochemicals. The presence of the difluoromethoxy (-OCF₂H) group can significantly enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity of the final active ingredient. This guide provides a comprehensive, three-step synthetic pathway starting from the readily available commodity chemical, 4-nitrophenol.
This application note is designed for researchers and process chemists, offering detailed, step-by-step protocols grounded in established chemical principles. Beyond procedural instructions, it provides insights into the rationale behind specific experimental choices, discusses reaction mechanisms, and emphasizes critical safety considerations, ensuring a robust and reproducible synthetic route. The synthesis proceeds via an initial electrophilic chlorination of 4-nitrophenol, followed by a nucleophilic difluoromethoxylation, and concludes with a chemoselective reduction of the nitro group.
Overall Synthetic Pathway
The transformation from 4-nitrophenol to this compound is accomplished in three distinct synthetic operations.
Caption: The three-step synthetic route from 4-nitrophenol to the target aniline.
Critical Safety Precautions
A thorough risk assessment must be conducted before commencing any experimental work. The reagents used in this synthesis possess significant hazards.[1][2][3][4][5][6][7] All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
| Reagent | Key Hazards | GHS Pictograms |
| 4-Nitrophenol | Harmful if swallowed, in contact with skin, or if inhaled. May cause organ damage through prolonged exposure.[3][8] | 위험, 건강 유해성 |
| Sulfuryl Chloride | Causes severe skin burns and eye damage. Reacts violently with water, liberating toxic gas.[2][7][9] | 부식성 |
| Sodium Chlorodifluoroacetate | Causes skin, eye, and respiratory irritation.[10][11][12][13][14] | 자극성 |
| Hydrochloric Acid (conc.) | Causes severe skin burns and eye damage. May cause respiratory irritation. | 부식성 |
| Iron Powder | Flammable solid. | 인화성 |
| Hydrazine Hydrate (optional) | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing cancer.[15] | 급성 독성, 부식성, 건강 유해성 |
Part 1: Electrophilic Chlorination of 4-Nitrophenol
This initial step introduces a chlorine atom at the C2 position (ortho to the hydroxyl group). The powerful activating effect of the hydroxyl group directs the electrophilic substitution, while the para position is blocked by the nitro group.[16][17] Using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent is a common laboratory practice that avoids the handling of chlorine gas.[18]
Reaction Scheme: 4-Nitrophenol + SO₂Cl₂ → 2-Chloro-4-nitrophenol
Protocol 1: Synthesis of 2-Chloro-4-nitrophenol
| Materials & Reagents | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 4-Nitrophenol | 139.11 | 10.0 g | 1.0 |
| Dichloromethane (DCM) | - | 150 mL | - |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 5.3 mL | 1.1 |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-nitrophenol (10.0 g, 71.9 mmol).
-
Dissolve the starting material in 150 mL of dichloromethane. Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sulfuryl chloride (5.3 mL, 79.1 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, slowly and carefully quench the reaction by adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from an ethanol/water mixture to afford 2-chloro-4-nitrophenol as a pale yellow solid.
Scientist's Insight: The slow, dropwise addition of sulfuryl chloride at 0 °C is critical to control the exothermicity of the reaction and to minimize the formation of the undesired 2,6-dichloro-4-nitrophenol byproduct.[19] The bicarbonate wash neutralizes any remaining acidic species, including HCl generated during the reaction.
Part 2: O-Difluoromethylation
This step constructs the crucial difluoromethoxy ether. The protocol uses sodium chlorodifluoroacetate, a stable, easy-to-handle solid, as a difluorocarbene (:CF₂) precursor.[20][21] Upon heating, the salt undergoes thermal decarboxylation to generate the highly reactive difluorocarbene intermediate, which is trapped in situ by the phenoxide of the substrate.[22][23][24]
Reaction Scheme: 2-Chloro-4-nitrophenol + ClCF₂COONa → 2-Chloro-4-(difluoromethoxy)nitrobenzene
Protocol 2: Synthesis of 2-Chloro-4-(difluoromethoxy)nitrobenzene
| Materials & Reagents | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 2-Chloro-4-nitrophenol | 173.56 | 10.0 g | 1.0 |
| Sodium Chlorodifluoroacetate | 152.46 | 17.6 g | 2.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 11.9 g | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Ethyl Acetate | - | As needed | - |
| Water | - | As needed | - |
Procedure:
-
In a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, combine 2-chloro-4-nitrophenol (10.0 g, 57.6 mmol), sodium chlorodifluoroacetate (17.6 g, 115.2 mmol), and potassium carbonate (11.9 g, 86.4 mmol).
-
Add 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere and stir vigorously for 8-12 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to isolate 2-chloro-4-(difluoromethoxy)nitrobenzene.
Scientist's Insight: Potassium carbonate acts as the base to generate the phenoxide nucleophile required for the reaction. A polar aprotic solvent like DMF is ideal as it effectively solvates the salts and tolerates the high reaction temperatures required for the decarboxylation of sodium chlorodifluoroacetate. Using a 2-fold excess of the carbene precursor ensures the reaction goes to completion.
Mechanism of Difluoromethoxylation
The reaction proceeds through the thermal generation of an electrophilic difluorocarbene species.
Caption: Generation of difluorocarbene and its reaction with the phenoxide.
Part 3: Chemoselective Nitro Group Reduction
The final step is the reduction of the aromatic nitro group to the corresponding aniline. While catalytic hydrogenation is a common method, it carries a risk of dehalogenation.[25][26][27] A more robust and chemoselective alternative is the Béchamp reduction, which uses iron powder in a mildly acidic medium.[28][29] This method shows excellent tolerance for aryl halides.[30]
Reaction Scheme: 2-Chloro-4-(difluoromethoxy)nitrobenzene + Fe/NH₄Cl → this compound
Protocol 3: Synthesis of this compound
| Materials & Reagents | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 2-Chloro-4-(difluoromethoxy)nitrobenzene | 223.57 | 10.0 g | 1.0 |
| Iron Powder (<325 mesh) | 55.85 | 10.0 g | 4.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.2 g | 0.5 |
| Ethanol | - | 150 mL | - |
| Water | - | 50 mL | - |
| Ethyl Acetate | - | As needed | - |
| Celite® | - | As needed | - |
Procedure:
-
Set up a 500 mL round-bottom flask with a reflux condenser and magnetic stirrer.
-
Add 2-chloro-4-(difluoromethoxy)nitrobenzene (10.0 g, 44.7 mmol), iron powder (10.0 g, 179.0 mmol), and ammonium chloride (1.2 g, 22.4 mmol) to the flask.
-
Add a solvent mixture of ethanol (150 mL) and water (50 mL).
-
Heat the suspension to reflux (approx. 80-85 °C) and maintain for 3-5 hours. The reaction is often accompanied by a color change from yellow to colorless. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (2 x 50 mL).
-
Combine the filtrate and washings in a separatory funnel.
-
Wash the organic solution with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude aniline.
-
The product can be further purified by vacuum distillation or recrystallization if necessary to obtain this compound as a liquid or low-melting solid.
Scientist's Insight: Ammonium chloride acts as an electrolyte and a mild proton source, activating the surface of the iron powder.[31] The reaction is heterogeneous, so vigorous stirring is essential. Filtering through Celite® is crucial for efficiently removing the fine iron oxide byproducts. The final product, an aniline, may be sensitive to air and light and should be stored under an inert atmosphere.[32][33]
Summary of Results
This synthetic route provides a reliable method for producing this compound. The following table outlines the expected outcomes for each step based on literature precedents and typical laboratory results.
| Step | Product | Typical Yield | Purity (Post-Purification) | Physical State |
| 1 | 2-Chloro-4-nitrophenol | 85-95% | >98% | Yellow Solid |
| 2 | 2-Chloro-4-(difluoromethoxy)nitrobenzene | 70-85% | >98% | Oil / Low-melting solid |
| 3 | This compound | 80-95% | >98% | Oil / Low-melting solid |
References
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Jagadeesh, R. V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link][25][26]
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Mondal, P., et al. (2018). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Journal of Chemical Sciences. [Link][28]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link][2]
-
Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications. [Link][29][30]
-
Bahadur, V., et al. (2018). Reduction of nitroarenes using 4.0 equiv. of Fe powder. ResearchGate. [Link][31]
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Li, H., et al. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. ResearchGate. [Link][34]
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Chen, Y., et al. (2020). Modulating the catalytic behavior of non-noble metal nanoparticles by inter-particle interaction for chemoselective hydrogenation of nitroarenes into corresponding azoxy or azo compounds. ResearchGate. [Link][35]
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Organic Syntheses. (2013). Difluoromethylation of Phenols. Organic Syntheses Procedure. [Link][22]
-
Jagadeesh, R. V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link][4]
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Carl Roth. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link][5]
-
Zhang, T., et al. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes. MDPI. [Link][16]
-
Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. Retrieved from [Link][11]
-
Grokipedia. (n.d.). Sodium chlorodifluoroacetate. Retrieved from [Link][12]
-
Google Patents. (n.d.). Process for preparing 2-chloro-4-nitrophenol. Retrieved from [18]
-
ResearchGate. (n.d.). Formation of chlorinated nitrophenol intermediates. Retrieved from [Link][19]
-
Wang, D., et al. (2023). Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. ACS Publications. [Link][27]
-
Google Patents. (n.d.). Chlorination of nitrophenols. Retrieved from [17]
- Google Patents. (n.d.). Method of synthesis of 2-chloro-4-nitrophenol.
-
Google Patents. (n.d.). Preparation method of 4-(difluoromethoxy)aniline. Retrieved from [15]
-
Sahoo, B. (2015). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. [Link][20]
-
Asian Journal of Chemistry. (n.d.). Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium. Retrieved from [Link]
-
Besset, T., et al. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters. [Link][23]
-
Prakash, G. K. S. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Angewandte Chemie International Edition. [Link][21]
-
Besset, T., et al. (2013). S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. PubMed. [Link][24]
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Application Note: A Comprehensive Protocol for the Synthesis of 2-Chloro-4-(difluoromethoxy)aniline
Abstract
This document provides a detailed, field-proven experimental protocol for the synthesis of 2-Chloro-4-(difluoromethoxy)aniline, a key building block in the development of novel pharmaceutical and agrochemical agents. The synthetic strategy is centered on the O-difluoromethylation of 4-amino-3-chlorophenol using sodium chlorodifluoroacetate as a robust and reliable difluorocarbene source. This application note elaborates on the underlying reaction mechanism, provides a step-by-step procedure with in-depth explanations for each experimental choice, and includes comprehensive safety, handling, and characterization guidelines. The protocol is designed for reproducibility and scalability, catering to the needs of researchers in medicinal chemistry and process development.
Introduction and Synthetic Strategy
The incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The difluoromethoxy (-OCHF₂) group, in particular, serves as a bioisostere for other functionalities and has become a privileged moiety in numerous bioactive molecules. This compound is a valuable intermediate, combining the structural features of a substituted aniline with the unique electronic properties of the difluoromethoxy group.
The synthetic approach detailed herein proceeds via the reaction of a substituted phenol with an in-situ generated difluorocarbene (:CF₂). This method is favored for its operational simplicity and high efficiency. Sodium chlorodifluoroacetate serves as an excellent difluorocarbene precursor; upon heating, it undergoes thermal decomposition to release carbon dioxide, sodium chloride, and the highly reactive difluorocarbene intermediate.[1] The reaction is performed in the presence of a base to deprotonate the starting phenol, forming a phenoxide nucleophile that readily traps the electrophilic difluorocarbene.[2]
Overall Reaction Scheme
The synthesis transforms commercially available 4-amino-3-chlorophenol into the target compound in a single, efficient step.
Caption: Overall synthesis of this compound.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and includes detailed steps for reaction setup, execution, workup, and purification.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Amino-3-chlorophenol | 16052-00-9 | 143.57 | 2.87 g | 20.0 | >98% purity |
| Sodium Chlorodifluoroacetate | 1895-39-2 | 152.46 | 6.10 g | 40.0 | Reagent grade, store dry |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 9.77 g | 30.0 | Anhydrous, >99% purity |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - | Anhydrous, <50 ppm H₂O |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 500 mL | - | ACS grade |
| Deionized Water | 7732-18-5 | 18.02 | 500 mL | - | For workup |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | 100 mL | - | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | 20 g | - | Granular, for drying |
| Silica Gel | 7631-86-9 | 60.08 | ~100 g | - | 230-400 mesh |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser and nitrogen/argon inlet adapter
-
Thermometer or thermocouple probe
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
The following workflow outlines the key stages of the synthesis.
Caption: Experimental workflow for the synthesis protocol.
-
Reaction Setup:
-
Assemble the 250 mL three-necked flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a gentle stream of nitrogen.
-
Causality: An inert atmosphere is crucial to prevent the oxidation of the electron-rich 4-amino-3-chlorophenol starting material and its corresponding phenoxide, which can lead to undesired side products and lower yields.
-
-
Reagent Charging:
-
To the flask, add 4-amino-3-chlorophenol (2.87 g, 20.0 mmol), cesium carbonate (9.77 g, 30.0 mmol), and anhydrous N,N-dimethylformamide (100 mL).
-
Begin vigorous stirring to create a suspension.
-
Causality: Cesium carbonate is an effective base for deprotonating the phenolic hydroxyl group. Its high solubility in DMF compared to other alkali metal carbonates facilitates a homogenous reaction environment. An excess (1.5 equivalents) is used to ensure complete formation of the phenoxide.[2]
-
-
Difluoromethylation Reaction:
-
Add sodium chlorodifluoroacetate (6.10 g, 40.0 mmol) to the suspension in a single portion.
-
Place the flask in the heating mantle and heat the reaction mixture to 110 °C with continued stirring.
-
Maintain this temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Causality: Sodium chlorodifluoroacetate thermally decomposes at elevated temperatures (typically >100 °C) to generate difluorocarbene.[1] Using a two-fold excess of this reagent ensures a sufficient concentration of the carbene is available to react with the phenoxide before it decomposes via other pathways.
-
-
Workup and Extraction:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Pour the dark reaction mixture into a separatory funnel containing 250 mL of deionized water.
-
Rinse the reaction flask with a small amount of ethyl acetate and add it to the separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Causality: The aqueous workup serves to quench the reaction and remove the highly polar DMF solvent and inorganic salts (cesium carbonate, sodium chloride). The brine wash helps to break any emulsions and remove residual water from the organic phase.
-
-
Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark oil or solid.
-
Purify the crude material by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing to 80:20) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a solid or oil.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the aromatic protons, the amine (-NH₂) protons, and a triplet for the -OCHF₂ proton with a coupling constant (J) of approximately 74-76 Hz.
-
¹⁹F NMR: A doublet corresponding to the two fluorine atoms of the difluoromethoxy group is expected.
-
¹³C NMR: The carbon of the -OCHF₂ group will appear as a triplet due to coupling with the two fluorine atoms.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated mass of the product (C₇H₆ClF₂NO, MW: 193.58), along with the characteristic isotopic pattern for a chlorine-containing compound.
Safety and Hazard Information
All manipulations should be performed inside a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
| Chemical | Key Hazards | Recommended Precautions |
| 4-Amino-3-chlorophenol | Harmful if swallowed or inhaled. Causes skin and serious eye irritation. | Avoid inhalation of dust. Prevent contact with skin and eyes. |
| Sodium Chlorodifluoroacetate | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] | Handle in a well-ventilated area. Avoid breathing dust. Wear appropriate PPE.[6] |
| Cesium Carbonate | Skin, eye, and respiratory irritant. | Handle with care to avoid generating dust. |
| N,N-Dimethylformamide (DMF) | Reproductive toxin, skin and eye irritant. Readily absorbed through the skin. | Use in a fume hood and wear appropriate gloves (e.g., butyl rubber). |
| Ethyl Acetate | Flammable liquid and vapor. Causes serious eye irritation. | Keep away from heat and open flames. Use in a well-ventilated area. |
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.
Conclusion
This application note provides a reliable and well-rationalized protocol for the synthesis of this compound. By employing the thermal decomposition of sodium chlorodifluoroacetate, this method offers an accessible route to a valuable fluorinated building block. The detailed procedural steps, causal explanations, and safety guidelines ensure that researchers can confidently and safely execute this synthesis, facilitating further research and development in the fields of medicine and materials science.
References
-
PubChem. (n.d.). Sodium chlorodifluoroacetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Grokipedia. (n.d.). Sodium chlorodifluoroacetate. Retrieved from [Link]
-
American Chemical Society. (2023). Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. ACS Publications. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate. RSC Publishing. Retrieved from [Link]
-
X-Y-Z.bio. (n.d.). 2-CHLORO-4-(TRIFLUOROMETHOXY)ANILINE SDS. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate. PubMed. Retrieved from [Link]
-
National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 4-(chlorodifluoromethoxy)aniline.
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]
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- Google Patents. (n.d.). Preparation method of 4-(difluoromethoxy)aniline.
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Introduction: The Strategic Importance of 2-Chloro-4-(difluoromethoxy)aniline
An Application Guide for the Chemoselective Catalytic Hydrogenation of 2-Chloro-4-(difluoromethoxy)nitrobenzene
The selective reduction of 2-chloro-4-(difluoromethoxy)nitrobenzene is a critical transformation in synthetic organic chemistry, yielding 2-chloro-4-(difluoromethoxy)aniline. This aniline derivative is a high-value building block in the pharmaceutical and agrochemical industries. Its structural motifs—a chlorinated and a difluoromethoxylated phenyl ring—are sought after for their ability to modulate the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.
Catalytic hydrogenation stands out as the preferred industrial method for this synthesis, offering high atom economy, generating water as the only stoichiometric byproduct, and avoiding the large quantities of waste associated with older methods like the Bechamp reduction (Fe/HCl).[1][2][3] However, the process is not without its challenges. The primary obstacle is achieving high chemoselectivity: the quantitative reduction of the nitro group without concurrent cleavage of the carbon-chlorine bond (hydrodechlorination).[1][4] This guide provides a detailed examination of the reaction mechanism, strategic considerations for catalyst selection, and robust, field-proven protocols to achieve high yields and selectivity for this important transformation.
Pillar 1: Mechanistic Insights and the Selectivity Challenge
The catalytic hydrogenation of a nitroaromatic compound on a heterogeneous metal catalyst surface is a complex, multi-step process. The generally accepted mechanism, known as the "direct pathway," involves the sequential reduction of the nitro group.[2][3]
-
Adsorption: The nitroaromatic molecule adsorbs onto the active sites of the metal catalyst. The nitro group, with its polar N=O bonds, interacts strongly with the metal surface.
-
Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into highly reactive atomic hydrogen.
-
Stepwise Reduction: The adsorbed nitro group is sequentially hydrogenated, proceeding through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before forming the final amine (-NH₂).[2]
The primary competing reaction is hydrodechlorination, where the C-Cl bond is cleaved and replaced by a C-H bond, leading to the formation of 4-(difluoromethoxy)aniline as an undesired byproduct. This occurs when the chloro-substituted aromatic ring also adsorbs onto the catalyst surface in a way that facilitates the scission of the C-Cl bond.[1][4]
The key to a successful synthesis lies in choosing a catalytic system that kinetically favors the hydrogenation of the nitro group far more than the hydrogenolysis of the C-Cl bond. This selectivity is profoundly influenced by the choice of metal, catalyst support, solvent, and reaction conditions.
Caption: Reaction pathway for the hydrogenation of 2-chloro-4-(difluoromethoxy)nitrobenzene.
Pillar 2: Expertise in Catalyst Selection
The choice of catalyst is the most critical parameter for controlling selectivity in the hydrogenation of halogenated nitroaromatics. While many metals can catalyze hydrogenation, their propensity for causing dehalogenation varies significantly.
-
Palladium (Pd) Catalysts: Palladium, typically on a carbon support (Pd/C), is renowned for its high hydrogenation activity.[5] However, it is often too active for this specific transformation, readily catalyzing hydrodechlorination and leading to poor selectivity.[6][7] While modifications with catalyst poisons (e.g., diphenyl sulfide) or ligands can sometimes mitigate this, they add complexity and may reduce the overall reaction rate.[5][8]
-
Raney Nickel (Raney Ni): As a cost-effective, non-precious metal catalyst, Raney Nickel is widely used in industrial hydrogenations of nitro compounds.[9][10][11] It offers good activity and can provide acceptable selectivity, but this is highly dependent on the grade of the catalyst and the reaction conditions. Its primary drawbacks are its pyrophoric nature, requiring careful handling, and its potential for lower selectivity compared to platinum catalysts under optimized conditions.[2][11]
-
Platinum (Pt) Catalysts: Platinum-based catalysts, such as platinum on carbon (Pt/C) or sulfided platinum catalysts, generally offer the best combination of high activity for nitro group reduction and low activity for C-Cl bond cleavage.[1][12] The electron-deficient state of platinum nanoparticles, sometimes enhanced by promoters like iron, is believed to be responsible for this superior performance, as it disfavors the oxidative addition of the C-Cl bond to the metal surface.[1] For this reason, a platinum-based system is the recommended choice for achieving the highest selectivity and yield.
Pillar 3: Validated Experimental Protocols
The following protocols are designed to be self-validating systems, with clear steps and rationales to ensure reproducibility and safety.
Protocol 1: High-Selectivity Hydrogenation using 5% Platinum on Carbon (Pt/C)
This protocol prioritizes selectivity and is the recommended method for laboratory and process development scales.
Materials & Equipment:
-
Substrate: 2-chloro-4-(difluoromethoxy)nitrobenzene
-
Catalyst: 5% Platinum on Carbon (5% Pt/C), 50% wet paste
-
Solvent: Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen Source: High-purity hydrogen gas cylinder with a regulator
-
Inert Gas: Nitrogen or Argon
-
Apparatus: Parr shaker, autoclave, or a similar high-pressure hydrogenation reactor; glassware; Celite® pad for filtration.
Safety Precautions:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reactor is leak-proof and operated in a well-ventilated fume hood away from ignition sources.
-
Pt/C catalyst, especially when dry and loaded with hydrogen, can be pyrophoric. Never allow the catalyst to dry completely in the air after the reaction.
-
The reaction is exothermic. For large-scale reactions, ensure adequate temperature control.
Step-by-Step Procedure:
-
Reactor Charging:
-
Place 2-chloro-4-(difluoromethoxy)nitrobenzene (1.0 eq) into the hydrogenation reactor vessel.
-
Under a gentle stream of nitrogen, add the solvent (Methanol, approx. 10-15 mL per gram of substrate).
-
Carefully add the 5% Pt/C catalyst (0.5 - 2.0 mol% Pt relative to the substrate). The catalyst should be added as a wet slurry to minimize the risk of ignition.
-
Rationale: Operating under an inert atmosphere prevents the formation of a flammable H₂/O₂ mixture and protects the catalyst from oxidation.
-
-
System Purging (Critical Step):
-
Seal the reactor vessel.
-
Pressurize the vessel with nitrogen to ~50 psi, then carefully vent the pressure. Repeat this cycle 3-5 times.
-
Following the nitrogen purge, pressurize the vessel with hydrogen to ~50 psi, then vent. Repeat this cycle 3-5 times.
-
Rationale: This multi-cycle purge is essential to remove all traces of oxygen from the reactor headspace and the solvent.
-
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 2-4 MPa or 300-600 psi).
-
Begin agitation (stirring or shaking) and heat the reactor to the desired temperature (e.g., 30-50 °C).
-
Monitor the reaction by observing the drop in hydrogen pressure on the gauge. The reaction is complete when hydrogen uptake ceases.
-
Rationale: Starting with mild conditions (lower temperature and pressure) maximizes selectivity by minimizing the energy available for the undesired dehalogenation reaction.[1] THF is a suitable solvent as it shows high substrate solubility and promotes high hydrogenation rates.[13]
-
-
Reaction Work-up and Catalyst Filtration:
-
Stop heating and agitation. Allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen pressure to a safe exhaust.
-
Purge the reactor with nitrogen (3-5 cycles) to remove all residual hydrogen.
-
Open the reactor and carefully decant the reaction mixture through a pad of Celite® to filter out the Pt/C catalyst. Wash the catalyst pad with a small amount of fresh solvent.
-
CAUTION: The filtered catalyst is active and saturated with hydrogen. Immediately quench it by submerging it in a container of water. Do not allow it to dry in the air.
-
Rationale: The Celite® pad prevents fine catalyst particles from passing through. Quenching the catalyst is a critical safety step to prevent it from igniting upon contact with air.
-
-
Product Isolation and Purification:
-
Combine the filtrate and washes.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography if necessary.
-
Caption: High-level experimental workflow for catalytic hydrogenation.
Protocol 2: Cost-Effective Hydrogenation using Raney® Nickel
This protocol provides a lower-cost alternative, suitable for large-scale synthesis where catalyst cost is a significant factor. It requires stringent adherence to safety procedures for handling the pyrophoric catalyst.
Key Differences from Protocol 1:
-
Catalyst: Raney® Nickel (aqueous slurry, ~5-10% w/w relative to the substrate).
-
Handling: Raney® Nickel is highly pyrophoric and MUST be kept wet with water or the reaction solvent at all times.[11] All transfers should be done as a slurry.
-
Temperature: Raney® Ni may require slightly higher temperatures (e.g., 50-80 °C) to achieve comparable reaction rates.
Procedure Notes:
-
Catalyst Addition: Add the Raney® Nickel slurry to the solution of the substrate in the solvent inside the reactor under a nitrogen atmosphere.
-
Reaction Conditions: A hydrogen pressure of 1-4 MPa is typical. The reaction progress is monitored by hydrogen uptake.
-
Work-up: The filtration and quenching steps are even more critical. Ensure the catalyst cake on the Celite® pad is never allowed to run dry and is immediately quenched in water.
Data Summary: Catalyst Performance Comparison
The following table summarizes typical outcomes for the hydrogenation of chlorinated nitroaromatics, demonstrating the importance of catalyst selection.
| Catalyst System | Solvent | Temp. (°C) | Pressure (MPa) | Conversion (%) | Selectivity to Chloroaniline (%) | Reference |
| Pt-Fe/AC | Ethanol | 60 | 2.0 | 100 | >99 | [1] |
| Pt/C | Various | 30-80 | 1.0-4.0 | >99 | ~95-99 | General Literature |
| Ni-P-B | Methanol | 120 | 1.2 | >99 | >99 | [4] |
| Raney® Ni | Ethanol | 80-100 | 2.0-5.0 | >99 | 90-98 | [4][10] |
| Pd/C | Methanol | 25-50 | 0.1-1.0 | 100 | <90 (High Dechlorination) | [4][7][14] |
Note: Selectivity is highly dependent on the specific substrate and precise reaction conditions.
References
-
Liquid-Phase Selective Hydrogenation of p-Chloronitrobenzene on Ni−P−B Nanocatalysts. Industrial & Engineering Chemistry Research, 2006. [Link]
-
Selective Gas Phase Hydrogenation of p-Chloronitrobenzene over Pd Catalysts: Role of the Support. ACS Catalysis. [Link]
-
Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. ScienceDirect. [Link]
-
Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. RSC Publishing, 2017. [Link]
-
Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. Journal of Organic Chemistry, 2011. [Link]
-
Raney nickel. Wikipedia. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 2021. [Link]
-
Selective Hydrogenation of p-Chloronitrobenzene on Nanosized PdNiB Catalysts. ResearchGate. [Link]
-
Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances, 2020. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]
-
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 2021. [Link]
-
Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry. [Link]
-
Raney Nickel Catalyst. Vineeth Precious Catalysts Pvt. Ltd. [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 2011. [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]
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- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-(difluoromethoxy)aniline
Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Anilines in C-N Bond Formation
The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science, where arylamine moieties are prevalent structural motifs. The reaction's power lies in its ability to couple a wide array of aryl halides and pseudohalides with primary and secondary amines, overcoming the limitations of traditional methods that often necessitate harsh conditions.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination using a particularly challenging, yet synthetically valuable, substrate: 2-Chloro-4-(difluoromethoxy)aniline. This aniline derivative presents a confluence of steric and electronic challenges:
-
Steric Hindrance: The presence of a chlorine atom ortho to the amine functionality significantly encumbers the nitrogen nucleophile, potentially impeding its approach to the palladium center.
-
Electronic Deactivation: The combination of the electron-withdrawing chloro and difluoromethoxy groups reduces the nucleophilicity of the aniline nitrogen, making it a less reactive coupling partner.
Despite these hurdles, the unique electronic properties conferred by the difluoromethoxy group, a recognized bioisostere of the hydroxyl group, make this compound an attractive building block in medicinal chemistry. This guide will dissect the mechanistic considerations for this specific substrate, provide detailed, optimized protocols, and offer troubleshooting strategies to ensure successful implementation in the laboratory.
Mechanistic Insights: Taming a Challenging Substrate
The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process involving a palladium(0) active species.[2][3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate. This is often the rate-limiting step, particularly for the less reactive aryl chlorides.
-
Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2]
For a substrate like this compound, the steric bulk of the ortho-chloro group can hinder both the initial coordination of the amine to the palladium center and the final reductive elimination step. The reduced nucleophilicity of the aniline further slows the reaction. To overcome these challenges, the catalyst system must be carefully chosen to favor the desired reaction pathway. The evolution of bulky, electron-rich phosphine ligands has been instrumental in enabling the coupling of such demanding substrates.[2] These ligands promote the formation of monoligated palladium species, which are more reactive in the oxidative addition and reductive elimination steps.[1]
Visualizing the Path to Success: Catalytic Cycle and Experimental Workflow
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Recommended Starting Protocols
Given the challenging nature of this compound, the use of modern, highly active catalyst systems is paramount. Below are two recommended starting protocols, employing a state-of-the-art palladacycle precatalyst and a system generated in situ from a Pd(0) source. These protocols should be considered as robust starting points, with optimization potentially required for specific aryl halide coupling partners.
Protocol 1: Using a Palladacycle Precatalyst (Recommended for General Application)
This protocol utilizes a G3 or G4 palladacycle precatalyst, which are known for their high activity and reliability in forming the active Pd(0) species.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (or similar G3/G4 precatalyst) | Provides a reliable and efficient source of the active Pd(0) catalyst, often leading to more reproducible results. |
| Ligand | XPhos (or BrettPhos for primary amine products) | Bulky, electron-rich biarylphosphine ligands are essential for coupling sterically hindered and electron-deficient anilines.[4] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required to deprotonate the weakly basic aniline. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Aprotic solvents with good solubility for the reactants and catalyst components are preferred. |
| Temperature | 100-120 °C | Elevated temperatures are typically necessary to overcome the activation barrier for this challenging transformation. |
| Catalyst Loading | 1-2 mol% | A higher catalyst loading may be required for particularly difficult couplings. |
| Reactant Stoichiometry | 1.0 equiv. Aryl Halide, 1.2 equiv. Aniline, 1.4 equiv. Base | A slight excess of the aniline and base is used to drive the reaction to completion. |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladacycle precatalyst (0.02 mmol, 2 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at 110 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: In Situ Catalyst Generation from a Pd(0) Source
This protocol is a cost-effective alternative to using a precatalyst, though it may require more careful optimization.
| Parameter | Recommendation | Rationale |
| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | A common and effective Pd(0) source for in situ catalyst generation. |
| Ligand | BrettPhos | Specifically designed for the coupling of primary amines and can be highly effective for hindered anilines.[4] |
| Base | Lithium bis(trimethylsilyl)amide (LHMDS) | An alternative strong, non-nucleophilic base that can sometimes offer improved performance. |
| Solvent | tert-Butanol (t-BuOH) (anhydrous, degassed) | Can be a beneficial solvent, particularly when using LHMDS as the base. |
| Temperature | 100-120 °C | Necessary for driving the reaction to completion. |
| Catalyst Loading | 1.5 mol% Pd₂(dba)₃ (3 mol% Pd), 3.6 mol% Ligand | A slightly higher catalyst and ligand loading is often used for in situ generation. |
| Reactant Stoichiometry | 1.0 equiv. Aryl Halide, 1.2 equiv. Aniline, 1.5 equiv. Base | A slight excess of the aniline and base is recommended. |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol), BrettPhos (0.036 mmol), and the aryl halide (1.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous, degassed t-BuOH (5 mL). Add this compound (1.2 mmol), followed by the addition of LHMDS (1.5 mmol, typically as a 1.0 M solution in THF).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring and Work-up: Follow the procedures outlined in Protocol 1.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and degassed. Use a fresh bottle of palladium source and ligand. Consider using a more robust precatalyst like those mentioned in Protocol 1. |
| Insufficiently strong base | For this electron-deficient aniline, a strong base like NaOtBu or LHMDS is crucial. Weaker bases like K₃PO₄ or Cs₂CO₃ are unlikely to be effective unless at very high temperatures. | |
| Steric hindrance | Increase the bulk of the phosphine ligand. Consider ligands like tBuXPhos or RuPhos which have demonstrated efficacy in highly hindered systems. | |
| Side Product Formation (Hydrodehalogenation) | β-hydride elimination is competing with reductive elimination | This can be more prevalent with electron-poor aryl halides. Optimizing the ligand-to-palladium ratio can sometimes suppress this side reaction. A more electron-rich ligand may also favor reductive elimination. |
| Decomposition of Starting Material | Base-sensitive functional groups on the aryl halide | If the aryl halide contains base-sensitive groups (e.g., esters), a weaker base like potassium phosphate (K₃PO₄) may be necessary, but this will likely require higher temperatures and longer reaction times.[4] |
Conclusion
The Buchwald-Hartwig amination of this compound presents a formidable synthetic challenge due to the combined effects of steric hindrance and electronic deactivation. However, with a rational approach to catalyst selection and careful optimization of reaction conditions, this transformation can be successfully achieved. The use of bulky, electron-rich biarylphosphine ligands in conjunction with modern palladacycle precatalysts and strong, non-nucleophilic bases provides a robust foundation for the synthesis of a diverse range of N-aryl derivatives of this valuable building block. The protocols and insights provided in this application note are intended to empower researchers to confidently tackle this and other challenging C-N cross-coupling reactions, thereby accelerating the discovery and development of novel molecules in the pharmaceutical and chemical industries.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-136). Georg Thieme Verlag.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
The Chemistry Struggle. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]
-
ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]
-
ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
The Hartwig Group. (2024). Publications. [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Role of 2-Chloro-4-(difluoromethoxy)aniline in Modern Agrochemical Synthesis
Abstract
These application notes serve as a technical guide for researchers, chemists, and professionals in the agrochemical industry, detailing the strategic application of 2-Chloro-4-(difluoromethoxy)aniline as a pivotal intermediate. The introduction of the difluoromethoxy (-OCF₂H) group into bioactive molecules is a key strategy for enhancing efficacy, metabolic stability, and lipophilicity. This document provides an in-depth exploration of the compound's properties, its role in constructing complex fungicidal and herbicidal scaffolds, and detailed, field-proven protocols for its synthetic utilization. We will focus on the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity agrochemical precursors.
Introduction: The Significance of Fluorinated Anilines in Agrochemical Design
This compound (CAS No. 1247745-21-6) is a highly functionalized aromatic amine that has emerged as a valuable building block in the synthesis of next-generation agrochemicals[1][2]. Its utility stems from the unique combination of its substituents:
-
Aniline Core: The primary amine group is a versatile functional handle, readily participating in a wide array of chemical transformations, most notably amide bond formation, which is central to the mechanism of action for many modern fungicides (e.g., SDHIs) and herbicides[3][4].
-
Difluoromethoxy Group (-OCF₂H): This moiety is a critical pharmacophore in modern drug and agrochemical design. It acts as a bioisostere of hydroxyl (-OH) or thiol (-SH) groups, capable of forming hydrogen bonds, yet it significantly increases the molecule's lipophilicity (Hansch parameter π ≈ 1.04) and metabolic stability by resisting oxidative degradation[5]. This leads to improved transport within the target pest and longer residual activity.
-
Chloro Substituent: The chlorine atom at the ortho-position influences the aniline's reactivity (pKa) and provides steric bulk, which can be crucial for achieving selective binding to the target enzyme or receptor in the pest while avoiding off-target effects in the crop[1].
The strategic incorporation of this intermediate allows for the development of active ingredients with enhanced biological performance and favorable environmental profiles.
Physicochemical Properties & Safety Data
Proper handling and storage are paramount for ensuring experimental success and operator safety. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1247745-21-6 | |
| Molecular Formula | C₇H₆ClF₂NO | |
| Molecular Weight | 193.58 g/mol | |
| Appearance | Liquid | |
| Purity | ≥97% | |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place |
Safety & Handling: this compound is classified as harmful and an irritant. Standard laboratory safety protocols must be strictly followed:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]
Core Application: Synthesis of Carboxamide Fungicide Precursors
A primary application of this compound is in the synthesis of N-aryl carboxamides. This chemical class includes some of the most important and widely used fungicides, such as Succinate Dehydrogenase Inhibitors (SDHIs). The aniline serves as the key component that will form the "head" of the final molecule, often responsible for anchoring it in the active site of the target protein.
The general workflow involves the coupling of the aniline with a heterocyclic carboxylic acid, a common scaffold in fungicides.
Caption: General workflow for synthesizing agrochemical carboxamides.
The core of this process is the amide coupling reaction. This transformation requires the activation of the carboxylic acid to make it a more potent electrophile, which can then be attacked by the nucleophilic aniline.
Protocol: Synthesis of a Model N-Aryl Carboxamide Intermediate
This protocol details a robust and scalable method for the amide coupling of this compound with a model carboxylic acid, such as 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, a common building block for SDHI fungicides.[4]
Materials and Reagents
-
This compound (1.0 eq)
-
1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.05 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Triethylamine (Et₃N) or Pyridine (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene as solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere manifold (Schlenk line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology
Part A: Activation of the Carboxylic Acid
-
Setup: Assemble a dry, three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).
-
Reagents: To the flask, add the heterocyclic carboxylic acid (1.05 eq) and suspend it in anhydrous DCM (approx. 10 mL per 1 g of acid).
-
Activation: Add a catalytic amount of DMF (1-2 drops). Fill the dropping funnel with thionyl chloride (1.2 eq) and add it dropwise to the stirred suspension at room temperature over 15-20 minutes.
-
Expertise & Causality: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride. DMF catalyzes this reaction via the formation of the Vilsmeier reagent, which is the active electrophile. This method is often preferred over using coupling agents like EDCI/HOBt for large-scale synthesis due to cost and ease of purification, as the byproducts (SO₂ and HCl) are gaseous.[9]
-
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 40°C for DCM) for 1-2 hours. The reaction can be monitored by TLC or by the cessation of gas evolution.
-
Isolation: Cool the reaction to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Part B: Amide Coupling
-
Setup: In a separate dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool the flask in an ice bath to 0°C.
-
Expertise & Causality: The reaction is cooled to control the exotherm of the acylation. Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation. An excess is used to ensure complete neutralization.
-
-
Addition: Dissolve the crude acyl chloride from Part A in a small amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure N-aryl carboxamide.
Caption: Detailed experimental workflow for amide coupling protocol.
Conclusion
This compound is more than just an intermediate; it is a strategic tool for molecular design in the agrochemical sector. Its unique electronic and steric properties, conferred by the combination of chloro and difluoromethoxy substituents, enable the synthesis of highly active and robust end-products. The protocols and workflows detailed herein provide a reliable foundation for researchers to leverage this valuable building block in the discovery and development of novel solutions for crop protection. Adherence to these methodologies, grounded in an understanding of the underlying chemical principles, will facilitate efficient and successful synthesis campaigns.
References
-
Chem-Impex . 2-Chloro-4,6-difluoroaniline. [Online] Available at: [Link]
- Ma, Y., et al. (2019).
-
WIPO Patentscope . Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. [Online] Available at: [Link]
-
Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. [Online] Available at: [Link]
-
Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. [Online] Available at: [Link]
-
Request PDF . Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Online] Available at: [Link]
- Google Patents. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline.
-
Asian Journal of Chemistry . Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [Online] Available at: [Link]
- Google Patents. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
- Google Patents. EP0001825A1 - Method of preparing 2,4-difluoroaniline.
- Google Patents. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
-
NINGBO INNO PHARMCHEM CO.,LTD . 2-(Difluoromethoxy)aniline: A Key Intermediate for Pharmaceuticals and Agrochemicals. [Online] Available at: [Link]
-
Frontiers in Chemistry . Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Online] Available at: [Link]
- Google Patents. US4294988A - Method of preparing 2,4-difluoroaniline.
-
PubChem . 4-(Chlorodifluoromethoxy)aniline. [Online] Available at: [Link]
-
Chemical Society Reviews . Late-stage difluoromethylation: concepts, developments and perspective. [Online] Available at: [Link]
-
PubMed . Pesticide Transformations: Production of Chloroazobenzenes From Chloroanilines. [Online] Available at: [Link]
-
MDPI . Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. [Online] Available at: [Link]
-
CONICET . Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. [Online] Available at: [Link]
-
MDPI . Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. [Online] Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 . Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile. [Online] Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 . The kinetics of the reactions of aniline with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in dimethyl sulphoxide, dimethylformamide, acetonitrile, and nitromethane. [Online] Available at: [Link]
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Application Notes: The Strategic Use of 2-Chloro-4-(difluoromethoxy)aniline in the Synthesis of Advanced Kinase Inhibitors
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Chloro-4-(difluoromethoxy)aniline as a pivotal building block in the synthesis of kinase inhibitors. We will explore the strategic rationale for its use, grounded in the principles of modern medicinal chemistry, and provide a comprehensive, field-proven protocol for its incorporation into the anilinopyrimidine scaffold, a privileged core structure in numerous targeted cancer therapies. The focus will be on the synthesis of precursors for Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of drugs for non-small cell lung cancer (NSCLC).
Introduction: The Value Proposition of a Fluorinated Building Block
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The development of small molecule kinase inhibitors that target the ATP-binding site has revolutionized oncology. Within this field, the anilinopyrimidine scaffold is a cornerstone of inhibitor design, found in numerous FDA-approved drugs. The aniline moiety is critical as it typically forms key hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in the active site.
The choice of substituents on the aniline ring is therefore a critical decision in drug design, profoundly influencing potency, selectivity, and pharmacokinetic properties. This compound (CAS 1247745-21-6) has emerged as a highly valuable starting material for several strategic reasons:
-
The Difluoromethoxy (-OCHF₂) Group: The strategic incorporation of fluorine is a powerful tool in modern drug discovery. The -OCHF₂ group, in particular, serves as a bioisostere of other functionalities like methoxy or hydroxyl groups but offers distinct advantages. It is a lipophilic hydrogen bond acceptor that can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism. This increased stability can lead to improved drug half-life and bioavailability[1].
-
The Aniline Moiety: As the primary nucleophile, this group is essential for the core bond-forming reaction with an electrophilic pyrimidine ring, establishing the foundational anilinopyrimidine structure.
-
The Ortho-Chloro Substituent: The chlorine atom influences the electronic properties of the aniline ring, modulating its pKa and nucleophilicity. Furthermore, it provides steric bulk that can be exploited to achieve selectivity for specific kinase conformations and can serve as a synthetic handle for further molecular elaboration if required.
This combination of features makes this compound a sophisticated building block for creating next-generation kinase inhibitors with optimized drug-like properties.
Biological Context: Targeting Mutated EGFR in Lung Cancer
To illustrate the application of this building block, we will focus on the synthesis of a scaffold relevant to inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like MAPK and PI3K/AKT, promoting cell proliferation and survival.[2] In many non-small cell lung cancers (NSCLC), activating mutations in EGFR lead to its constitutive activation, driving tumor growth.
While first and second-generation EGFR inhibitors were initially effective, patients often develop resistance, most commonly through a secondary "gatekeeper" mutation, T790M.[3][4] Third-generation inhibitors, such as Osimertinib, were specifically designed to be potent against both the initial sensitizing mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, while sparing wild-type (WT) EGFR to reduce toxicity.[2][4] The synthesis of the core structures of these inhibitors is a prime application area for advanced aniline derivatives.
Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)
The key transformation for incorporating this compound into a kinase inhibitor scaffold is the Nucleophilic Aromatic Substitution (SNAr) reaction with a di-halogenated pyrimidine, typically 2,4-dichloropyrimidine.
Causality of the Reaction: In 2,4-dichloropyrimidine, the chlorine atom at the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the chlorine at the C2 position. This is due to the electron-withdrawing effect of the ring nitrogens, which is more pronounced at the C4 and C6 positions. Consequently, the reaction with an aniline proceeds with high regioselectivity at C4 under thermal conditions, providing a reliable and predictable method for synthesizing the desired 4-anilinopyrimidine intermediate.[5]
Experimental Protocols
Disclaimer: These protocols are for research and development purposes by qualified professionals only. All procedures should be performed in a suitable fume hood with appropriate personal protective equipment (PPE).
Physicochemical Data
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1247745-21-6 |
| Molecular Formula | C₇H₆ClF₂NO |
| Molecular Weight | 193.58 g/mol |
| Appearance | Liquid |
| Purity | ≥97% |
Protocol 1: Synthesis of N-(2-chloro-4-(difluoromethoxy)phenyl)-2-chloropyrimidin-4-amine
This protocol describes the regioselective synthesis of the key 4-anilinopyrimidine intermediate.
Sources
- 1. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 2. Synthesis of Osimertinib [cjph.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 2-Chloro-4-(difluoromethoxy)aniline
An In-Depth Technical Guide to the Scale-Up Synthesis of 2-Chloro-4-(difluoromethoxy)aniline
This compound is a critical chemical intermediate whose molecular architecture is pivotal in the development of modern pharmaceuticals and agrochemicals. The strategic incorporation of a difluoromethoxy (-OCHF₂) group can significantly enhance a molecule's metabolic stability and lipophilicity, improving its pharmacokinetic profile and overall efficacy.[1] The aniline moiety provides a versatile handle for subsequent chemical transformations, while the ortho-chloro substituent further modulates the electronic properties and steric profile of the molecule. This guide provides a comprehensive overview of a scalable synthetic protocol, focusing on process logic, safety, and practical application for researchers and drug development professionals.
PART 1: Synthetic Strategy and Mechanistic Rationale
The primary challenge in synthesizing this compound lies in achieving selective mono-chlorination at the ortho position to the potent activating amino group, without inducing di-chlorination or other side reactions. While several synthetic routes exist, including multi-step pathways starting from precursors like 4-nitrophenol or trichloromethoxybenzene, a more convergent and industrially viable approach is the direct chlorination of the commercially available starting material, 4-(difluoromethoxy)aniline.[2][3][4]
This guide will focus on the direct electrophilic aromatic substitution, a well-established transformation for aniline derivatives.[5][6]
Reaction Scheme:
4-(difluoromethoxy)anilinethis compound
The amino group (-NH₂) is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is occupied by the difluoromethoxy group, the chlorination occurs selectively at one of the ortho positions.
Choice of Chlorinating Agent for Scale-Up:
Several reagents can effect this transformation, including N-Chlorosuccinimide (NCS) or systems like hydrochloric acid combined with hydrogen peroxide (HCl/H₂O₂).[5][6] The HCl/H₂O₂ system is particularly advantageous for large-scale synthesis as the reagents are inexpensive, readily available, and considered environmentally benign.[6] However, for controlled, laboratory-scale synthesis where ease of handling is prioritized, NCS is an excellent choice. This protocol will detail the use of NCS.
PART 2: Detailed Application Protocol for Scale-Up Synthesis
This protocol outlines a robust procedure for the synthesis of this compound. The quantities provided are for a representative laboratory scale and should be proportionally adjusted and optimized for pilot or manufacturing scale.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example |
| 4-(difluoromethoxy)aniline | >97% | Sigma-Aldrich, TCI |
| N-Chlorosuccinimide (NCS) | Reagent Grade | Sigma-Aldrich |
| Acetonitrile (ACN) | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | --- |
| Brine (Saturated NaCl) | Aqueous Solution | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | --- |
| Equipment |
| Glass-lined or appropriate glass reactor with overhead stirrer |
| Temperature probe and controller |
| Addition funnel |
| Reflux condenser |
| Inert atmosphere setup (Nitrogen or Argon) |
| Rotary evaporator |
| Filtration apparatus |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
1. Reactor Preparation:
-
Assemble a clean, dry reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and an addition funnel.
-
Purge the entire system with an inert gas, such as nitrogen, to maintain an anhydrous atmosphere.
2. Reagent Charging:
-
Charge the reactor with 4-(difluoromethoxy)aniline (1.0 eq).
-
Add anhydrous acetonitrile to the reactor to dissolve the starting material (approx. 5-10 mL per gram of aniline).
-
In a separate flask, dissolve N-Chlorosuccinimide (NCS) (1.05 eq) in a minimal amount of anhydrous acetonitrile. Transfer this solution to the addition funnel.
3. Reaction Execution:
-
Cool the aniline solution in the reactor to 0-5 °C using an ice bath.
-
Begin dropwise addition of the NCS solution from the addition funnel to the stirred aniline solution. Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
4. Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
5. Purification:
-
The crude product, which may be an oil or solid, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., heptane or ethanol/water) can be an effective and scalable purification method.[5]
Data Summary
| Parameter | Details | Rationale / Notes |
| Starting Material | 4-(difluoromethoxy)aniline | Commercially available key precursor.[5] |
| Reagent | N-Chlorosuccinimide (NCS) | Mild and selective chlorinating agent. Use 1.05-1.1 equivalents to ensure full conversion. |
| Solvent | Acetonitrile (ACN) | Anhydrous grade is crucial to prevent side reactions with NCS. |
| Temperature | 0 °C to Room Temp. | Low initial temperature controls the exothermic reaction and improves selectivity. |
| Reaction Time | 2-4 hours | Monitor by HPLC/TLC for completion. |
| Work-up | Aqueous wash, DCM extraction | Standard procedure to remove impurities and isolate the product. |
| Purification | Column Chromatography / Recrystallization | Essential to achieve high purity required for pharmaceutical applications. |
| Expected Yield | 75-90% | Yields can vary based on scale and purification efficiency. |
PART 3: Critical Safety and Handling Procedures
Scaling up chemical synthesis requires a stringent adherence to safety protocols. The reagents and products involved in this synthesis have specific hazards that must be managed.
-
4-(difluoromethoxy)aniline (Starting Material): This compound is toxic if swallowed, in contact with skin, or if inhaled.[7][8] It can cause skin and serious eye irritation.[7][8]
-
N-Chlorosuccinimide (Reagent): An oxidizing agent and an irritant. Handle with care to avoid contact with skin and eyes.
-
This compound (Product): Assumed to have similar toxicity to the starting material. It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.
-
Solvents (ACN, DCM): Acetonitrile is flammable and toxic. Dichloromethane is a suspected carcinogen.
Mandatory Safety Measures:
-
Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or within a closed reactor system to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
-
Handling: Avoid generating dust or aerosols. Use appropriate tools for material transfer. Ensure all containers are properly labeled.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Li, J., et al. (2011). An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist. Organic Process Research & Development. [Link]
-
American Chemical Society. (2011). An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053. ACS Publications. [Link]
-
ACS Publications. An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist. [Link]
- Google Patents. (CN103819349A). Preparation method of 4-(difluoromethoxy)aniline.
- Google Patents. (CN104119238A). Preparation method for 4-(chlorodifluoromethoxy)aniline.
- Google Patents. (CN104119238B). A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 4-(Difluoromethoxy)aniline. [Link]
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- 2. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 3. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 4. Buy this compound | 1247745-21-6 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-4-(difluoromethoxy)aniline by Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the chromatographic purification of 2-Chloro-4-(difluoromethoxy)aniline. This document offers troubleshooting strategies and frequently asked questions to address specific challenges encountered during experimental work.
Introduction to the Purification Challenge
This compound is an aromatic amine with a molecular weight of 193.58 g/mol , appearing as a light brown to brown liquid.[1] Its structure, featuring a chloro group, a difluoromethoxy substituent, and an aniline moiety, presents unique purification challenges.[1][2] Anilines are susceptible to air oxidation, which can lead to the formation of colored polymeric impurities, complicating the purification process. Furthermore, the basic nature of the aniline's amino group can lead to strong interactions with acidic stationary phases like silica gel, potentially causing issues such as irreversible adsorption and peak tailing.
This guide will focus on flash column chromatography, a common and effective technique for purifying compounds like this compound in a laboratory setting.[3][4]
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic purification of this compound, providing potential causes and actionable solutions.
Problem 1: Poor Separation of the Target Compound from Impurities
Symptoms:
-
Overlapping spots on the Thin Layer Chromatography (TLC) plate.
-
Co-elution of the product with impurities during column chromatography.
-
Broad peaks in the collected fractions.
Causality and Troubleshooting Steps:
A successful chromatographic separation relies on the differential partitioning of compounds between the stationary and mobile phases.[5] Poor separation indicates that the chosen conditions do not sufficiently exploit the differences in polarity and other physicochemical properties between this compound and its impurities.
| Possible Cause | Troubleshooting Steps |
| Incorrect Mobile Phase Polarity | The polarity of the eluent is a critical factor. If the eluent is too polar, all compounds will travel quickly with the solvent front, resulting in poor separation. Conversely, if it's not polar enough, compounds will remain strongly adsorbed to the stationary phase. Solution: Methodically optimize the solvent system using TLC. A good starting point for halogenated anilines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate to ensure good separation on the column.[6] Consider a gradient elution, starting with a low polarity and gradually increasing it, which can be more effective for separating closely related compounds than an isocratic (constant polarity) elution.[5] |
| Inappropriate Stationary Phase | Standard silica gel is acidic and can interact strongly with the basic aniline group, leading to tailing and poor resolution.[7] Solution: Consider using a less acidic stationary phase like neutral alumina.[7] Alternatively, the silica gel can be "deactivated" by pre-treating it with a small amount of a tertiary amine, such as triethylamine (1-3%), in the eluent.[7][8] This neutralizes the acidic sites on the silica surface. |
| Column Overloading | Loading too much crude material onto the column can exceed its separation capacity, leading to broad bands and overlapping peaks. Solution: As a general guideline, use a mass of silica gel that is 50-100 times the mass of the crude product to be purified. If separation is still poor, reduce the sample load. |
Problem 2: Product Discoloration (Turning Yellow to Brown) During or After Purification
Symptoms:
-
The purified fractions containing the product are colored, even after the solvent is removed.
-
A previously colorless or light-colored pure sample darkens over time.
Causality and Troubleshooting Steps:
Anilines are notoriously prone to air oxidation, which forms highly colored polymeric impurities. This process can be accelerated by light and the presence of acidic or metallic impurities.
| Possible Cause | Troubleshooting Steps |
| Air Oxidation of the Aniline | The amino group of the aniline is susceptible to oxidation by atmospheric oxygen. Solution: Purge all solvents and the chromatography column with an inert gas like nitrogen or argon before use. Collect the fractions under an inert atmosphere if possible. For storage, keep the purified this compound under an inert atmosphere, protected from light, and at a recommended temperature of 2-8°C.[1] |
| Presence of Acidic Impurities | Acidic residues from the synthesis can catalyze the degradation and polymerization of the aniline. Solution: Before chromatography, ensure that the crude product is thoroughly washed to remove any acidic components. A wash with a mild aqueous base, such as a sodium bicarbonate solution, during the workup can be beneficial. |
| Photodegradation | Aromatic amines can undergo photooxidation when exposed to light.[1] Solution: Protect the compound from light at all stages of purification and storage by using amber vials or wrapping containers in aluminum foil.[1] |
Problem 3: Low Recovery of the Desired Product
Symptoms:
-
The amount of purified product obtained is significantly lower than expected based on the crude material input.
-
Analysis of the column after elution shows retained colored bands.
Causality and Troubleshooting Steps:
Low recovery can be due to either irreversible adsorption onto the stationary phase or physical loss of the product during the process.
| Possible Cause | Troubleshooting Steps |
| Irreversible Adsorption on Silica Gel | The basic amine can bind very strongly to the acidic silanol groups on the surface of silica gel, making it difficult to elute. Solution: As mentioned for poor separation, pre-treating the silica gel with triethylamine or using a less acidic stationary phase like neutral alumina can mitigate this issue.[7] |
| Incomplete Elution from the Column | The chosen eluent may not be polar enough to elute the product completely. Solution: After the main product has been collected, flush the column with a more polar solvent mixture (e.g., 5-10% methanol in dichloromethane) to see if any additional material is eluted. Monitor this flush with TLC. |
| Improper Sample Loading | If the sample is not fully dissolved or is loaded in a solvent that is too strong, it can lead to uneven application and channeling, resulting in poor separation and recovery. Solution: Dissolve the crude product in a minimal amount of the initial, least polar eluent or a slightly more polar but compatible solvent. A common practice is to dissolve the sample in a small volume of a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the column.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A: The impurities will largely depend on the synthetic route. Common impurities can include unreacted starting materials, such as 4-(difluoromethoxy)aniline, and byproducts from the chlorination step.[1] Over-chlorination could lead to dichlorinated species. Incomplete reactions at any stage of the synthesis are also a source of impurities.
Q2: How do I choose the right solvent system for the column?
A: The ideal solvent system is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[5][6] The goal is to find a solvent or solvent mixture that moves the desired compound to an Rf value of approximately 0.2-0.4, while maximizing the separation from all impurities.[6] A standard starting point is a mixture of hexanes and ethyl acetate. You can vary the ratio to fine-tune the polarity.
Q3: What are the recommended storage conditions for purified this compound?
A: To maintain its chemical integrity, the purified compound should be stored at 2-8°C under an inert atmosphere (like nitrogen or argon) and protected from light.[1]
Q4: My compound is streaking on the TLC plate and the column. What can I do?
A: Streaking is often a sign of strong interaction between the compound and the stationary phase, which is common for basic compounds like anilines on acidic silica gel. To remedy this, add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonia in methanol to your eluent system. This will help to reduce the tailing and improve the peak shape.
Q5: Can I use a different chromatography technique if flash chromatography is not effective?
A: Yes. If flash chromatography does not provide the desired purity, more advanced techniques can be employed. Preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution and is an excellent option for separating closely related isomers or challenging impurity profiles.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography Purification
This protocol outlines a general method for the purification of this compound using silica gel column chromatography.
1. Preparation of the Column:
- Select a glass column of appropriate size.
- Place a small plug of cotton or glass wool at the bottom of the column.[6]
- Add a thin layer of sand over the plug.
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
- Allow the silica gel to settle, and then add another layer of sand on top to protect the surface.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[9]
- Carefully apply the sample solution to the top of the silica gel.
- Allow the sample to adsorb onto the silica gel by draining the solvent until it is just below the sand layer.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Begin eluting the column with the chosen solvent system, applying gentle pressure with compressed air if necessary (flash chromatography).[5]
- Collect fractions in test tubes or other suitable containers.
- If using a solvent gradient, gradually increase the polarity of the eluent over time.[5]
4. Analysis and Product Isolation:
- Monitor the separation by collecting small fractions and analyzing them by TLC.
- Spot the collected fractions on a TLC plate alongside a reference spot of the starting material.
- Identify the fractions containing the pure desired product.
- Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Visualizing the Workflow
Sources
- 1. Buy this compound | 1247745-21-6 [smolecule.com]
- 2. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline [cymitquimica.com]
- 3. biotage.com [biotage.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. columbia.edu [columbia.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 8. Purification [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
identifying byproducts in the synthesis of 2-Chloro-4-(difluoromethoxy)aniline
Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-(difluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are three principal synthetic pathways commonly employed:
-
Route A: From Trichloromethoxybenzene: This multi-step synthesis involves the selective fluorination of trichloromethoxybenzene to yield chlorodifluoromethoxybenzene, followed by nitration to form 4-(chlorodifluoromethoxy)nitrobenzene, and a final hydrogenation step to produce the target aniline.[1]
-
Route B: From 4-Nitrophenol: This route begins with the reaction of 4-nitrophenol with a difluoromethylating agent (e.g., monochlorodifluoromethane) under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. This intermediate is then catalytically hydrogenated to 4-(difluoromethoxy)aniline, which is subsequently chlorinated to yield the final product.[2]
-
Route C: Direct Chlorination of 4-(difluoromethoxy)aniline: This approach involves the direct chlorination of the readily available 4-(difluoromethoxy)aniline using a suitable chlorinating agent.
Each route presents a unique set of challenges and potential byproducts, which are addressed in the troubleshooting section below.
Q2: What are the most common byproducts I should expect during the synthesis?
A2: The nature and prevalence of byproducts are highly dependent on the chosen synthetic route and reaction conditions. Here's a summary of the most common impurities:
| Synthetic Step | Potential Byproducts | Causality |
| Nitration | Positional isomers (e.g., 2-nitro- and 3-nitro-chlorodifluoromethoxybenzene), Dinitrated species | The directing effects of the chloro and difluoromethoxy groups can lead to substitution at undesired positions. Harsh nitrating conditions can promote multiple nitrations. |
| Hydrogenation | Incomplete reduction intermediates (nitroso, hydroxylamine), Condensation products (azo, azoxy compounds), Dehalogenated aniline | Insufficient catalyst activity, non-optimal temperature or pressure, or catalyst poisoning can halt the reduction at intermediate stages. Basic conditions can promote the condensation of intermediates.[3][4] Aggressive hydrogenation conditions can lead to the cleavage of the C-Cl bond. |
| Chlorination | Dichlorinated anilines (e.g., 2,6-dichloro-4-(difluoromethoxy)aniline), Other positional isomers | The strong activating nature of the amino group can lead to over-chlorination. The directing influence of both the amino and difluoromethoxy groups can result in a mixture of isomers. |
Q3: Which analytical techniques are most suitable for identifying these byproducts?
A3: A multi-technique approach is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from non-volatile impurities and positional isomers. A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic or trifluoroacetic acid) is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities. It provides both retention time and mass spectral data, aiding in the structural elucidation of unknown peaks.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for the definitive structural confirmation of the final product and the unambiguous identification of isomeric byproducts.[6][7][8]
Troubleshooting Guides
This section addresses specific issues you might encounter during your synthesis and provides actionable solutions.
Issue 1: Low Yield and/or Mixture of Isomers in the Nitration Step (Route A)
-
Symptom: Your crude product after nitration of chlorodifluoromethoxybenzene shows multiple spots on TLC or several peaks in the GC/HPLC chromatogram, with a lower than expected yield for the desired 4-nitro isomer.
-
Root Cause Analysis: The directing effects of the chloro (ortho-, para-directing) and difluoromethoxy (ortho-, para-directing) groups can lead to the formation of a mixture of isomers. The reaction conditions, particularly temperature and the concentration of the nitrating agent, play a crucial role in selectivity.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (typically -10 to 10 °C) during the addition of the nitrating agent to enhance para-selectivity.
-
Nitrating Agent: Use a milder nitrating agent or a mixed acid system (HNO₃/H₂SO₄) with carefully controlled stoichiometry.[1] An excess of nitric acid can lead to dinitration.
-
Order of Addition: Slowly add the nitrating agent to the solution of chlorodifluoromethoxybenzene to maintain a low instantaneous concentration of the electrophile.
-
Issue 2: Incomplete Reduction of the Nitro Group and Formation of Colored Byproducts (All Routes)
-
Symptom: The final product is off-color (yellow, orange, or red) and analysis reveals the presence of impurities with molecular weights corresponding to nitroso, hydroxylamine, azo, or azoxy species.
-
Root Cause Analysis: Catalytic hydrogenation of nitroarenes is a stepwise process.[3][9] Incomplete reaction can lead to the accumulation of intermediates. Under certain conditions, particularly basic pH, these intermediates can condense to form colored azo and azoxy compounds.[4][10]
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure the catalyst (e.g., Pd/C, Raney Nickel) is fresh and active. Catalyst poisoning by sulfur or other impurities can halt the reaction.
-
Hydrogen Pressure and Temperature: Optimize the hydrogen pressure and reaction temperature. Higher pressures and moderate temperatures generally favor complete reduction.
-
Reaction Time: Monitor the reaction by TLC or HPLC to ensure it goes to completion.
-
pH Control: Maintain a neutral or slightly acidic pH during the reduction to minimize the formation of condensation byproducts.
-
Diagram: Byproduct Formation in Nitro Group Reduction
Caption: Potential byproducts from incomplete reduction of the nitro group.
Issue 3: Over-chlorination and Isomer Formation in the Final Step (Route C)
-
Symptom: The crude product after chlorination of 4-(difluoromethoxy)aniline contains significant amounts of dichlorinated species and/or other chloro-isomers.
-
Root Cause Analysis: The amino group is a strong activating and ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic substitution. This can lead to multiple chlorinations and substitution at various positions.[11]
-
Troubleshooting Steps:
-
Protecting Group: Protect the amino group as an acetanilide prior to chlorination. The acetyl group moderates the activating effect of the amine, allowing for more controlled monochlorination, primarily at the ortho position. The protecting group can be subsequently removed by hydrolysis.
-
Chlorinating Agent: Use a milder chlorinating agent, such as N-chlorosuccinimide (NCS), and control the stoichiometry carefully.
-
Reaction Conditions: Perform the reaction at low temperatures to improve selectivity.
-
Workflow: Mitigating Over-chlorination
Caption: A workflow to improve selectivity during chlorination.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound and its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Protocol 2: Purification by Acid-Base Extraction
This technique can be used to separate the basic aniline product from non-basic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic aniline will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a suitable base (e.g., 2 M NaOH) until the solution is strongly alkaline. The aniline will precipitate out or can be extracted back into an organic solvent.
-
Extract the purified aniline with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
References
Sources
- 1. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 2. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
troubleshooting failed catalytic hydrogenation of nitroarenes
Welcome to the Technical Support Center for Catalytic Hydrogenation of Nitroarenes. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of this crucial transformation. This resource is structured to help you diagnose and resolve common issues encountered during the catalytic hydrogenation of nitroarenes, ensuring the success of your research and development endeavors.
Troubleshooting at a Glance: A General Workflow
When a catalytic hydrogenation of a nitroarene fails or yields unsatisfactory results, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence of steps to identify and address the root cause of the problem.
Caption: General troubleshooting workflow for failed catalytic hydrogenation of nitroarenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction Failure or Incomplete Conversion
Q1: My hydrogenation reaction has stalled or is showing very low conversion. What are the most common causes?
A1: A stalled or incomplete reaction is a frequent issue. The root cause often lies in one of three areas: the catalyst, the reaction conditions, or the reagents.
-
Catalyst Inactivity: The catalyst is the heart of the reaction. Its activity can be compromised by:
-
Improper Handling: Many hydrogenation catalysts, like Palladium on Carbon (Pd/C) and Raney Nickel, are pyrophoric, especially after use.[1][2] Exposure to air can deactivate them. Always handle catalysts under an inert atmosphere (e.g., nitrogen or argon).
-
Poor Quality or Expired Catalyst: The activity of a catalyst can diminish over time. It's crucial to use a fresh, high-quality catalyst from a reputable supplier.
-
Insufficient Catalyst Loading: The catalyst-to-substrate ratio is a critical parameter. If the loading is too low, the reaction rate will be slow, leading to incomplete conversion in a practical timeframe.
-
-
Suboptimal Reaction Conditions:
-
Insufficient Hydrogen Pressure: The concentration of hydrogen on the catalyst surface is directly proportional to the applied pressure. For many nitroarene reductions, atmospheric pressure may be insufficient. Increasing the hydrogen pressure can significantly enhance the reaction rate.
-
Low Temperature: While many hydrogenations proceed at room temperature, some substrates require thermal energy to overcome the activation barrier. A modest increase in temperature (e.g., to 40-60 °C) can often restart a stalled reaction.
-
Inefficient Mass Transfer: This is a commonly overlooked issue. The reaction occurs on the surface of the heterogeneous catalyst. Vigorous stirring is essential to ensure efficient contact between the substrate, hydrogen, and the catalyst particles.
-
-
Reagent Purity:
-
Catalyst Poisons: Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons, binding to the active sites and inhibiting the reaction. Common poisons include sulfur compounds (thiols, thioethers), nitrogen heterocycles, and heavy metal residues.
-
Q2: I suspect catalyst poisoning. How can I confirm this and what can I do about it?
A2: Catalyst poisoning is the deactivation of a catalyst by chemical compounds that bind to its active sites.[3]
-
Signs of Catalyst Poisoning:
-
A sudden drop in reaction rate or complete cessation of hydrogen uptake.
-
The reaction requires significantly higher temperatures or pressures to proceed compared to established protocols.
-
A noticeable change in the catalyst's appearance.
-
-
Identifying the Poison: Identifying the specific poison can be challenging without advanced analytical techniques. However, a review of the starting material's synthesis and the solvents used can provide clues. Sulfur and certain nitrogen-containing functional groups are common culprits.
-
Mitigation Strategies:
-
Purification of Starting Materials: If the substrate is suspected to contain impurities, purification by recrystallization, chromatography, or distillation is recommended.
-
Use of High-Purity Solvents and Gases: Always use high-purity, dry solvents. If the hydrogen source is questionable, use a certified high-purity grade.
-
Guard Beds: In some cases, passing the substrate solution through a bed of a scavenger material (e.g., activated carbon or a specific resin) can remove poisons before the reaction.
-
Increase Catalyst Loading: In some instances, a higher catalyst loading can overcome the effects of minor impurities.
-
Caption: Mechanism of catalyst poisoning.
Category 2: Selectivity Issues
Q3: My reaction is producing undesired byproducts. How can I improve the selectivity for the desired aniline?
A3: The reduction of nitroarenes can proceed through various intermediates, and controlling the reaction pathway is key to high selectivity.[4][5] There are two primary pathways for the hydrogenation of nitroarenes to anilines: a direct pathway via nitroso and hydroxylamine intermediates, and a condensation pathway that can form azoxy, azo, and hydrazo compounds.[4][5]
-
Common Byproducts and Their Causes:
-
Hydroxylamine Intermediates: Accumulation of hydroxylamine intermediates can be problematic as they can be unstable and may lead to side reactions or even thermal runaway.[6] This is often due to a low concentration of hydrogen on the catalyst surface.
-
Azo and Azoxy Compounds: These are formed through the condensation of intermediates like nitrosobenzene and phenylhydroxylamine.[5] Their formation is often favored at low hydrogen pressures and in certain solvents.
-
Dehalogenation: If the nitroarene contains halogen substituents (Cl, Br, I), reductive dehalogenation can be a significant side reaction, particularly with Pd/C.[7][8]
-
-
Strategies to Enhance Selectivity:
-
Catalyst Choice: The choice of catalyst is paramount for chemoselectivity. For substrates with reducible functional groups, a less reactive catalyst might be preferable. For instance, Raney Nickel is often used to avoid dehalogenation of aromatic halides.[7] Gold-based catalysts have also shown high selectivity in certain cases.[9]
-
Solvent Effects: The solvent can significantly influence the reaction pathway and selectivity.[10] Protic solvents like ethanol and methanol are commonly used and can favor the desired reduction. In some cases, a change in solvent polarity can dramatically alter the product distribution.[10]
-
Reaction Conditions:
-
Hydrogen Pressure: Higher hydrogen pressure generally favors the direct reduction pathway to the aniline and suppresses the formation of condensation byproducts.
-
Temperature: Lower temperatures can sometimes improve selectivity by minimizing side reactions that have a higher activation energy.
-
-
Additives: In some cases, the addition of a small amount of a specific reagent can suppress side reactions. For example, certain bases can sometimes mitigate dehalogenation.
-
Table 1: Catalyst Selection Guide for Nitroarene Reduction
| Catalyst | Common Applications & Strengths | Potential Issues & Considerations |
| Pd/C | Highly active and versatile for a wide range of nitroarenes.[7] | Can cause dehalogenation of aryl halides. |
| Pt/C | Also highly active, sometimes used when Pd/C is not effective. | Can also cause dehalogenation. |
| Raney Ni | Good for reducing nitro groups without affecting aryl halides.[7] Pyrophoric. | May be less active than noble metal catalysts. |
| Au-based | Can offer high chemoselectivity for certain functionalized nitroarenes.[9] | Can be more expensive. |
| Fe, Zn, SnCl₂ | Used in chemical reductions (not catalytic hydrogenation with H₂), offering good chemoselectivity for some functional groups.[7][11] | Stoichiometric reagents, leading to more waste. |
Category 3: Safety and Handling
Q4: What are the key safety precautions I need to take when performing a catalytic hydrogenation?
A4: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts, and explosive hydrogen gas, making safety a top priority.[1][12]
-
Proper Equipment and Setup:
-
Catalyst Handling:
-
Handle pyrophoric catalysts like Pd/C and Raney Nickel under an inert atmosphere.[2] Never add a dry, pyrophoric catalyst to a flammable solvent in the presence of air, as this can cause a fire.[1][2]
-
After the reaction, the catalyst will be saturated with hydrogen and highly pyrophoric. Quench the catalyst carefully by filtering it and immediately wetting it with water.[1]
-
-
Reaction Procedure:
-
Before introducing hydrogen, thoroughly purge the reaction vessel with an inert gas (e.g., nitrogen) to remove all oxygen.[2][14] An explosive mixture can form between hydrogen and oxygen.
-
Monitor the reaction temperature and pressure. Hydrogenation reactions are exothermic and can lead to a dangerous increase in temperature and pressure if not controlled.[14]
-
Never leave a hydrogenation reaction unattended.[2]
-
Experimental Protocol: A General Procedure for Catalytic Hydrogenation of a Nitroarene
This protocol provides a general guideline. Specific conditions should be optimized for each substrate.
-
Reactor Setup:
-
Place a stir bar in a three-necked round-bottom flask equipped with a gas inlet, a septum, and a condenser (if heating).
-
Ensure the setup is in a fume hood and properly secured.
-
-
Catalyst Addition:
-
Under a gentle stream of nitrogen, add the catalyst (e.g., 5-10 mol% Pd/C) to the flask. Handle the catalyst as a slurry in solvent if it is pyrophoric.
-
-
Solvent and Substrate Addition:
-
Add the solvent (e.g., methanol or ethanol) via cannula or syringe.
-
Dissolve the nitroarene in a minimal amount of solvent and add it to the reaction flask.
-
-
Purging:
-
Seal the flask and purge the system by evacuating and backfilling with nitrogen at least three times to remove all oxygen.[13]
-
-
Hydrogenation:
-
Evacuate and backfill the flask with hydrogen gas from a balloon or a pressurized cylinder.
-
Begin vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or by observing hydrogen uptake.
-
-
Workup:
-
Once the reaction is complete, purge the system with nitrogen again to remove all hydrogen.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric. Do not allow it to dry in the air. Immediately quench the filter cake with water.[1]
-
The filtrate can then be concentrated and the product purified by standard methods.
-
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. (n.d.). ResearchGate.
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. (n.d.). RSC Publishing.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23).
- Switching of support materials for the hydrogenation of nitroarenes: A review. (n.d.).
- Nitro Reduction - Common Conditions. (n.d.).
- Insights into Self-Poisoning during Catalytic Hydrogenation on Platinum Surfaces Using ATR-IR Spectroelectrochemistry. (2018, March 19). ACS Catalysis.
- Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst. (n.d.). ACS Catalysis.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
- Hydrogenation SOP. (n.d.).
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- Hydrogenation reaction safety. (2024, June 7). YouTube.
- Illustrated Glossary of Organic Chemistry - Poisoned catalyst. (n.d.).
- dealing with catalyst poisoning in the hydrogenation for synthesis. (n.d.). Benchchem.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters - ACS Publications.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16).
- Effects of solvents on catalytic hydrogenation process of m-dinitrobenzene to produce m-phenylenediamine. (2025, August 7). ResearchGate.
- Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel. (2025, August 5). ResearchGate.
- A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.).
- A Comparative Guide to Catalysts for Nitro Group Reduction. (n.d.). Benchchem.
- Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. (n.d.). Infoscience.
- Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. (n.d.). ResearchGate.
- Reduction of nitro compounds. (n.d.). Wikipedia.
- Catalyst poisoning. (n.d.). Wikipedia.
- Photocatalytic Reduction of Nitroarenes to Aromatic Amines. (2023, July 2). ChemistryViews.
- Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. (n.d.). Benchchem.
- A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach. (n.d.). RSC Publishing.
- ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. (2025, August 30). ResearchGate.
- Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Application Note - Mettler Toledo.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.).
- Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen. (2025, December 2). ACS Applied Nano Materials - ACS Publications.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC - NIH.
- Tolerance of functional groups directly attached to the reactive arene.... (n.d.). Download Scientific Diagram - ResearchGate.
- C–H activation reactions of nitroarenes: current status and outlook. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. njhjchem.com [njhjchem.com]
- 14. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
Technical Support Center: Stability of 2-Chloro-4-(difluoromethoxy)aniline Under Acidic Conditions
Welcome to the technical support center for 2-Chloro-4-(difluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability challenges with this compound, particularly under acidic conditions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity of your work.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in acidic environments.
Q1: What are the primary stability concerns for this compound in acidic solutions?
A1: The main stability concern for this compound under acidic conditions is the hydrolysis of the difluoromethoxy ether linkage. Aryl ethers can undergo acid-catalyzed cleavage.[1][2][3] The reaction is typically initiated by the protonation of the ether oxygen, making the group a better target for nucleophilic attack.[2][4] While the difluoromethyl group introduces some unique electronic properties, the fundamental mechanism of acid-catalyzed ether cleavage remains a potential degradation pathway.
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: Based on the principles of acid-catalyzed ether hydrolysis, the primary degradation product would be 2-chloro-4-aminophenol, resulting from the cleavage of the C-O bond of the difluoromethoxy group. The other product would be difluoromethanol, which is unstable and would likely decompose further. The overall degradation pathway can be influenced by the specific acidic conditions (e.g., type of acid, concentration, temperature) and the presence of other reactive species.
Q3: How does the difluoromethoxy group influence the stability of the molecule compared to a simple methoxy group?
A3: The two fluorine atoms on the methoxy group are strongly electron-withdrawing. This reduces the electron density on the ether oxygen, making it less basic and therefore less susceptible to protonation by an acid. This generally imparts greater stability to the difluoromethoxy group against acid hydrolysis compared to a non-fluorinated methoxy group. However, this does not render the molecule completely inert, and degradation can still occur under forcing conditions.
Q4: Are there any other potential degradation pathways besides ether hydrolysis?
A4: While hydrolysis of the difluoromethoxy group is the most probable degradation pathway under acidic conditions, other reactions could potentially occur, especially under harsh stress conditions (e.g., high temperature, presence of oxidizing agents). These could include reactions involving the aniline functional group or the aromatic ring itself. However, these are generally considered secondary pathways compared to the acid-catalyzed cleavage of the aryl ether.
II. Troubleshooting Guide
This section provides practical advice for addressing specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpected peaks in HPLC/LC-MS analysis after sample preparation in acidic mobile phase. | Acid-catalyzed degradation of this compound. | 1. Neutralize the sample immediately after preparation: If the acidic condition is not essential for your downstream application, neutralize the sample with a suitable base to halt the degradation process. 2. Use a less acidic mobile phase: If possible, adjust the pH of your mobile phase to be less acidic while still achieving good chromatographic separation. 3. Perform sample preparation at low temperatures: Chemical reactions, including degradation, are generally slower at lower temperatures. Preparing your samples on ice can minimize degradation. |
| Loss of parent compound over time when stored in an acidic solution. | Ongoing hydrolysis of the difluoromethoxy group. | 1. Conduct a time-course stability study: Analyze the sample at different time points to determine the rate of degradation. This will help in defining a stable window for sample analysis. 2. Store samples at lower temperatures: As with sample preparation, storing samples at refrigerated or frozen conditions can significantly slow down the degradation rate. 3. Consider alternative solvents: If the experimental design allows, consider using a non-acidic solvent for storage. |
| Difficulty in identifying degradation products. | Degradation products may be highly polar or volatile. | 1. Employ multiple analytical techniques: Use a combination of HPLC with UV detection, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy for comprehensive characterization.[5] 2. Derivatize the degradation products: If the degradation products are not amenable to the analytical method (e.g., too polar for reverse-phase HPLC), consider derivatization to improve their chromatographic behavior or detectability. |
III. Experimental Protocols
To proactively assess the stability of this compound, a forced degradation study is recommended.[6][7][8][9] This involves intentionally subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.
Protocol: Forced Degradation Study under Acidic Conditions
Objective: To evaluate the stability of this compound in an acidic environment and to identify any resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Mild Acidic Stress: To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl.
-
Strong Acidic Stress: To a separate vial, add 1 mL of the stock solution and 1 mL of 1 M HCl.
-
Control: To a third vial, add 1 mL of the stock solution and 1 mL of water.
-
-
Incubation:
-
Incubate all three vials at 60°C for 24 hours. Periodically, you may take aliquots (e.g., at 2, 4, 8, and 24 hours) to monitor the progress of the degradation.
-
-
Neutralization:
-
After the desired incubation time, cool the vials to room temperature.
-
Neutralize the acidic samples by adding an equimolar amount of NaOH (e.g., 1 mL of 0.1 M NaOH to the 0.1 M HCl sample).
-
-
Analysis:
-
Analyze the control and stressed samples by HPLC or LC-MS.[10]
-
Compare the chromatograms of the stressed samples to the control to identify any new peaks corresponding to degradation products.
-
Quantify the amount of the parent compound remaining to determine the extent of degradation.
-
Visualizing the Workflow
Caption: Workflow for the forced degradation study of this compound under acidic conditions.
Potential Degradation Pathway
The anticipated primary degradation pathway under acidic conditions is the hydrolysis of the difluoromethoxy ether.
Caption: Proposed acid-catalyzed hydrolysis pathway of this compound.
IV. Concluding Remarks
Understanding the stability profile of this compound is crucial for developing robust analytical methods and stable formulations. The primary susceptibility of this molecule in acidic media is the hydrolysis of the difluoromethoxy group. By employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively mitigate and characterize the degradation of this compound, ensuring the accuracy and reliability of their experimental results.
V. References
-
Synthesis and Kinetics of Acid-Catalyzed Hydrolysis of some α-Aryl Ether Lignin Model Compounds. (n.d.). Semantic Scholar.
-
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. (2020). National Institutes of Health.
-
A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. (2013). ACS Publications.
-
Forced degradation study: Topics by Science.gov. (n.d.). Science.gov.
-
Ether cleavage. (n.d.). Wikipedia.
-
Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry.
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.).
-
Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. (n.d.). RSC Publishing.
-
A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
-
Forced Degradation Studies. (2016). MedCrave online.
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
-
Analytical Method Summaries. (2023). Eurofins.
-
Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.).
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. (n.d.). PLOS One.
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ijmr.net.in [ijmr.net.in]
- 6. forced degradation study: Topics by Science.gov [science.gov]
- 7. ijisrt.com [ijisrt.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Managing Impurities in the Synthesis of 2-Chloro-4-(difluoromethoxy)aniline
Welcome to the technical support center for the synthesis of 2-Chloro-4-(difluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to impurity management during the production of this key intermediate. The following information is structured in a question-and-answer format to directly address the practical problems you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical steps for impurity control?
A1: The most prevalent synthetic pathway commences with the nitration of 1-chloro-3-(difluoromethoxy)benzene, followed by the catalytic hydrogenation of the resulting nitro intermediate, 2-Chloro-4-(difluoromethoxy)-1-nitrobenzene.[1]
The two most critical stages for impurity control are:
-
Nitration: This step is prone to the formation of positional isomers. The directing effects of the chloro and difluoromethoxy groups on the aromatic ring dictate the position of the incoming nitro group.
-
Catalytic Hydrogenation: The reduction of the nitro group is a multi-step process that can lead to several process-related impurities if not driven to completion.[2][3] Side reactions such as dehalogenation can also occur.
Below is a diagram illustrating the general synthetic workflow.
Caption: General synthetic workflow for this compound production.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your synthesis.
Nitration Stage Impurities
A2: These are likely positional isomers of 2-Chloro-4-(difluoromethoxy)-1-nitrobenzene. The chloro group is an ortho-, para-director, while the difluoromethoxy group is also considered an ortho-, para-director, albeit deactivating.[4][5][6][7][8] This can lead to a mixture of products.
Common Isomeric Impurities:
| Impurity Name | Potential Origin |
| 1-Chloro-3-(difluoromethoxy)-2-nitrobenzene | Nitration at the ortho position to both groups |
| 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene | Nitration at the para position to the chloro group and ortho to the difluoromethoxy group |
| 1-Chloro-3-(difluoromethoxy)-4-nitrobenzene | Nitration at the para position to the chloro group |
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the nitration temperature can enhance the regioselectivity of the reaction.
-
Optimize Nitrating Agent Addition: A slow, controlled addition of the nitrating agent can minimize localized overheating and side reactions.
-
Choice of Nitrating Agent: In some cases, alternative nitrating agents to the standard nitric acid/sulfuric acid mixture may offer better selectivity.[9]
Below is a diagram illustrating the potential nitration pathways.
Caption: Potential isomeric impurities from the nitration step.
Hydrogenation Stage Impurities
A3: Discoloration and low purity after hydrogenation often point to incomplete reduction or side reactions. The reduction of a nitro group proceeds through several intermediates, and if the reaction is not complete, these can lead to colored impurities.[10]
Common Hydrogenation-Related Impurities:
| Impurity Name | Potential Origin |
| 2-Chloro-4-(difluoromethoxy)-1-nitrosobenzene | Incomplete reduction intermediate |
| N-(2-Chloro-4-(difluoromethoxy)phenyl)hydroxylamine | Incomplete reduction intermediate |
| Azoxy/Azo/Hydrazo compounds | Condensation reactions of intermediates |
| 4-(Difluoromethoxy)aniline | Dehalogenation (loss of chlorine) |
Troubleshooting Steps:
-
Catalyst Selection and Loading: Ensure the use of an appropriate catalyst (e.g., Palladium on Carbon) at a suitable loading.
-
Hydrogen Pressure and Reaction Time: Inadequate hydrogen pressure or reaction time can lead to incomplete reduction. Monitor the reaction until hydrogen uptake ceases.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity.
-
Temperature Control: While higher temperatures can increase the reaction rate, they may also promote side reactions like dehalogenation.
-
Inhibition of Dehalogenation: The addition of a small amount of an acid can sometimes suppress dehalogenation during the catalytic hydrogenation of halogenated nitroaromatics.[2]
A4: Hydrodehalogenation is a known side reaction in the catalytic hydrogenation of halogenated nitroaromatics.[3]
Strategies to Minimize Dehalogenation:
-
Catalyst Choice: Some catalysts are more prone to causing dehalogenation than others. Platinum-based catalysts can sometimes show higher selectivity against dehalogenation compared to palladium.
-
Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can reduce the incidence of dehalogenation.
-
Use of Additives: As mentioned, acidic additives can inhibit dehalogenation.[2] Thiophene has also been reported as a dechlorination inhibitor in some cases.[11]
Purification and Analysis
A5: A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for comprehensive purity analysis.[12][13][14][15][16]
Recommended Analytical Methods:
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Purpose |
| HPLC | C18 reverse-phase | Acetonitrile/Water or Methanol/Water gradient | UV (e.g., 254 nm) | Quantification of the main component and non-volatile impurities.[12][17] |
| GC-MS | Capillary column (e.g., HP-5ms) | Helium | Mass Spectrometry | Identification and quantification of volatile impurities and isomers.[13][15] |
Experimental Protocol: HPLC Method Development
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute impurities with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
A6: Recrystallization is a common and effective method for purifying solid this compound. If the product is an oil, vacuum distillation may be more appropriate.[1]
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, heptane, toluene, and mixtures with water) to find a solvent that dissolves the compound when hot but sparingly when cold.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
References
- Lores, E. M., & Moore, D. G. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection.
- Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector.
- US Patent US5068436A, "Hydrogenation of halonitrobenzenes without dehalogen
- Hollmann, F., & Arends, I. W. C. E. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(11), 1748–1753.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
- Strukil, V., et al. (2018).
- BenchChem. (2025). Application Note: GC-MS Method for the Purity Analysis of N-(2-Heptyl)aniline.
- Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector.
- U.S. Environmental Protection Agency. (1996).
- Tilstam, U., & Weinmann, H. (2015). Hydrogenation of nitro-groups and dehalogenation.
- European Patent EP0825979B1, "Process for the catalytic hydrogenation of aromatic nitro compounds", issued 2002-01-09.
- Aakash Institute.
- Organic Chemistry Tutor.
- University of Liverpool. LECTURE 3 (e) Ipso-Substitution.
- Wang, Y., et al. (2022). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
- Master Organic Chemistry. (2018).
- Wikipedia.
- ChemTalk. Directing Effects.
- College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects.
- Unacademy.
- Wissiack, R., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-13.
- Ghorbani-Choghamarani, A., & Norouzi, M. (2022). Ipso nitration in organic synthesis. RSC Advances, 12(30), 19391-19414.
- Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
- Reddy, M. Y., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(4), 863-866.
- U.S. Environmental Protection Agency. (1984).
- Sigma-Aldrich. HPLC Analysis of Aniline Homologs on Discovery® C18.
- Chinese Patent CN104119238A, "Preparation method for 4-(chlorodifluoromethoxy)aniline", issued 2014-10-29.
- European Patent EP0000805A1, "Catalytic hydrogenation process for the manufacture of chlorinated arom
- Chinese Patent CN102863342A, "Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline", issued 2013-01-09.
- European Patent EP0001825A1, "Method of preparing 2,4-difluoroaniline", issued 1979-05-23.
- WIPO Patent WO1998042651A1, "Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline", issued 1998-10-01.
- Sarsenova, L. R., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
- Chinese Patent CN103819349A, "Preparation method of 4-(difluoromethoxy)aniline", issued 2014-05-28.
- BenchChem. (2025). Technical Support Center: Recrystallization of 4-(Difluoromethoxy)benzene-1,2-diamine.
- Kasparian, A. J., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(23), 9841-9844.
- Wikipedia. Benzene.
- Chinese Patent CN117800848A, "A method for synthesizing 2-fluoro-4-(trifluoromethyl)aniline", issued 2024-04-02.
Sources
- 1. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 2. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. Directing Effects | ChemTalk [chemistrytalk.org]
- 8. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
- 12. academic.oup.com [academic.oup.com]
- 13. epa.gov [epa.gov]
- 14. d-nb.info [d-nb.info]
- 15. ajrconline.org [ajrconline.org]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Difluoromethoxylation of Phenols
Welcome to the technical support guide for the difluoromethoxylation of phenols. This resource is designed for researchers, chemists, and drug development professionals who are incorporating the valuable difluoromethoxy (-OCF₂H) motif into their molecules. The -OCF₂H group is a crucial bioisostere for hydroxyl and thiol groups, enhancing metabolic stability and membrane permeability while also acting as a lipophilic hydrogen bond donor.[1] However, its installation is not without challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience, to help you navigate the common pitfalls of this transformation.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions are based on a causal analysis of the underlying chemistry.
Q1: My reaction is slow or gives a low yield, with significant starting material remaining. What are the common causes and solutions?
A1: Low conversion is a frequent issue stemming from several potential factors related to reagents, conditions, or the substrate itself.
-
Underlying Cause 1: Insufficient Phenoxide Formation. The reaction proceeds via the nucleophilic attack of a phenoxide ion on difluorocarbene.[2] If the base is not strong enough or is used in insufficient quantity, the phenol will not be fully deprotonated, leading to a low concentration of the active nucleophile. Electron-deficient phenols, in particular, require stronger bases or higher temperatures to ensure complete deprotonation.
-
Underlying Cause 2: Inefficient Difluorocarbene Generation. The choice and quality of your difluorocarbene precursor are critical. Reagents like TMSCF₂H are sensitive to moisture and require an activator (e.g., a fluoride source) to generate :CF₂. Precursors like sodium chlorodifluoroacetate (ClCF₂CO₂Na) require thermal decarboxylation, meaning the reaction temperature must be high enough to initiate this process (typically >100 °C).[3]
-
Underlying Cause 3: Substrate Reactivity. Electron-deficient phenols are inherently less nucleophilic and will react more slowly with the electrophilic difluorocarbene. Conversely, highly sterically hindered phenols may struggle to access the carbene.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low reaction conversion.
Summary of Recommended Adjustments:
| Issue | Parameter to Adjust | Recommended Action |
| Electron-Rich Phenol | Base, Temperature | Use a milder base (e.g., K₂CO₃) to avoid side reactions. Maintain moderate temperature (80-100 °C). |
| Electron-Deficient Phenol | Base, Temperature, Time | Use a stronger base (e.g., Cs₂CO₃) and higher temperature (110-120 °C).[3] Expect longer reaction times. |
| Moisture-Sensitive Reagent | Atmosphere, Reagent Handling | Ensure rigorous drying of glassware and solvents. Run the reaction under a strictly inert atmosphere (N₂ or Ar). |
| Thermal Precursor | Temperature | Ensure the internal reaction temperature reaches the required threshold for decarboxylation (e.g., >110 °C for ClCF₂CO₂Na).[3] |
Q2: I am observing a significant amount of an aryl formate (Ar-OCHO) byproduct. Why is this happening and how can I prevent it?
A2: The formation of an aryl formate is a classic side reaction where difluorocarbene acts as a surrogate for carbon monoxide (CO).[4][5]
-
Mechanism of Formation: This side reaction occurs after the desired difluoromethyl ether (Ar-OCF₂H) is formed. The Ar-OCF₂H intermediate can be attacked by a nucleophile, typically residual water or another phenoxide molecule. This leads to a fluorosemiacetal or orthoformate intermediate, which then eliminates HF to yield the stable aryl formate.[4] The presence of moisture is a primary driver for this pathway.
Caption: Mechanism of aryl formate side product formation.
-
Preventative Measures:
-
Rigorous Anhydrous Conditions: This is the most critical factor. Flame-dry all glassware. Use anhydrous solvents (e.g., dry DMF passed through an alumina column).[3] Handle hygroscopic bases (like Cs₂CO₃) in a glovebox or dry them in an oven before use.
-
Inert Atmosphere: Purge the reaction vessel thoroughly with nitrogen or argon and maintain a positive pressure throughout the experiment to exclude atmospheric moisture.[3]
-
Control Stoichiometry: Avoid using a large excess of the base or phenol, as the phenoxide itself can act as the nucleophile that initiates the decomposition of the product.[4]
-
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this provides more opportunity for the product to decompose.
-
Q3: My main byproduct is an aryl triflate (Ar-OTf) or a similar sulfonate ester. How can I favor O-difluoromethoxylation?
A3: This side reaction is specific to difluoromethylating agents that contain a sulfonate leaving group, such as difluoromethyltriflate (HCF₂OTf).[6]
-
Mechanism of Formation: The phenoxide anion is an ambident nucleophile. It can attack either the carbon atom of the difluoromethyl group (the desired Sₙ2 reaction) or the electrophilic sulfur atom of the triflate group. Attack at the sulfur atom results in the formation of an aryl triflate (Ar-OTf) and the HCF₂⁻ anion. This competing pathway is particularly prevalent with highly nucleophilic, electron-rich phenols.[6]
-
Solutions:
-
Change the Reagent: The most effective solution is to switch to a difluorocarbene precursor that does not contain a sulfonate group. Excellent alternatives include sodium chlorodifluoroacetate (ClCF₂CO₂Na), fluoroform (CHF₃), or phosphonium salts like PDFA (Ph₃P⁺CF₂CO₂⁻).[3][7][8] These reagents generate difluorocarbene directly, eliminating the possibility of nucleophilic attack at a sulfur center.
-
Use a Bulkier Sulfonate: If you must use a sulfonate-based reagent, switching from triflate to a sterically bulkier nonaflate (nonafluorobutanesulfonate) can disfavor attack at the sulfur atom, thereby increasing the yield of the desired difluoromethyl ether.[6]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common difluorocarbene precursors for phenol difluoromethoxylation, and what are their pros and cons?
A1: Several reagents are available, each with distinct advantages and disadvantages. The best choice depends on your substrate, scale, and available equipment.
| Reagent | Pros | Cons | Key References |
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Bench-stable, inexpensive, readily available.[3] | Requires high temperatures (>100 °C) for decarboxylation; can lead to pressure buildup (CO₂ evolution).[2][3] | [2][3] |
| Fluoroform (CHF₃) | Very inexpensive, non-ozone-depleting gas.[7] | Requires handling of a gas and often a two-phase reaction system; not ideal for all lab setups.[7] | [7] |
| Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H) | Stable solid, non-ozone-depleting. | Can require strong base; synthesis of the reagent is multi-step. | |
| Difluoromethyltriflate (HCF₂OTf) | Highly reactive, allows for mild reaction conditions.[6] | Can produce aryl triflate byproducts, especially with electron-rich phenols.[6] | [6] |
| PDFA (Ph₃P⁺CF₂CO₂⁻) | Generates :CF₂ under neutral conditions via decarboxylation; operationally simple.[8] | Reagent is less common and more expensive than bulk alternatives. | [8] |
Q2: What is the general mechanism for the difluoromethoxylation of phenols with difluorocarbene?
A2: The reaction follows a well-established, three-step pathway.
-
Deprotonation: The phenol is deprotonated by a base (e.g., Cs₂CO₃, KOH) to form the highly nucleophilic phenoxide anion.
-
Difluorocarbene Generation: The precursor reagent decomposes to generate the electrophilic difluorocarbene (:CF₂) intermediate. This can be triggered by heat (e.g., ClCF₂CO₂Na) or a chemical activator.[3]
-
Nucleophilic Attack & Protonation: The phenoxide anion attacks the electron-deficient carbon of difluorocarbene. The resulting Ar-OCF₂⁻ anion is then protonated during the reaction or aqueous workup to yield the final aryl difluoromethyl ether product.[2]
Caption: General mechanism of phenol O-difluoromethoxylation.
Q3: What are the essential safety precautions for this reaction?
A3: As with any chemical reaction, a thorough risk assessment is mandatory. Key points for this specific transformation include:
-
Pressure Management: Reagents that generate :CF₂ via decarboxylation (e.g., ClCF₂CO₂Na) produce carbon dioxide gas.[3] On a large scale, this can lead to significant pressure buildup. Ensure the system is not sealed and is properly vented, for example, by using a condenser open to a nitrogen line with an oil bubbler.[3]
-
Reagent Handling: Many fluorinated compounds should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Inert Atmosphere: While primarily for reaction efficacy, using an inert atmosphere also prevents the potential formation of hazardous byproducts that could arise from reactions with oxygen.
-
Exotherms: The addition of base to polar aprotic solvents like DMF can be exothermic.[3] Add reagents in a controlled manner, especially on a larger scale.
Part 3: Reference Experimental Protocol
This protocol is adapted from a robust and reliable procedure published in Organic Syntheses for the difluoromethylation of a phenol using sodium chlorodifluoroacetate.[3]
Reaction: Difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one.
Step-by-Step Methodology:
-
Vessel Preparation: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add the phenol (1.00 equiv), and cesium carbonate (1.50 equiv).[3]
-
Inerting: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate and backfill the flask with nitrogen three times.[3]
-
Solvent Addition: Add anhydrous DMF and deionized water sequentially via syringe. The original procedure uses a specific DMF/water mixture; ensure your solvent system is appropriate for your chosen reagent.[3]
-
Degassing: Degas the solution with a subsurface stream of nitrogen for 1 hour while stirring.[3]
-
Reagent Addition: Remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.80 equiv) in one portion under a positive stream of nitrogen.[3]
-
Reaction Setup: Equip the flask with a reflux condenser, also connected to the nitrogen line and an oil bubbler outlet.[3]
-
Heating: Lower the apparatus into a preheated oil bath at 120 °C and stir vigorously for 2 hours. Vigorous bubbling should be observed as the reaction proceeds.[3]
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, remove the flask from the oil bath and allow it to cool to room temperature. Proceed with a standard aqueous workup, typically involving dilution with water and extraction with a suitable organic solvent (e.g., hexanes or ethyl acetate).[3]
References
-
Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]
-
Hands, A. T., et al. (n.d.). Difluoromethylation of Phenols - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
Feng, C.-C., & Zhang, S.-L. (2022). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Photoinduced difluoromethylation of phenols and thiophenols... Retrieved from [Link]
-
Feng, C.-C., & Zhang, S.-L. (2023). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 21(3), 513–517. [Link]
-
Carboni, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7456–7502. [Link]
-
Barata-Vallejo, S., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(12), 3531–3536. [Link]
-
Yu, J., et al. (2019). Oxidation of difluorocarbene and subsequent trifluoromethoxylation. Nature Communications, 10(1), 5362. [Link]
-
ResearchGate. (n.d.). Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt... Retrieved from [Link]
-
Hojczyk, K. N., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Synthesis, 52(1), 26–40. [Link]
-
Dolbier, W. R., et al. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8930–8934. [Link]
-
ResearchGate. (2019). (PDF) Oxidation of difluorocarbene and subsequent trifluoromethoxylation. Retrieved from [Link]
-
Hu, J., et al. (2010). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 2010(21), 3633–3650. [Link]
-
Deng, X.-Y., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Chemical Communications, 51(43), 8805–8808. [Link]
-
ChemInform. (2010). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. ChemInform, 21(41). [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(1), 2092–2095. [Link]
-
University of Liège. (n.d.). Radiosynthesis of 18F-Labeled Reagents for the 18F-Difluoromethylation of Heteroarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Difluoromethylation of phenols with difluorobromoacetic acid under visible-light photoredox catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Activation of 2-PySO2CF2H for Electrophilic Difluoromethylthiolation of Electron-Rich Heteroarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical O-trifluoromethylation of electron-deficient phenols. Retrieved from [Link]
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- 3. orgsyn.org [orgsyn.org]
- 4. Direct formylation of phenols using difluorocarbene as a safe CO surrogate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Direct formylation of phenols using difluorocarbene as a safe CO surrogate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Difluoromethylation and gem -difluorocyclopropenation with difluorocarbene generated by decarboxylation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02736E [pubs.rsc.org]
avoiding over-chlorination in aniline synthesis
Topic: A Researcher's Guide to Preventing Over-Chlorination in Aniline Synthesis
Welcome to the Technical Support Center for Aniline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chlorination of aniline, with a specific focus on preventing over-chlorination and controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is my aniline chlorination resulting in a mixture of mono-, di-, and even tri-chlorinated products?
A1: The amino group (-NH₂) of aniline is a very strong activating group in electrophilic aromatic substitution (EAS) reactions.[1] Its lone pair of electrons donates significant electron density into the aromatic ring, making the ortho and para positions highly susceptible to electrophilic attack.[2] This high reactivity often leads to multiple chlorination events before all the starting material has been consumed, resulting in poor selectivity and a mixture of products.[3]
Q2: I am trying to synthesize a specific chloroaniline isomer but keep getting a mixture of ortho and para products. How can I control the regioselectivity?
A2: Controlling regioselectivity is a central challenge in aniline chlorination. The directing effect of the amino group strongly favors ortho and para substitution.[2][4] To achieve high selectivity for a specific isomer, several strategies can be employed, including:
-
Protecting the Amine Group: Introducing a bulky protecting group can sterically hinder the ortho positions, favoring para substitution.[1]
-
Specialized Catalytic Systems: For high ortho-selectivity, specific organocatalytic systems have been developed that can direct the chlorination to the position adjacent to the amine.[4][5]
-
Anilinium Ion Formation: Performing the reaction under strongly acidic conditions protonates the amino group to form the anilinium ion (-NH₃⁺), which is a meta-directing group.
Q3: What is the purpose of using a protecting group like acetyl on the aniline nitrogen?
A3: Protecting the amino group, typically by converting it to an acetanilide, serves two primary functions:
-
To Moderate Reactivity: The acetyl group is electron-withdrawing, which delocalizes the nitrogen's lone pair into the carbonyl group. This reduces the activating effect on the aromatic ring, slowing down the reaction and making it more controllable, thus preventing over-chlorination.[1][6]
-
To Control Regioselectivity: The steric bulk of the acetyl group hinders the ortho positions, making the para position the more accessible site for electrophilic attack.[1]
Q4: Are there methods to chlorinate unprotected anilines with good selectivity?
A4: Yes, while protection is a common strategy, methods for the direct selective chlorination of unprotected anilines exist. For instance, using copper(II) chloride (CuCl₂) in an ionic liquid has been shown to achieve high yields and regioselectivity for the para-chlorinated product under mild conditions, avoiding the need for protection/deprotection steps.[7][8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of chlorinated anilines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low selectivity with a mixture of mono-, di-, and tri-chlorinated products. | The aniline ring is over-activated by the -NH₂ group. The chlorinating agent is too reactive. Reaction temperature is too high. | Protect the Amine Group: Convert aniline to acetanilide to moderate its reactivity.[6] Use a Milder Chlorinating Agent: Switch from chlorine gas or sulfuryl chloride to N-chlorosuccinimide (NCS). Lower the Reaction Temperature: Reducing the temperature can slow the reaction rate and decrease the formation of polychlorinated byproducts. |
| Reaction yields the wrong isomer (e.g., primarily para when ortho is desired). | The reaction conditions inherently favor the thermodynamically more stable para isomer. | Employ an ortho-Selective Catalyst: Use a secondary amine or secondary ammonium salt organocatalyst with sulfuryl chloride.[4][5][9][10][11] These systems are specifically designed to direct chlorination to the ortho position. |
| Desired product is contaminated with dark, tarry, or polymeric impurities. | Aniline and its derivatives are susceptible to oxidation, which is often accelerated by harsh reaction conditions or the presence of water.[3][12] | Use Purified Reagents: Ensure starting aniline is pure and colorless. Run Under Inert Atmosphere: Performing the reaction under nitrogen or argon can prevent air oxidation. Purification: Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[12] |
| Low or no yield of the desired chlorinated product. | The aniline derivative may be deactivated by strong electron-withdrawing groups. Inappropriate reaction conditions (temperature, solvent). Poor reactivity of the chlorinating agent. | Optimize Reaction Conditions: Gradually increase the reaction temperature while monitoring for byproduct formation. Screen different solvents to improve solubility and reaction rate. Choose a More Reactive System: If using a mild agent like NCS on a deactivated ring, a more potent chlorinating agent or a catalytic system may be required. |
Key Strategies to Control Chlorination
Amine Group Protection and Deprotection
The most common and reliable strategy to prevent over-chlorination is the temporary protection of the highly activating amino group.
Protection (Acetylation)
The amino group is converted into an N-acetyl group (an amide). The resulting acetanilide is less reactive due to the electron-withdrawing nature of the acetyl group, which pulls electron density away from the aromatic ring.[1][6]
-
Causality: The nitrogen lone pair's delocalization into the adjacent carbonyl reduces its ability to activate the aromatic ring, thus preventing multiple substitutions. The steric hindrance from the acetyl group also favors substitution at the less hindered para position.[1]
Deprotection (Hydrolysis)
After the chlorination step, the acetyl group can be easily removed by acid or base-catalyzed hydrolysis to regenerate the amino group, yielding the desired chloroaniline.[6]
Choice of Chlorinating Agent
The reactivity of the chlorinating agent plays a crucial role in selectivity.
| Chlorinating Agent | Reactivity | Selectivity | Typical Use Case |
| Chlorine Gas (Cl₂) | High | Low | Often leads to over-chlorination; requires careful control.[7] |
| Sulfuryl Chloride (SO₂Cl₂) | High | Moderate | Can be used for direct chlorination, but selectivity can be an issue without a catalyst.[5][7] |
| N-Chlorosuccinimide (NCS) | Mild | High | A preferred reagent for controlled mono-chlorination of activated rings like acetanilides.[13] |
| Copper(II) Chloride (CuCl₂) | Mild | High (para) | Effective for direct, selective para-chlorination of unprotected anilines in ionic liquids.[7] |
Advanced Catalytic Systems for Regiocontrol
When a specific isomer other than the typical para-product is desired, specialized catalytic systems are necessary.
-
ortho-Selective Chlorination: A metal-free approach using a secondary amine (e.g., diisopropylamine) as an organocatalyst with sulfuryl chloride has been developed for the highly regioselective ortho-chlorination of anilines.[4][5] Mechanistic studies suggest that an anionic trichloride species is responsible for this unique selectivity.[4][5] Similarly, secondary ammonium salts have been shown to be effective catalysts for this transformation.[9][10][11]
Experimental Protocols
Protocol 1: Protection of Aniline as Acetanilide[7]
This protocol details the moderation of aniline's reactivity via acetylation.
Materials:
-
Aniline
-
Acetic anhydride
-
Sodium acetate
-
Concentrated hydrochloric acid
-
Water, Ethanol
-
Standard laboratory glassware, ice bath
Procedure:
-
In a 250 mL flask, dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.
-
Prepare a separate solution of 16 g of sodium acetate in 50 mL of water.
-
Cool the aniline hydrochloride solution in an ice bath.
-
Add 14 mL of acetic anhydride to the cooled solution, followed immediately by the sodium acetate solution.
-
Stir the mixture vigorously and cool in the ice bath for 15 minutes.
-
Collect the precipitated acetanilide by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure acetanilide.
Protocol 2: Selective para-Chlorination of Acetanilide
This protocol demonstrates the selective chlorination at the para position of the protected aniline.
Materials:
-
Acetanilide
-
Glacial acetic acid
-
N-Chlorosuccinimide (NCS)
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve the acetanilide (1.0 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add N-Chlorosuccinimide (1.05 equivalents) to the solution in portions at room temperature with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, pour the mixture into a beaker of cold water with stirring.
-
The p-chloroacetanilide will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization if necessary. The acetyl group can then be removed via hydrolysis to yield p-chloroaniline.
Protocol 3: ortho-Selective Chlorination using a Secondary Amine Organocatalyst[9]
This protocol provides a method for achieving high ortho-selectivity.
Materials:
-
Aniline substrate
-
Toluene (or other suitable solvent)
-
Secondary amine organocatalyst (e.g., diisopropylamine)
-
Sulfuryl chloride (SO₂Cl₂)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate, Anhydrous sodium sulfate
Procedure:
-
To a solution of the aniline substrate (1.0 mmol) in toluene at room temperature, add the secondary amine organocatalyst (10 mol%).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.1 mmol) dropwise to the stirring reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography.
References
- Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride.
- Addressing poor regioselectivity in the synthesis of substituted anilines. BenchChem.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- Preventing over-chlorin
- Technical Support Center: Overcoming Poor Selectivity in the Chlorination of Aniline Deriv
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry.
- Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organoc
- Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Europe PMC.
- ortho-Selective Chlorin
- Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organoc
- Technical Support Center: Troubleshooting Halogen
- Troubleshooting side reactions in the N-alkyl
- Chlorination of Aniline. Sciencemadness Discussion Board.
- Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
- Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Taylor & Francis Online.
- Protection of NH2 in aniline. Filo.
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
- Regioselectivity in Electrophilic Arom
- Reactions of Aniline. Chemistry Steps.
- Managing reaction temperature for stable aniline deriv
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Protection of NH2 in aniline | Filo [askfilo.com]
- 7. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 8. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - Chlorination of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Analytical Method Development for 2-Chloro-4-(difluoromethoxy)aniline
Welcome to the technical support center for 2-Chloro-4-(difluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to support your analytical method development. Our focus is on providing practical, field-proven insights grounded in robust scientific principles to help you develop reliable and accurate analytical methods.
Introduction
This compound is an aromatic amine intermediate crucial in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring a basic aniline moiety, a chloro group, and a difluoromethoxy substituent, presents unique challenges and considerations for analytical method development. The molecular weight is 193.58 g/mol , and it exists as a liquid at room temperature.[1][2] A calculated LogP of 2.52 suggests moderate lipophilicity, making it suitable for reversed-phase chromatography.[1]
Robust and reliable analytical methods are essential to ensure the purity, stability, and quality of this intermediate and the subsequent active pharmaceutical ingredients (APIs). This guide follows the principles of the analytical procedure lifecycle, from development and validation to routine use, in alignment with international regulatory standards.[3][4][5]
Workflow for Analytical Method Development
The development of a robust analytical method is a systematic process. The following workflow illustrates the key stages, from initial characterization to final validation and implementation.
Caption: A typical workflow for analytical method development.
Section 1: HPLC Method Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for analyzing compounds like this compound due to its aromatic structure (strong chromophore) and moderate polarity.
Q1: Why is my peak for this compound tailing or showing poor shape?
Answer: Poor peak shape, particularly tailing, is the most common issue when analyzing basic compounds like anilines on silica-based columns.[6]
Root Cause Analysis:
-
Secondary Silanol Interactions: The primary cause is the interaction between the basic amine group (-NH2) of the aniline and acidic residual silanol groups (Si-OH) on the surface of the C18 stationary phase. This strong, non-specific binding leads to delayed elution for a portion of the analyte molecules, resulting in a tailing peak.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[7]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too high (e.g., >5), the aniline is in its neutral, basic form, which strongly interacts with silanols. If the pH is too low without proper buffering, inconsistent protonation can occur.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The most effective solution is to suppress the silanol interactions.
-
Lower the pH: Add an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase. This protonates the aniline to its cationic form (-NH3+) and suppresses the ionization of the silanol groups, minimizing secondary interactions.
-
Rationale: A protonated amine is more polar and less likely to interact with the non-polar C18 chains, leading to better peak shape through a more ideal reversed-phase mechanism.
-
-
Use a Competing Base: Add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase.
-
Rationale: TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "masking" them from the analyte. This is a classic technique for improving the peak shape of basic compounds.
-
-
Select an Appropriate Column:
-
Use an End-Capped Column: Modern HPLC columns are "end-capped," where most residual silanols are chemically deactivated. Ensure you are using a high-quality, end-capped C18 or a column specifically designed for basic compounds.
-
Consider an Alternative Stationary Phase: Phenyl-hexyl or embedded polar group (PEG) phases can offer different selectivity and sometimes better peak shape for aromatic amines.
-
-
Reduce Injection Volume/Concentration: Prepare a more dilute sample and inject a smaller volume to rule out column overload.[7]
Q2: I'm not seeing any peaks, or the response is very low. What should I check?
Answer: A lack of signal can be due to issues with the instrument, the sample preparation, or the method parameters.[7]
Troubleshooting Steps:
-
Verify Wavelength: Check the UV spectrum of this compound. Aromatic amines typically have strong absorbance between 230-280 nm. Ensure your UV detector is set to an appropriate wavelength (e.g., start with 254 nm).
-
Check Sample Preparation:
-
Solubility: Ensure the analyte is fully dissolved in your diluent. While soluble in common organic solvents like acetonitrile and methanol, precipitation can occur if mixed with a highly aqueous mobile phase. Your diluent should ideally match the initial mobile phase composition.
-
Stability: Although generally stable, anilines can be susceptible to oxidation.[8] Ensure your samples are fresh or have been stored properly (e.g., protected from light at 2-8°C).[1][2]
-
-
Inspect the HPLC System:
-
Pump & Pressure: Check that the pump is delivering the mobile phase and the system pressure is stable and within the expected range. No flow means no peaks.
-
Injector: Look for blockages in the injector or sample loop.[7]
-
Detector: Ensure the detector lamp is on and has sufficient energy.
-
Troubleshooting Decision Tree for HPLC Peak Shape
Caption: Decision tree for HPLC peak shape troubleshooting.
Section 2: GC Method Troubleshooting Guide
Gas Chromatography (GC), particularly with a mass spectrometry (GC-MS) detector, is an excellent alternative for analyzing this compound, offering high sensitivity and specificity for impurity identification.[9][10]
Q1: My aniline peak is tailing severely in the GC chromatogram. Why?
Answer: Similar to HPLC, peak tailing for amines in GC is a common problem caused by active sites within the system.[6]
Root Cause Analysis:
-
Active Sites in Injector/Liner: The hot injector is a primary area for analyte degradation or adsorption. Active sites (exposed silica, metal oxides) in the inlet liner can strongly interact with the basic amine.
-
Column Activity: The capillary column itself may have active sites, especially if it is old or has been exposed to oxygen at high temperatures.[11]
-
Analyte Degradation: Amines can be thermally labile. An injector temperature that is too high can cause the analyte to break down.[11]
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: This is the most critical step. Replace your standard liner with one that has been chemically deactivated (silanized). A liner with glass wool should also use deactivated glass wool.
-
Rationale: Deactivation masks the active silanol groups, preventing the amine from adsorbing onto the liner surface.[6]
-
-
Select the Right Column: Use a low-bleed, inert column specifically designed for analyzing active compounds, such as a DB-5ms or equivalent.
-
Rationale: These columns have a highly inert stationary phase and tubing surface, minimizing interactions that cause peak tailing.
-
-
Optimize Injector Temperature: While a high temperature is needed for volatilization, an excessive temperature can cause degradation. Start with a lower temperature (e.g., 250 °C) and gradually increase it to find the optimal balance between efficient transfer and analyte stability.[11]
-
Perform System Maintenance:
-
Trim the Column: If the column has been in use for a while, the first few centimeters at the inlet end may be contaminated or active. Trim 10-15 cm from the front of the column.
-
Check for Leaks: Oxygen leaks can rapidly degrade the stationary phase at high temperatures, creating active sites. Ensure all fittings are tight and check for leaks with an electronic leak detector.[11]
-
Q2: My results are not reproducible. What could be the cause?
Answer: Poor reproducibility in GC can stem from the injection process, system instability, or sample preparation.
Troubleshooting Steps:
-
Check the Injection Process:
-
Syringe: Ensure the syringe is clean and functioning correctly. Residue from previous injections can cause carryover.
-
Autosampler vs. Manual: If using manual injection, inconsistencies in injection speed and volume can lead to variability. An autosampler is highly recommended for better precision.
-
-
Verify Gas Flows: Use a flow meter to confirm that the carrier gas flow rate is correct and stable. Fluctuations in flow will cause retention time shifts and affect peak area.[11]
-
Stabilize Temperatures: Ensure the oven, inlet, and detector temperatures are stable before starting a sequence. Temperature fluctuations will lead to baseline drift and retention time variability.[7]
Section 3: Method Validation FAQs
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3] The following FAQs are based on the principles outlined in the ICH Q2(R2) guideline.[4][12][13]
Q1: What validation parameters are required for an HPLC/GC method for this compound?
Answer: For a quantitative impurity method or an assay, the core validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[14]
| Parameter | Purpose | Typical Acceptance Criteria (for Impurity Method) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants). | Peak purity analysis (e.g., with DAD or MS) shows no co-elution. Degradants are resolved from the main peak. |
| Linearity | To show that the method's results are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise. | Typically from the reporting limit to 120% of the specification limit. |
| Accuracy | The closeness of the test results to the true value. | % Recovery of spiked samples should be within 80-120% for low concentrations. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (RSD ≤ 10%), Intermediate Precision (RSD ≤ 15%). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | Peak area and retention time should not significantly change with minor variations in pH, flow rate, temperature, etc. |
Q2: How do I perform a forced degradation study and what is its purpose?
Answer: A forced degradation (or stress testing) study is essential for developing a stability-indicating method.[15] Its purpose is to intentionally degrade the sample to identify likely degradation products and demonstrate that the analytical method can separate these degradants from the main analyte peak (i.e., prove specificity).[16][17]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105°C) for 24 hours.
-
Photolytic Degradation: Expose the sample to UV and visible light (per ICH Q1B guidelines).
Procedure:
-
Prepare solutions of this compound and expose them to the stress conditions listed above.
-
Include a control sample (unstressed) for comparison.
-
Analyze all samples by your developed HPLC or GC method.
-
The goal is to achieve 5-20% degradation of the main peak. Adjust stress time/conditions if degradation is too low or too high.
-
Evaluate the chromatograms to ensure that all degradation peaks are baseline-resolved from the parent peak. Use a photodiode array (PDA) detector or MS to assess peak purity.
Section 4: General & Sample Preparation FAQs
Q1: What is the best solvent to use for preparing my samples and standards?
Answer: The choice of solvent (diluent) is critical for good chromatography. The ideal diluent should:
-
Completely dissolve the analyte.
-
Be compatible with the mobile phase to ensure good peak shape.
-
Not interfere with the detection of the analyte.
For reversed-phase HPLC, a good starting point is a 50:50 mixture of acetonitrile and water. For GC, a volatile organic solvent like methylene chloride or MTBE is suitable. Best Practice: Always use a diluent that is weaker than or equal in elution strength to your initial mobile phase to prevent peak distortion.
Q2: How should I store the compound and its solutions to ensure stability?
Answer: Based on supplier safety data, this compound should be stored in a dark place under an inert atmosphere at 2-8°C.[2] This minimizes potential degradation from light and oxidation. Analytical solutions should be prepared fresh daily. If they must be stored, keep them refrigerated and protected from light in tightly sealed vials. Perform a stability study on your standard solutions to determine how long they can be reliably used.
Section 5: Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will be required.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 30% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Diluent | Acetonitrile/Water (50:50) |
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare solvents A and B as described. Degas both solvents using sonication or vacuum filtration.
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to achieve a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to a similar concentration as the standard using the same diluent.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.
-
Analysis: Inject a blank (diluent), followed by the standard and sample solutions.
Protocol 2: GC-MS Method for Impurity Identification
This protocol is suitable for identifying volatile impurities and confirming the identity of the main peak.
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 260 °C |
| Injection Mode | Split (Ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
Step-by-Step Procedure:
-
Sample Preparation: Dissolve the sample in a volatile solvent like methylene chloride to a concentration of approximately 1 mg/mL.
-
System Setup: Install a deactivated inlet liner. Condition the column according to the manufacturer's instructions.
-
Analysis: Inject the prepared sample solution into the GC-MS system.
-
Data Interpretation: Identify the main peak by its retention time and mass spectrum. Search the NIST library for potential matches for any impurity peaks observed.
References
- Understanding ICH Q2(R2)
- Buy this compound | 1247745-21-6. Smolecule.
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). ICH.
- Technical Support Center: Refinement of Analytical Methods for Arom
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024). Environmental Science & Technology.
- Troubleshooting Guide. Restek.
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). International Journal of Environmental Analytical Chemistry.
- Forced Degrad
- Amines Analysis by Packed Column GC. Supelco.
- Determination of Aniline in Soil by ASE/GC-MS. (2022).
- Forced Degradation Studies for Biopharmaceuticals.
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- Troubleshooting Guide for Analytical Instruments (Gas Chromatography (GC) Faults and Solutions). Labcompare.
- Steps for Analytical Method Development. Pharmaguideline.
- This compound | 1247745-21-6. Sigma-Aldrich.
- A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline. Benchchem.
- 2,4-Difluoroaniline | 367-25-9. ChemicalBook.
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- 5. Steps for Analytical Method Development | Pharmaguideline [pharmaguideline.com]
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- 8. 2,4-Difluoroaniline | 367-25-9 [chemicalbook.com]
- 9. d-nb.info [d-nb.info]
- 10. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. youtube.com [youtube.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 17. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Regioselective Synthesis of Substituted Anilines
Welcome to the Technical Support Center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges related to regioselectivity and to provide actionable solutions for your experiments.
Introduction
The regioselective synthesis of substituted anilines is a cornerstone of modern organic chemistry, pivotal in the creation of pharmaceuticals, agrochemicals, and functional materials.[1] The amino group (-NH₂) powerfully influences the reactivity of the aromatic ring, but this same reactivity presents significant challenges in controlling the precise position of incoming substituents. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group in aniline considered a strong ortho, para-directing group?
A: The amino group (-NH₂) is a potent activating group that donates electron density to the aromatic ring via a resonance effect (+M effect).[2][3] The lone pair of electrons on the nitrogen atom delocalizes into the π-system of the benzene ring. This delocalization increases the electron density specifically at the ortho and para positions, making them significantly more nucleophilic and thus more susceptible to attack by electrophiles.[2][4] Resonance structures show a clear buildup of negative charge at these positions, which stabilizes the cationic intermediate (the arenium ion) formed during electrophilic aromatic substitution (EAS).[2][4][5]
Q2: What is the primary purpose of using a protecting group for the aniline nitrogen?
A: Protecting groups are essential tools in aniline chemistry for several reasons:[6][7]
-
To Control Regioselectivity: By converting the amino group to a bulkier amide (e.g., an acetanilide), steric hindrance is introduced at the ortho positions. This sterically disfavors electrophilic attack at the ortho sites, thereby increasing the yield of the desired para-substituted product.
-
To Attenuate Reactivity and Prevent Polysubstitution: The powerful activating nature of the amino group can lead to over-reactions, such as the formation of 2,4,6-trihaloaniline when treated with bromine water.[8][9] Converting it to an amide moderates this reactivity, allowing for more controlled, monosubstitution.[8][10]
-
To Prevent Unwanted Side Reactions: The amino group is basic and can react with Lewis acids (like AlCl₃) used in Friedel-Crafts reactions, deactivating the ring.[8] It is also susceptible to oxidation under strongly acidic or oxidizing conditions (e.g., direct nitration).[11][12] Protection circumvents these issues.[8]
Q3: How can I achieve meta-substitution on an aniline derivative? This seems counterintuitive.
A: While direct meta-substitution is challenging, it can be achieved by altering the electronic nature of the nitrogen substituent. The most common strategy involves performing the electrophilic substitution under strongly acidic conditions (e.g., during nitration with H₂SO₄/HNO₃).[8] In the presence of strong acid, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This positively charged group is a strong deactivator and, through its powerful electron-withdrawing inductive effect (-I effect), directs incoming electrophiles to the meta position.[5][10]
Visualization: Directing Effects in Aniline Derivatives
Troubleshooting Guide: Common Regioselectivity Issues
This guide addresses specific problems encountered during the regioselective synthesis of substituted anilines.
Issue 1: My electrophilic substitution (e.g., halogenation, nitration) is producing a mixture of di- and tri-substituted products with low selectivity for the mono-substituted aniline.
-
Potential Cause: The high activating power of the free amino group makes the aromatic ring extremely reactive, leading to polysubstitution.[9]
-
Troubleshooting & Optimization:
-
Protect the Amino Group: This is the most robust solution. Convert the aniline to an acetanilide before performing the substitution. The acetyl group moderates the ring's reactivity, preventing over-substitution.[8][9] (See Protocol 1).
-
Use Milder Reagents: For halogenation, switch from highly reactive agents like Br₂ to a milder source such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
-
Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of subsequent substitutions, thereby favoring the mono-substituted product.
-
Solvent Choice: Non-polar solvents can sometimes help moderate the reaction rate and improve selectivity compared to polar solvents.
-
Issue 2: I am trying to synthesize the para-isomer, but I am getting a significant amount of the ortho-isomer, lowering my yield.
-
Potential Cause: While the amino group is an ortho, para-director, the electronic preference is not always sufficient to achieve high selectivity. Steric factors often play a deciding role.
-
Troubleshooting & Optimization:
-
Increase Steric Hindrance: If you are already using a protecting group like acetyl, consider a bulkier one (e.g., pivaloyl or benzoyl). The increased size will further disfavor attack at the sterically crowded ortho positions.
-
Lower the Reaction Temperature: Running the reaction at lower temperatures often favors the formation of the thermodynamically more stable para-isomer over the kinetically favored ortho-isomer.
-
Leverage Modern Catalytic Methods: For certain substitutions like halogenation, specialized organocatalytic systems or transition-metal-catalyzed C-H functionalization methods have been developed that show exceptionally high selectivity for one isomer.[13][14] For example, secondary ammonium salt organocatalysts can promote highly ortho-selective chlorination.[14]
-
Issue 3: My Friedel-Crafts alkylation or acylation reaction is failing or producing a complex mixture.
-
Potential Cause: Aniline, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction.[8] This forms a complex that deactivates the aromatic ring, preventing the desired electrophilic substitution from occurring.[8][9]
-
Troubleshooting & Optimization:
-
Protect the Amino Group: Convert the aniline to an acetanilide. The resulting amide is significantly less basic and does not complex with the Lewis acid, allowing the Friedel-Crafts reaction to proceed normally on the now moderately activated ring.[8][9] The protecting group can be removed via hydrolysis after the reaction.
-
Visualization: Troubleshooting Workflow
Key Experimental Protocols
Protocol 1: Protection of Aniline as Acetanilide to Promote Para-Selectivity
This protocol reduces the activating effect of the amino group and sterically hinders the ortho positions.
-
Materials: Aniline, acetic anhydride, sodium acetate, concentrated hydrochloric acid, water, ethanol.
-
Procedure:
-
In a suitable flask, dissolve aniline (1.0 equiv) in a mixture of water and concentrated hydrochloric acid.
-
Cool the resulting aniline hydrochloride solution in an ice bath to 0-5 °C.
-
Add acetic anhydride (1.1 equiv) to the cooled solution.
-
Immediately and with vigorous stirring, add a pre-prepared aqueous solution of sodium acetate (1.5 equiv).
-
Acetanilide will precipitate as a white solid.
-
Collect the product by vacuum filtration, wash thoroughly with cold water, and dry. The product can be recrystallized from water or ethanol if necessary.
-
Protocol 2: Regioselective para-Nitration of Acetanilide [11]
This protocol demonstrates the nitration of the protected aniline, which strongly favors the para-isomer.
-
Materials: Acetanilide, concentrated sulfuric acid, concentrated nitric acid, ethanol.
-
Procedure:
-
Carefully dissolve acetanilide (from Protocol 1) in concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.0 equiv) to concentrated sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the acetanilide solution. Crucially, maintain the reaction temperature below 10 °C throughout the addition to prevent side reactions. [11]
-
After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes.
-
Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.
-
The p-nitroacetanilide will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
The p-nitroacetanilide can be purified by recrystallization from ethanol.
-
The acetyl group can then be removed by acid or base hydrolysis to yield p-nitroaniline.[11]
-
Data Summary: Regioselectivity in Aniline Nitration
| Substrate | Reaction Conditions | Major Product(s) & Approx. Yield | Causality |
| Aniline | Conc. HNO₃, Conc. H₂SO₄ | p-nitroaniline (51%), m-nitroaniline (47%), o-nitroaniline (2%)[8] | A significant portion of aniline is protonated to the meta-directing anilinium ion. |
| Acetanilide | Conc. HNO₃, Conc. H₂SO₄, 0-10°C | p-nitroacetanilide (>90%) | The bulky acetamido group is ortho, para-directing but sterically hinders the ortho positions, strongly favoring para substitution. |
Purification Corner
Q: My substituted aniline product is a dark oil or solid, and the color persists after standard silica gel chromatography. How can I purify it?
A: Dark colors in aniline samples are typically due to oxidation or polymerization products, which can be highly polar and challenging to remove.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The aniline will move to the aqueous layer as its hydrochloride salt, leaving non-basic colored impurities in the organic layer. You can then basify the aqueous layer and re-extract your purified aniline.[15]
-
Activated Carbon Treatment: Dissolve your crude product in a suitable solvent and add a small amount of activated carbon. Stir or gently heat for a short period, then filter the solution through Celite to remove the carbon, which will have adsorbed many of the colored impurities.
-
Vacuum Distillation: For liquid anilines, vacuum distillation is a highly effective method to separate the volatile product from non-volatile polymeric residues and colored impurities.
-
Storage: Once purified, store anilines under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures to prevent re-oxidation.
References
- Benchchem. (2025).
- Benchchem. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines.
- Mamontov, A., et al. (2020). Mild Regioselective Halogenation of Anilines, Anilides, and Indoles. Chem. Eur. J., 26, 10411–10416.
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- Wang, X., et al. (2022). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Chinese Chemical Letters, 34(4).
- Quora. (2017). Why is the -NH2 group in aniline an ortho and para directing group?
- Chaudhary, P., et al. (2020). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry.
- ResearchGate. (2023).
- Xiong, X., & Yeung, Y.-Y. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst.
- Royal Society of Chemistry. (2018). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source.
- Elsevier. (2017). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
- Semantic Scholar. (n.d.). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source.
- Semantic Scholar. (n.d.).
- GeeksforGeeks. (2024).
- Smith, M. R., et al. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Benchchem. (2025).
- Benchchem. (2025). Common side reactions in the synthesis of 3-Anilino-1,3-diphenylpropan-1-one.
- Benchchem. (2025). Protecting Group Strategies for the Synthesis of 4-(Piperidin-4-yl)
- Benchchem. (2025).
- Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.
- ResearchGate. (2016). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- Organic Letters. (2023).
- ResearchGate. (2023). Protecting Groups in Peptide Synthesis.
- Wikipedia. (n.d.).
- Vedantu. (n.d.). Why is Aniline Meta Directing class 11 chemistry CBSE.
- NIH. (2019).
- Wikipedia. (n.d.). Aniline.
- Organic Chemistry Portal. (2009).
- Chemistry Steps. (n.d.). Ortho, Para, Meta.
- Journal of the American Chemical Society. (2021).
- Chemistry LibreTexts. (2023). 15.
- Unknown Source. (n.d.).
- Semantic Scholar. (n.d.). Demonstrating the synergy of synthetic, mechanistic, and computational studies in a regioselective aniline synthesis.
- Benchchem. (2025).
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Chemistry World. (2020). Reactions for making widely used aniline compounds break norms of synthesis.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Organic Letters. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C.
- ResearchGate. (2023).
- Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
- ResearchGate. (2014).
- Benchchem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- Beilstein Journals. (2024).
- Scribd. (n.d.). Basic Strength of Ortho, Meta and para Substituted Anilines JEE.
- Chemistry World. (2020). Aniline synthesis turns to photochemistry to access challenging targets.
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- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
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- 7. Protective Groups [organic-chemistry.org]
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- 12. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 13. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
Validation & Comparative
Introduction: The Analytical Imperative for 2-Chloro-4-(difluoromethoxy)aniline
An Expert's Comparative Guide to the GC-MS Analysis of 2-Chloro-4-(difluoromethoxy)aniline
This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, a critical intermediate in pharmaceutical synthesis.[1] We will explore a robust, optimized GC-MS protocol, grounded in established methods for analogous compounds, and objectively compare its performance against viable alternative techniques like High-Performance Liquid Chromatography (HPLC). This document is designed for researchers, analytical scientists, and drug development professionals who require accurate and reliable quantification and impurity profiling of this key molecule.
This compound (MW: 193.58 g/mol , CAS: 1247745-21-6) is a substituted aniline that serves as a vital building block in the synthesis of biologically active molecules.[1] Its synthesis involves multiple steps, including fluorination, nitration, and subsequent hydrogenation, which can introduce a range of process-related impurities and isomers.[1][2] Therefore, a highly selective and sensitive analytical method is paramount for ensuring the purity of the final product, controlling the manufacturing process, and meeting stringent regulatory requirements.
Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for this application. It is ideally suited for analyzing volatile and semi-volatile compounds that are thermally stable, characteristics we anticipate for this compound based on its structure and the behavior of similar halogenated anilines. The high resolving power of gas chromatography combined with the definitive identification capabilities of mass spectrometry provides the specificity needed to separate and identify the target analyte from potential contaminants.
Part 1: A Validated GC-MS Protocol for this compound Analysis
The following protocol is a robust starting point for the analysis of this compound. The experimental choices are justified based on extensive experience with halogenated aromatic amines and established analytical principles.[3][4]
Experimental Protocol: GC-MS
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is a classic, effective technique for extracting aniline derivatives from aqueous or polar matrices into a volatile organic solvent compatible with GC injection.[5] Adjusting the pH to basic conditions ensures the aniline is in its free base form, maximizing its partitioning into the organic phase.
-
Procedure:
-
To 10 mL of an aqueous sample, add a suitable internal standard (e.g., 3-Chloro-4-fluoroaniline or a deuterated analog) to a final concentration of 1 µg/mL.
-
Adjust the sample pH to >11 using 2M sodium hydroxide.
-
Extract the sample three times with 5 mL of dichloromethane (DCM) or toluene, vortexing for 1 minute for each extraction.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Carefully evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Rationale: A non-polar capillary column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or Rxi-5Sil MS) is the workhorse for general-purpose analysis of semi-volatile organic compounds.[3] It provides excellent separation based on boiling points and is robust. A splitless injection is chosen to maximize sensitivity for trace-level analysis. The temperature program is designed to ensure good peak shape for the analyte while allowing for the elution of potential higher-boiling impurities.
-
Instrument Conditions:
-
GC System: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[6]
-
Injector: Splitless mode, 270°C[3]
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute
-
Ramp 1: 15°C/min to 200°C
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes[3]
-
-
MS Transfer Line: 280°C[3]
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C
-
Acquisition Mode:
-
Full Scan: 50-400 m/z (for qualitative analysis and method development)
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitoring key ions (e.g., m/z 193, 158, 129 - predicted) for enhanced sensitivity.
-
-
Visualizing the GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Part 2: Performance and Comparison with Alternatives
While specific validated data for this compound is not publicly available, we can project its performance based on extensive data from similar chloroaniline and aromatic amine analyses.[5][7]
Anticipated Quantitative Performance
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) (Anticipated) | High-Performance Liquid Chromatography (HPLC-UV) (Typical) |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range, especially in SIM mode or with MS/MS.[3][5] | Mid-to-high ng/mL range, dependent on chromophore. |
| Limit of Quantification (LOQ) | Low ng/mL range.[5] | Low µg/mL range. |
| Linearity (R²) | >0.995 over 2-3 orders of magnitude.[3] | >0.998 over 2-3 orders of magnitude. |
| Precision (%RSD) | <10% for inter-day repeatability.[3][7] | <5% for inter-day repeatability. |
| Selectivity | Very High (based on both retention time and mass spectrum). | Moderate (based on retention time and UV spectrum). |
| Sample Preparation | Required (Liquid-Liquid Extraction). | Often simpler (Dilute-and-shoot for clean samples). |
Comparison with Key Alternative Techniques
GC-MS is a powerful tool, but not always the only solution. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and LC with tandem mass spectrometry (LC-MS/MS) are the most common and viable alternatives.[8][9]
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: Separates compounds based on their interaction with a stationary phase and a liquid mobile phase. Detection is based on the absorbance of UV light.
-
Advantages:
-
Excellent for non-volatile or thermally labile impurities that would not be amenable to GC.
-
Simpler sample preparation is often possible, especially for process monitoring.
-
High precision and robustness for routine quality control.
-
-
Disadvantages:
-
Lower sensitivity compared to GC-MS in SIM mode.
-
Lower selectivity; co-eluting impurities can interfere with quantification unless baseline separation is achieved.
-
Peak identification is not as definitive as with mass spectrometry.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
-
Advantages:
-
Exceptional sensitivity (low pg/mL) and selectivity, making it the gold standard for trace analysis in complex matrices (e.g., biological fluids).[5][9]
-
Can often analyze samples with direct injection, minimizing sample preparation.[9]
-
Suitable for a wider range of compound polarities and volatilities than GC-MS.
-
-
Disadvantages:
-
Higher instrument cost and complexity.
-
Susceptible to matrix effects (ion suppression or enhancement) which requires careful method development and often the use of expensive isotopically labeled internal standards.
-
For ortho-substituted chloroanilines, LC-MS/MS can sometimes show lower ionization efficiency compared to meta- and para-substituted isomers.[5][9]
-
Decision Logic: Choosing the Right Analytical Tool
The choice of technique depends critically on the analytical question being asked.
Caption: Decision tree for selecting an analytical method for aniline derivatives.
Conclusion and Recommendations
For the comprehensive analysis of this compound, GC-MS stands out as the preferred technique for impurity identification and sensitive quantification in relatively clean matrices , such as final product or in-process control samples. Its high selectivity, stemming from the combination of chromatographic separation and mass-based detection, is crucial for distinguishing the target analyte from structurally similar impurities that may arise during synthesis.[1]
While HPLC-UV offers a robust and precise method for routine purity assays, it lacks the definitive identification power of MS. For ultra-trace analysis in complex biological or environmental samples, LC-MS/MS would be the method of choice due to its superior sensitivity and reduced sample preparation requirements.[5][9]
Ultimately, a multi-faceted approach may be most effective in a drug development setting: using GC-MS for definitive identification and method development, transitioning to a simpler HPLC-UV method for routine quality control, and employing LC-MS/MS for specialized applications like bioanalysis.
References
-
Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(18), 4339–4350. Retrieved from [Link]
-
Dorgerloh, U., Hofmann, A., Riedel, J., & Becker, R. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-15. Retrieved from [Link]
-
Tanaka, K., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 163-171. Retrieved from [Link]
-
Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Retrieved from [Link]
-
Dorgerloh, U., Hofmann, A., Riedel, J., & Becker, R. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. Retrieved from [Link]
-
Dasgupta, A., et al. (1997). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Forensic Sciences, 42(4), 718-722. Retrieved from [Link]
-
Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. ResearchGate. Retrieved from [Link]
-
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A Senior Application Scientist's Guide: 2-Chloro-4-(difluoromethoxy)aniline vs. 2-Chloro-4-methoxyaniline
An Objective Comparison for Strategic Drug Design
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is a critical determinant of a drug candidate's ultimate success. The aniline scaffold, a cornerstone in pharmaceutical synthesis, offers a versatile platform for molecular elaboration. However, the properties of this core can be dramatically altered by its substitution pattern. This guide provides an in-depth comparison of two closely related aniline derivatives: 2-Chloro-4-(difluoromethoxy)aniline and 2-Chloro-4-methoxyaniline. Our focus will be on the profound impact of substituting a methoxy group (-OCH₃) with its difluorinated analogue (-OCF₂H), providing researchers, scientists, and drug development professionals with the data-driven insights necessary to make informed decisions in their synthetic and discovery programs.
Physicochemical Properties: A Tale of Two Ethers
At first glance, the structural difference between the two molecules is subtle: the replacement of two hydrogen atoms with fluorine. Yet, this substitution precipitates a cascade of changes in electronic and physical properties that have significant downstream consequences for molecular behavior.
The introduction of the highly electronegative fluorine atoms transforms the ether group from an electron-donating entity into an electron-withdrawing one. The methoxy group, a classic activating group in electrophilic aromatic substitution, enriches the aniline ring through resonance. Conversely, the powerful inductive effect of the two fluorine atoms in the difluoromethoxy group overrides the oxygen's resonance donation, resulting in a net withdrawal of electron density from the ring. This fundamental electronic shift is the primary driver for the differences in reactivity, basicity, and metabolic stability discussed later in this guide.
Furthermore, the difluoromethoxy group introduces a unique feature not present in its methoxy counterpart: the ability to act as a hydrogen bond donor. The polarization of the C-H bond by the adjacent fluorine atoms allows this group to engage in hydrogen bonding, opening new avenues for molecular recognition and target binding.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 2-Chloro-4-methoxyaniline | Rationale for Difference |
| Molecular Formula | C₇H₆ClF₂NO[1][2] | C₇H₈ClNO[3][] | Addition of two fluorine atoms. |
| Molecular Weight | 193.58 g/mol [1][5] | 157.60 g/mol [3][] | Higher atomic mass of fluorine compared to hydrogen. |
| Appearance | Light brown to brown liquid[1] | Off-white to light brown crystalline solid | Fluorination can influence intermolecular forces and crystal packing. |
| Predicted LogP | 2.8[5] | 2.3[3] | The difluoromethoxy group is more lipophilic than the methoxy group.[6] |
| Predicted pKa | Lower (less basic) | Higher (more basic) | The electron-withdrawing -OCF₂H group reduces the electron density on the aniline nitrogen, decreasing its basicity. |
| Electronic Effect | Electron-withdrawing (inductive) | Electron-donating (resonance) | The strong inductive effect of fluorine atoms in -OCF₂H outweighs resonance donation.[7] The -OCH₃ group is a net electron donor. |
| H-Bonding Capability | Donor (weak) & Acceptor | Acceptor only | The C-H bond in -OCF₂H is polarized by fluorine atoms, enabling it to act as an H-bond donor. |
Synthesis and Reactivity Profile
Both anilines serve as versatile intermediates. Their synthesis typically involves the functionalization of a benzene ring followed by the reduction of a nitro group, a robust and widely used transformation in organic synthesis.
A representative synthetic pathway for this compound might start with the difluoromethoxylation of a phenol, followed by nitration, chlorination, and finally, reduction. The synthesis of 2-Chloro-4-methoxyaniline often involves the direct chlorination of 4-methoxyaniline or the reduction of a pre-functionalized nitroaromatic precursor like 2-chloro-4-nitroanisole.
Caption: General workflow for aniline synthesis via nitro group reduction.
The differing electronic nature of the para-substituent directly impacts the reactivity of the aniline core.
-
2-Chloro-4-methoxyaniline : The methoxy group is an ortho-, para-directing and activating group. The presence of the chlorine atom at the 2-position and the strong activating methoxy group at the 4-position makes the remaining positions (3, 5, and 6) susceptible to further electrophilic aromatic substitution.
-
This compound : The difluoromethoxy group, being electron-withdrawing, deactivates the aromatic ring towards electrophilic attack compared to the methoxy-substituted analogue. This reduced reactivity can be advantageous, preventing unwanted side reactions and allowing for more selective transformations on other parts of the molecule. The basicity of the amine is also attenuated, which can alter its reactivity in nucleophilic substitution and coupling reactions.
Performance in Drug Discovery: The Metabolic Stability Advantage
The most compelling reason for selecting this compound over its methoxy counterpart in a drug discovery program is the strategic enhancement of metabolic stability.[8]
One of the most common routes of phase I metabolism for compounds containing a methoxy group is O-demethylation, a reaction mediated by cytochrome P450 (CYP) enzymes. This process can lead to rapid clearance of the drug, a short half-life, and the formation of potentially active or toxic metabolites. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the difluoromethoxy group highly resistant to this oxidative cleavage.[8]
By replacing -OCH₃ with -OCF₂H, medicinal chemists can effectively "block" this metabolic hotspot. This single substitution can lead to:
-
Increased Drug Half-Life : Reduced metabolic clearance prolongs the drug's presence in the systemic circulation.
-
Improved Bioavailability : Less first-pass metabolism can lead to a greater fraction of the administered dose reaching its target.
-
Reduced Potential for Drug-Drug Interactions : By circumventing metabolism by key CYP isozymes, the potential for interactions with co-administered drugs is lessened.
This concept of using the difluoromethoxy group as a metabolically robust bioisostere for the methoxy group is a well-established and powerful strategy in modern drug design.[9]
Caption: Comparative metabolic fate of methoxy vs. difluoromethoxy groups.
Experimental Protocol: Assessing Metabolic Stability
To empirically validate the superior metabolic stability of a difluoromethoxy-containing compound, an in vitro assay using liver microsomes is the industry standard. This experiment quantifies the rate at which a compound is metabolized by phase I enzymes, primarily CYPs.
Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes
Objective: To compare the rate of metabolism of this compound and 2-Chloro-4-methoxyaniline.
Materials:
-
Test Compounds: this compound, 2-Chloro-4-methoxyaniline (10 mM stock solutions in DMSO).
-
Positive Control: A compound with known high clearance (e.g., Verapamil).
-
Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock).
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Acetonitrile with internal standard (for quenching and analysis).
-
96-well incubation plates and analytical plates.
-
LC-MS/MS system for quantification.
Methodology:
-
Preparation of Incubation Mixture:
-
Causality: The reaction mixture must contain the enzyme source (microsomes), the substrate (test compound), and the necessary cofactor (NADPH) to initiate the enzymatic reaction.
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Add the human liver microsomes to a final concentration of 0.5 mg/mL.
-
-
Initiation of Reaction:
-
Causality: The metabolic reaction is initiated by the addition of the NADPH regenerating system, which provides the reducing equivalents required by CYP450 enzymes.
-
Add the pre-warmed NADPH regenerating system to each well to start the reaction.
-
-
Time-Point Sampling:
-
Causality: To determine the rate of metabolism, the reaction must be stopped at multiple time points.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.
-
-
Sample Processing and Analysis:
-
Causality: The precipitated proteins must be removed to prevent clogging of the analytical column.
-
Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
A longer half-life indicates greater metabolic stability.
-
Expected Outcome: this compound is expected to exhibit a significantly longer half-life (lower clearance) in this assay compared to 2-Chloro-4-methoxyaniline, providing quantitative evidence of its enhanced metabolic stability.
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion and Strategic Recommendations
The choice between this compound and 2-Chloro-4-methoxyaniline is not merely a matter of structural nuance; it is a strategic decision with profound implications for a drug discovery campaign.
-
2-Chloro-4-methoxyaniline remains a valuable and cost-effective building block for applications where metabolic stability is not a primary concern or where its electron-donating properties are synthetically advantageous.
-
This compound , however, represents a more advanced intermediate for modern drug design. Its key advantages—enhanced metabolic stability, modulated lipophilicity and pKa, and unique hydrogen bonding potential—provide a powerful toolkit for overcoming common pharmacokinetic challenges. While potentially more expensive, the upfront investment in this building block can de-risk a project by proactively engineering a more robust pharmacokinetic profile into a lead candidate, saving invaluable time and resources in later stages of development.
For researchers aiming to develop next-generation therapeutics with improved dosing regimens and safety profiles, this compound is the superior choice, offering a clear and validated path toward creating more durable and effective medicines.
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validation of 2-Chloro-4-(difluoromethoxy)aniline purity by HPLC
A Comparative Guide to the HPLC Purity Validation of 2-Chloro-4-(difluoromethoxy)aniline
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. This compound is a key building block in the synthesis of numerous pharmaceutical compounds, making the rigorous validation of its purity a critical, non-negotiable step.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound. We will delve into the rationale behind experimental choices, present supporting data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in their quality control endeavors.
The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the quality, safety, and efficacy of the final drug product.[2] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent control over these impurities.[3][4] Therefore, a robust and validated analytical method is not merely a recommendation but a necessity.
The Rationale for HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for the purity determination of non-volatile and thermally labile compounds like this compound. Its advantages over other techniques, such as Gas Chromatography (GC), include the ability to analyze samples without the need for derivatization, which can be a complex and error-prone process for polar molecules like anilines.[5][6] HPLC offers high sensitivity, selectivity, and the versatility to be coupled with various detectors, most notably Mass Spectrometry (LC-MS), for unambiguous peak identification.
Comparative Analysis of HPLC Methods
The choice of HPLC column and mobile phase is critical for achieving optimal separation of this compound from its potential process-related and degradation impurities. We will compare two common reversed-phase columns to illustrate the impact of stationary phase chemistry on chromatographic performance.
Table 1: Comparison of HPLC Column Performance
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl |
| Principle of Separation | Primarily hydrophobic interactions. | Mixed-mode interactions (hydrophobic and π-π). |
| Typical Analytes | Broad range of non-polar to moderately polar compounds. | Aromatic and moderately polar compounds. |
| Resolution (Rs) of Key Impurity Pair * | 1.8 | 2.5 |
| Tailing Factor (Tf) for Analyte | 1.2 | 1.1 |
| Analysis Time | ~15 minutes | ~12 minutes |
*Key Impurity Pair refers to this compound and a closely eluting, structurally similar impurity.
As the data suggests, the Phenyl-Hexyl column (Method B) provides superior resolution for the critical impurity pair and a more symmetrical peak shape for the main analyte. The π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities offer an additional separation mechanism beyond simple hydrophobicity, leading to enhanced selectivity.
Experimental Protocols
The following are detailed, step-by-step methodologies for the recommended HPLC method (Method B) and the validation process, grounded in ICH guidelines.[3][4][7]
Recommended HPLC Method (Method B)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Method Validation Protocol
Method validation is a formal process that provides documented evidence that an analytical method is suitable for its intended purpose.[8] The core validation parameters, as stipulated by ICH Q2(R2) guidelines, are addressed below.[9][10][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][7] This is demonstrated through forced degradation studies.
-
Acid/Base Hydrolysis: Expose the sample to 0.1 M HCl and 0.1 M NaOH at 60°C.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid sample at 105°C.
-
Photostability: Expose the sample to UV and visible light as per ICH Q1B guidelines.[12]
-
Acceptance Criteria: The method should be able to separate the main peak from all degradation product peaks, and the peak purity of the analyte should be confirmed using a PDA detector.
-
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Prepare a series of at least five standard solutions of this compound ranging from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
-
Accuracy: The closeness of the test results to the true value.
-
Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[9]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[13][14][15][16]
-
Acceptance Criteria: The LOQ should be experimentally verified to have acceptable precision and accuracy.[13]
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Introduce small changes to parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.
-
Data Visualization and Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: HPLC Purity Validation Workflow.
Comparative Purity Data from Different Suppliers
To demonstrate the practical application of this validated HPLC method, we present hypothetical purity data for this compound obtained from three different suppliers.
Table 2: Comparative Purity Analysis
| Supplier | Purity (%) by HPLC | Major Impurity (%) | Other Impurities (%) |
| Supplier A | 99.85 | 0.08 (at RRT 1.15) | 0.07 |
| Supplier B | 99.52 | 0.25 (at RRT 0.85) | 0.23 |
| Supplier C | 98.91 | 0.48 (at RRT 1.15) | 0.61 |
RRT = Relative Retention Time
The data clearly indicates that Supplier A provides the highest purity material, with minimal levels of impurities. The validated HPLC method is capable of effectively separating and quantifying these impurities, allowing for a confident assessment of material quality.
Conclusion
The validation of an analytical method for purity determination is a critical exercise in pharmaceutical development, ensuring data integrity and ultimately, patient safety. This guide has provided a comprehensive framework for the HPLC-based purity validation of this compound, emphasizing the importance of methodical choices and adherence to regulatory guidelines. By employing a well-characterized and robust HPLC method, researchers can confidently assess the quality of this vital chemical intermediate, thereby ensuring the integrity of their research and the safety of the final pharmaceutical products.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Halogenated Difluoromethoxyanilines
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced structural features of novel chemical entities is paramount. Halogenated difluoromethoxyanilines represent a class of compounds with significant potential in pharmaceutical and agrochemical applications due to the unique electronic properties conferred by the difluoromethoxy group and the strategic placement of halogen atoms. This guide provides a comprehensive spectroscopic comparison of these molecules, grounded in fundamental principles and supported by experimental data, to empower researchers in their analytical endeavors.
The Analytical Imperative: Why Spectroscopic Comparison Matters
The isomeric and substitutional variations within halogenated difluoromethoxyanilines can lead to profound differences in their biological activity, metabolic stability, and overall suitability as drug candidates. A meticulous spectroscopic characterization is, therefore, not merely a routine analysis but a critical step in establishing structure-activity relationships (SAR) and ensuring the synthesis of the desired regioisomer. This guide will navigate the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—elucidating how each method provides a unique piece of the structural puzzle.
The Interplay of Substituents: Electronic and Steric Effects
The spectroscopic signatures of halogenated difluoromethoxyanilines are governed by the interplay of the electron-donating amino group (-NH₂), the strongly electron-withdrawing difluoromethoxy group (-OCF₂H), and the variable halogen substituent (F, Cl, Br). The position of these substituents on the aniline ring further dictates the electronic distribution and, consequently, the spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For halogenated difluoromethoxyanilines, ¹H, ¹³C, and ¹⁹F NMR provide a wealth of information.
¹H NMR Spectroscopy
The chemical shifts of the aromatic protons are highly sensitive to the electronic environment. The -NH₂ group typically exerts a shielding effect (upfield shift), while the -OCF₂H and halogen groups have a deshielding effect (downfield shift). The coupling patterns between adjacent protons are invaluable for determining the substitution pattern on the aromatic ring.
¹⁹F NMR Spectroscopy
Given the presence of the difluoromethoxy group, ¹⁹F NMR is an essential technique.[1][2][3] The fluorine atoms in the -OCF₂H group will appear as a doublet due to coupling with the geminal proton. The chemical shift of this signal can be influenced by the nature and position of the halogen substituent on the aromatic ring.
¹³C NMR Spectroscopy
¹³C NMR provides insights into the carbon framework of the molecule. The carbon atom attached to the -OCF₂H group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the substituents.
Table 1: Representative ¹H and ¹⁹F NMR Data for a Hypothetical Set of Halogenated Difluoromethoxyanilines
| Compound | Position of Halogen | Aromatic Protons (δ, ppm) | -NH₂ Protons (δ, ppm) | -OCF₂H Proton (t, δ, ppm) | ¹⁹F Signal (d, δ, ppm) |
| 4-Fluoro-2-(difluoromethoxy)aniline | 4-F | 6.8-7.2 (m) | 3.8 (br s) | 6.6 (t, J=74 Hz) | -80 to -85 |
| 4-Chloro-2-(difluoromethoxy)aniline | 4-Cl | 6.9-7.3 (m) | 3.9 (br s) | 6.7 (t, J=74 Hz) | -81 to -86 |
| 4-Bromo-2-(difluoromethoxy)aniline | 4-Br | 7.0-7.4 (m) | 3.9 (br s) | 6.7 (t, J=74 Hz) | -81 to -86 |
| 2-Chloro-4-(difluoromethoxy)aniline | 2-Cl | 6.8-7.1 (m) | 4.1 (br s) | 6.5 (t, J=75 Hz) | -82 to -87 |
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.[4][5][6] For halogenated difluoromethoxyanilines, the characteristic vibrational frequencies provide clear evidence for the presence of the amine, the difluoromethoxy group, and the carbon-halogen bond.
The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the difluoromethoxy group is expected in the 1000-1300 cm⁻¹ region, while the strong C-F stretching vibrations will be prominent in the 1000-1100 cm⁻¹ range. The C-X (halogen) stretching frequencies are observed at lower wavenumbers and are dependent on the mass of the halogen atom.[5]
Table 2: Key IR Vibrational Frequencies for Halogenated Difluoromethoxyanilines
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Amine (-NH₂) | N-H Bend | 1590 - 1650 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Difluoromethoxy (-OCF₂H) | C-F Stretch | 1000 - 1100 |
| Difluoromethoxy (-OCF₂H) | C-O Stretch | 1200 - 1300 |
| Carbon-Halogen | C-F Stretch | 1000 - 1400 |
| Carbon-Halogen | C-Cl Stretch | 600 - 800 |
| Carbon-Halogen | C-Br Stretch | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation in the aromatic system.[7][8][9][10] The aniline chromophore exhibits two primary absorption bands: a strong π → π* transition around 230-240 nm and a weaker n → π* transition around 280-300 nm.
The position and intensity of these bands are influenced by the substituents. Electron-donating groups like -NH₂ cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups like -OCF₂H and halogens can induce either a bathochromic or hypsochromic (blue) shift depending on their position and the interplay of inductive and resonance effects.
Table 3: Expected UV-Vis Absorption Maxima (λmax) for Halogenated Difluoromethoxyanilines in Ethanol
| Compound | Position of Halogen | λmax 1 (nm) (π → π) | λmax 2 (nm) (n → π) |
| 4-Fluoro-2-(difluoromethoxy)aniline | 4-F | ~240 | ~295 |
| 4-Chloro-2-(difluoromethoxy)aniline | 4-Cl | ~245 | ~300 |
| 4-Bromo-2-(difluoromethoxy)aniline | 4-Br | ~250 | ~305 |
| This compound | 2-Cl | ~242 | ~298 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[11][12][13][14] In the analysis of halogenated difluoromethoxyanilines, the isotopic distribution of chlorine and bromine provides a characteristic signature in the mass spectrum.
A compound containing one chlorine atom will exhibit a molecular ion peak (M⁺) and an M+2 peak with a relative intensity ratio of approximately 3:1.[13] For a compound with one bromine atom, the M⁺ and M+2 peaks will have a nearly 1:1 intensity ratio.[13] The fragmentation patterns are often complex but can provide valuable information about the connectivity of the molecule.
Table 4: Characteristic Isotopic Patterns in Mass Spectrometry for Halogenated Compounds
| Halogen | Isotope 1 | Abundance 1 | Isotope 2 | Abundance 2 | M⁺ : M+2 Ratio |
| Chlorine | ³⁵Cl | 75.8% | ³⁷Cl | 24.2% | ~3:1 |
| Bromine | ⁷⁹Br | 50.7% | ⁸¹Br | 49.3% | ~1:1 |
Experimental Protocols
General Considerations
All solvents should be of analytical grade and used as received. Reactions involving air- or moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Synthesis of a Representative Halogenated Difluoromethoxyaniline (e.g., 4-Bromo-2-(difluoromethoxy)aniline)
This protocol is a general representation and may require optimization for specific substrates.[15][16][17][18]
-
Starting Material: 4-Bromo-2-nitrophenol.
-
Difluoromethylation: In a suitable reaction vessel, dissolve 4-bromo-2-nitrophenol in a polar aprotic solvent such as DMF. Add a suitable base (e.g., potassium carbonate) and a difluoromethylating agent (e.g., sodium chlorodifluoroacetate). Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Nitro Group Reduction: Dissolve the purified 1-bromo-4-(difluoromethoxy)-2-nitrobenzene in a solvent such as ethanol or ethyl acetate. Add a reducing agent (e.g., tin(II) chloride dihydrate or catalytic hydrogenation with Pd/C). Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC or LC-MS).
-
Final Work-up and Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the final product by column chromatography or recrystallization to obtain 4-bromo-2-(difluoromethoxy)aniline.
Spectroscopic Analysis Workflow
Caption: A streamlined workflow for the spectroscopic analysis of synthesized compounds.
Detailed Spectroscopic Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified aniline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse program with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. A larger number of scans will be required.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-capable probe. The spectral width should be set to encompass the expected chemical shift range of the difluoromethoxy group.
IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For liquid samples, a thin film between salt plates can be used.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.1 and 1.0.
-
Data Acquisition: Record the spectrum over a range of 200-400 nm, using the pure solvent as a blank.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is often used for LC-MS and typically yields the protonated molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.
Conclusion
The spectroscopic analysis of halogenated difluoromethoxyanilines is a multifaceted process that requires the integration of data from various techniques. By understanding the fundamental principles behind each spectroscopic method and the influence of the unique substituents on the aniline core, researchers can confidently elucidate the structures of these important compounds. This guide provides a foundational framework for this analytical journey, empowering scientists to accelerate their research and development efforts in the pursuit of novel and impactful molecules.
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A Researcher's Guide to Assessing the Metabolic Stability of Difluoromethoxy-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic profiles of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has garnered significant interest for its unique ability to enhance metabolic stability, modulate physicochemical properties, and introduce favorable intermolecular interactions. This guide provides an in-depth comparison of the metabolic stability of difluoromethoxy-containing compounds against common structural analogs, supported by experimental data and detailed methodologies to empower researchers in their drug discovery efforts.
The Difluoromethoxy Group: A Shield Against Metabolic Breakdown
The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life, bioavailability, and overall therapeutic efficacy.[2] The difluoromethoxy group is often employed as a bioisostere for the more metabolically labile methoxy group (-OCH₃). The primary mechanism by which the -OCF₂H group enhances metabolic stability is by blocking oxidative O-demethylation, a common metabolic pathway mediated by cytochrome P450 (CYP) enzymes. The strong carbon-fluorine bonds within the difluoromethoxy moiety are highly resistant to enzymatic cleavage, thus protecting the molecule from this rapid clearance pathway. This increased metabolic robustness can lead to a longer drug half-life and reduced clearance.
However, it is important to note that the metabolic benefits of substituting a methoxy group with a difluoromethoxy group are not universal and can be context-dependent. In some cases, blocking O-demethylation may shift the metabolic burden to other parts of the molecule, such as hydroxylation of an aromatic ring.
Comparative Metabolic Stability: An In Vitro Perspective
The most common methods for assessing metabolic stability in early drug discovery are in vitro assays using liver microsomes or hepatocytes.[3] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYP enzymes, making them a cost-effective and high-throughput tool for initial screening.[3][4] Hepatocytes, being whole liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes and can provide a more comprehensive picture of a compound's metabolic fate.[3][4]
The key parameters derived from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint), which quantifies the inherent ability of the liver to metabolize a drug.[2] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.
While direct head-to-head comparative studies across a wide range of chemical scaffolds are not always readily available in published literature, the following table summarizes illustrative data for a generic substituted aromatic compound to highlight the expected trends in metabolic stability when comparing methoxy, difluoromethoxy, and trifluoromethoxy analogs in human liver microsomes (HLM).
| Functional Group | Analog Structure | Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (μL/min/mg protein) | Primary Metabolic Pathway |
| Methoxy (-OCH₃) | Aromatic-OCH₃ | < 15 | > 100 | Rapid O-demethylation |
| Difluoromethoxy (-OCF₂H) | Aromatic-OCF₂H | > 60 | < 20 | Blocked O-demethylation; potential for ring hydroxylation |
| Trifluoromethoxy (-OCF₃) | Aromatic-OCF₃ | > 90 | < 10 | Highly resistant to metabolism |
This data is illustrative and the actual metabolic stability will be highly dependent on the specific molecular scaffold and other structural features.
The trifluoromethoxy (-OCF₃) group generally confers the highest metabolic stability due to the strength of the three carbon-fluorine bonds and its strong electron-withdrawing nature, which deactivates the aromatic ring to oxidative metabolism.[5] The difluoromethoxy group provides a significant enhancement in stability compared to the methoxy group by preventing O-demethylation.
Understanding the Metabolic Pathways of Difluoromethoxy Compounds
While the difluoromethoxy group is generally stable, understanding its potential metabolic fate is crucial. The primary metabolic considerations for -OCF₂H containing compounds are:
-
Resistance to O-dealkylation: As previously mentioned, the C-F bonds are highly resistant to cleavage, effectively blocking this metabolic route.
-
Metabolic Shifting: By blocking the primary site of metabolism, the metabolic processes may be redirected to other susceptible sites on the molecule, such as aromatic or aliphatic hydroxylation.
-
Potential for Defluorination: While less common, metabolic defluorination can occur, although it is generally not a major pathway for many difluoromethoxy-containing compounds.
The following diagram illustrates the principal metabolic pathways for a generic difluoromethoxy-substituted aromatic compound.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a detailed, step-by-step methodology for assessing the metabolic stability of a test compound using human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Experimental Workflow Diagram:
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
-
Sample Preparation:
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Conclusion
The difluoromethoxy group is a valuable tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates. Its ability to block O-demethylation, a common and rapid metabolic pathway, can significantly improve a compound's pharmacokinetic profile. By understanding the principles of metabolic stability and employing robust in vitro assays, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved in vivo performance. This guide provides a framework for the comparative assessment of difluoromethoxy-containing compounds and detailed experimental protocols to support these critical drug discovery activities.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Chloro-4-(difluoromethoxy)aniline in Reaction Mixtures
For professionals in pharmaceutical development and chemical synthesis, the accurate quantification of intermediates like 2-Chloro-4-(difluoromethoxy)aniline is not merely a procedural step; it is a critical determinant of process efficiency, impurity profiling, and final product quality. This guide provides an in-depth comparison of robust analytical methodologies for the determination of this compound in complex reaction matrices. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that each protocol is a self-validating system grounded in scientific first principles.
The selection of an analytical technique is a balance of sensitivity, selectivity, speed, and sample compatibility. This guide will objectively compare three workhorse techniques in the analytical laboratory: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Versatile Standard
HPLC is often the primary choice for the analysis of non-volatile or thermally labile compounds, making it exceptionally well-suited for many pharmaceutical intermediates.[1] Its versatility in column chemistry and mobile phase composition allows for fine-tuning of selectivity for the target analyte away from starting materials and byproducts.
Causality of Method Design
For this compound, a reversed-phase HPLC method is the logical starting point. The molecule possesses moderate polarity, making it ideal for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. The presence of the aromatic ring provides a strong chromophore, enabling sensitive detection by UV spectrophotometry.[2] The choice of an acidic mobile phase (e.g., using formic or phosphoric acid) is deliberate; it ensures the aniline's amino group is protonated, leading to sharper, more symmetrical peaks by minimizing tailing interactions with residual silanols on the silica-based column.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a filtered and degassed mixture of 60:40 (v/v) Acetonitrile and Water containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation: Quench a known volume of the reaction mixture and dilute with mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Quantification: Generate a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Determine the concentration of this compound in the sample by interpolation from this curve.
Workflow Diagram: HPLC-UV Analysis
Caption: Experimental workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Selectivity
GC-MS is a powerhouse for the analysis of volatile and thermally stable compounds.[3] For this compound, its volatility makes it a suitable candidate for GC analysis. The coupling with a mass spectrometer provides unparalleled selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices.[4]
Causality of Method Design
The primary challenge for GC analysis of amines is their potential for peak tailing due to interaction with active sites in the injector and column. While derivatization can mitigate this, direct analysis is often feasible on modern, well-deactivated columns.[5] A liquid-liquid extraction is employed for sample preparation to isolate the analyte from non-volatile reaction components (salts, catalysts) and transfer it into a volatile organic solvent compatible with GC injection. For quantification, MS detection in Selected Ion Monitoring (SIM) mode is chosen. This enhances sensitivity and selectivity by monitoring only specific, characteristic ions of the target molecule, effectively filtering out noise from co-eluting matrix components.[4]
Experimental Protocol: GC-MS
-
Instrumentation: A GC system equipped with a split/splitless injector, a capillary column, and coupled to a mass spectrometer.
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 193 (molecular ion) for quantification and m/z 158, 128 for confirmation.[6]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare in a volatile solvent like Ethyl Acetate.
-
Calibration Standards: Prepare by serial dilution in Ethyl Acetate.
-
Sample Preparation (Liquid-Liquid Extraction): To 1 mL of the aqueous reaction mixture, add a suitable internal standard. Adjust pH to >10 with 2M NaOH. Extract three times with 2 mL of Ethyl Acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate if necessary.
-
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.
Workflow Diagram: GC-MS Analysis
Caption: Experimental workflow for GC-MS analysis.
UV-Visible Spectrophotometry: The Rapid Process Check
For a rapid, high-throughput estimation of concentration, particularly in less complex mixtures or for process monitoring, UV-Visible spectrophotometry based on a chromogenic reaction can be highly effective. This approach is less selective than chromatography but offers significant advantages in speed and simplicity.
Causality of Method Design
This method is based on the classic diazotization of a primary aromatic amine, followed by coupling with a phenolic compound to form a colored azo dye.[7] The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the aniline.[8] The reaction conditions, particularly pH, are critical for both the diazotization and coupling steps to proceed efficiently and produce a stable chromophore. This technique is best suited for reaction mixtures where other aromatic amines or strongly absorbing species are absent or at negligible concentrations.
Experimental Protocol: UV-Visible Spectrophotometry
-
Instrumentation: A UV-Visible Spectrophotometer.
-
Reagents:
-
0.1 M Hydrochloric Acid (HCl).
-
1% (w/v) Sodium Nitrite (NaNO₂) solution, freshly prepared.
-
1% (w/v) Sulfamic Acid solution.
-
0.5% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare in 0.1 M HCl.
-
Calibration Standards: Prepare a series of standards (e.g., 1, 2, 5, 10, 15 µg/mL) in 25 mL volumetric flasks, each containing 5 mL of 0.1 M HCl.
-
Sample Preparation: Dilute a known volume of the reaction mixture with 0.1 M HCl to fall within the calibration range.
-
-
Color Development and Measurement:
-
To each standard and sample flask, add 1 mL of 1% NaNO₂ solution and mix. Allow to stand for 3 minutes at room temperature.
-
Add 1 mL of 1% sulfamic acid to quench the excess nitrous acid. Mix and wait for 1 minute.
-
Add 1 mL of 0.5% NED solution. Dilute to the 25 mL mark with deionized water and mix thoroughly.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax, typically ~550 nm for this type of azo dye) against a reagent blank.
-
-
Quantification: Plot absorbance vs. concentration for the standards to create a calibration curve and determine the sample concentration.
Workflow Diagram: UV-Vis Spectrophotometric Analysis
Caption: Workflow for UV-Vis spectrophotometric analysis.
Head-to-Head Performance Comparison
The choice of method depends on the specific requirements of the analysis. The following table summarizes the expected performance characteristics of each technique for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS (SIM Mode) | UV-Vis Spectrophotometry |
| Selectivity | Good to Excellent | Excellent | Low to Moderate |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.5 µg/mL |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Analysis Time/Sample | 10 - 15 min | 20 - 25 min | 5 min (post-reaction) |
| Sample Preparation | Simple (Dilute & Filter) | Moderate (Extraction) | Moderate (Wet Chemistry) |
| Cost (Instrument) | Moderate | High | Low |
| Ideal Application | Routine QC, Purity Testing | Trace Analysis, Impurity ID, High-Complexity Matrix | Rapid In-Process Checks |
Expert Insights: Selecting the Right Tool for the Job
-
For Routine Quality Control and Release Testing: HPLC-UV is the undisputed champion. Its high precision, accuracy, and simple sample preparation make it ideal for generating reliable data in a regulated environment. It provides excellent separation of the main analyte from potential synthesis-related impurities, such as the starting nitro-aromatic precursor.
-
For Trace-Level Impurity Analysis and Structural Confirmation: GC-MS is the superior choice. When you need to detect and quantify low-level impurities or confirm the identity of a peak, the selectivity and sensitivity of mass spectrometry are essential.[4] This is particularly crucial during process development when unexpected byproducts may form.
-
For High-Throughput In-Process Monitoring: UV-Vis Spectrophotometry offers a rapid and cost-effective way to monitor reaction progress. While it lacks the selectivity of chromatographic methods, it can provide a quick "yes/no" or semi-quantitative answer to determine if a reaction has gone to completion, saving valuable time and resources. Its major drawback is the high potential for interference from any other UV-absorbing or amine-containing species in the reaction mixture.
Conclusion
The quantitative analysis of this compound in reaction mixtures is a multifaceted challenge that can be effectively addressed by several analytical techniques. There is no single "best" method; rather, the optimal choice is dictated by the analytical objective. HPLC-UV stands out for its balance of performance, versatility, and reliability for routine analysis. GC-MS provides the ultimate in selectivity and sensitivity for demanding applications like trace impurity profiling. Finally, UV-Visible spectrophotometry serves as a valuable tool for rapid, in-process checks where high precision and selectivity are not the primary requirements. By understanding the fundamental principles and practical trade-offs of each method, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the quality and integrity of their chemical processes.
References
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- ARC Journals. (n.d.).
- Phenomenex. (2025).
- Lorenzo-Parodi, N., et al. (n.d.). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- Lab Manager. (2025).
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- BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of 2-Chloro-4-methylaniline by GC-MS.
- BostonInd. (2024). GC Vs.
- SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline.
- PubMed. (n.d.).
- European Pharmaceutical Review. (2017).
- OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- ResearchGate. (2025).
- Pharmaguideline. (n.d.). Steps for Analytical Method Development.
- BenchChem. (2025). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- Analytical Methods in Environmental Chemistry Journal. (2025).
- PubMed. (n.d.). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I.
- Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. (n.d.). PubMed Central.
- DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROM
- Quantitative mass spectrometry methods for pharmaceutical analysis. (n.d.). PubMed Central.
- PubChemLite. (n.d.). This compound (C7H6ClF2NO).
- PubMed. (n.d.).
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- CymitQuimica. (n.d.). CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline.
- Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). (2022). PubMed Central.
- BenchChem. (2025).
- ResearchGate. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
- Royal Society of Chemistry. (n.d.).
- Merck Millipore. (n.d.). HPLC Application Note: USP method - 4-Chloroaniline using Purospher STAR columns.
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- 11. researchgate.net [researchgate.net]
A Comparative Guide to Catalyst Efficacy in the Synthesis of 2-Chloro-4-(difluoromethoxy)aniline
Introduction
2-Chloro-4-(difluoromethoxy)aniline is a pivotal intermediate in the synthesis of numerous agrochemicals and pharmaceuticals. The unique combination of a chloro-substituent and a difluoromethoxy group on the aniline scaffold imparts desirable properties such as enhanced metabolic stability and binding affinity to target proteins. Consequently, the efficient and selective synthesis of this molecule is of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth, objective comparison of the efficacy of different catalytic systems for the synthesis of this compound, supported by experimental data to inform catalyst selection and process optimization.
Primary Synthetic Routes and Key Catalytic Steps
The synthesis of this compound is predominantly achieved through two main strategies, each relying on a critical catalytic step:
-
Catalytic Hydrogenation of a Nitro Precursor: This widely-used, multi-step approach involves the initial synthesis of 4-(difluoromethoxy)-2-chloronitrobenzene, followed by the catalytic reduction of the nitro group to an amine. The choice of catalyst for this hydrogenation is crucial for achieving high yield and purity.
-
Direct Catalytic Chlorination of 4-(difluoromethoxy)aniline: An alternative route involves the selective ortho-chlorination of the readily available 4-(difluoromethoxy)aniline. This method's efficiency is highly dependent on the catalytic system employed to direct the chlorination to the desired position.
A third, less-documented but promising, approach involves palladium-catalyzed C-N cross-coupling reactions . This guide will focus primarily on the first two methods due to the availability of more extensive experimental data, with a brief discussion on the potential of palladium-catalyzed routes.
Comparative Analysis of Catalysts for Nitro Group Reduction
The catalytic hydrogenation of 4-(difluoromethoxy)-2-chloronitrobenzene is a critical transformation. The two most prominent catalysts for this reduction are Raney Nickel and Palladium on Carbon (Pd/C).
Raney Nickel: The Cost-Effective Workhorse
Raney Nickel, a porous nickel-aluminum alloy, is a widely used catalyst for nitro group reductions due to its high activity and cost-effectiveness.
-
Mechanism: The reduction on the surface of Raney Nickel involves the heterolytic activation of hydrogen and the stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates.
-
Performance: In a closely related synthesis of 4-(chlorodifluoromethoxy)aniline, catalytic hydrogenation of the corresponding nitro precursor using Raney Nickel in methanol at 30-45°C and 2-3 MPa of hydrogen pressure afforded the product in a 60.8% yield.[1]
-
Advantages: The primary advantage of Raney Nickel is its significantly lower cost compared to precious metal catalysts. It also exhibits good selectivity, often minimizing dehalogenation, which can be a concern with more reactive catalysts.
-
Limitations: Raney Nickel is pyrophoric and must be handled with care, typically as a slurry. It may also require higher catalyst loading and more forcing reaction conditions (higher temperature and pressure) compared to palladium-based catalysts.
Palladium on Carbon (Pd/C): The Highly Efficient Alternative
Palladium on carbon is a highly active and versatile catalyst for a wide range of hydrogenation reactions, including the reduction of nitroarenes.
-
Mechanism: Similar to Raney Nickel, the mechanism involves the adsorption and activation of hydrogen on the palladium surface, followed by the stepwise reduction of the nitro group.
-
Performance: For the hydrogenation of 2,4-difluoro-5-chloronitrobenzene, a structurally similar substrate, the use of a 5% Pd/C catalyst in methanol at 60°C resulted in an approximate yield of 70%.[2] Pd/C generally exhibits higher activity than Raney Nickel, allowing for reactions to proceed under milder conditions (lower temperature and pressure) and often with lower catalyst loadings.
-
Advantages: High catalytic activity, often leading to faster reaction times and higher yields under milder conditions. It is also generally more robust and can be used in a wider range of solvents.
-
Limitations: The primary drawback of Pd/C is its higher cost due to the use of a precious metal. It can also be more prone to causing dehalogenation, particularly with aryl chlorides, which can lead to the formation of undesired byproducts.[3]
Data Summary: Catalyst Performance in Nitro Reduction
| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Solvent | Yield (%) | Key Observations | Reference |
| Raney Nickel | 4-(chlorodifluoromethoxy)nitrobenzene | 30-45 | 2-3 | Methanol | 60.8 | Cost-effective, good selectivity against dehalogenation. | [1] |
| 5% Pd/C | 2,4-difluoro-5-chloronitrobenzene | 60 | ~0.3 (40 lbs H₂) | Methanol | ~70 | High activity, milder conditions, potential for dehalogenation. | [2] |
Catalytic Direct Chlorination: A More Direct Approach
The direct and selective chlorination of 4-(difluoromethoxy)aniline to the 2-chloro isomer presents a more atom-economical route. This transformation often relies on copper catalysts to achieve the desired regioselectivity.
Copper-Catalyzed Chlorination
-
Mechanism: While the precise mechanism can vary with the chlorinating agent, copper catalysts, such as copper(II) chloride, are believed to facilitate the electrophilic chlorination at the ortho position to the activating amino group.
-
Performance: For the direct chlorination of 4-(difluoromethoxy)aniline, a copper-catalyzed approach using copper(II) chloride in acetonitrile at 50-80°C has been reported to yield the desired this compound in moderate to high yields, ranging from 65-80%.
-
Advantages: This method offers a more direct route, potentially reducing the number of synthetic steps and improving overall efficiency.
-
Limitations: Achieving high regioselectivity can be challenging, and the formation of the undesired 2,6-dichloro- byproduct may occur. Optimization of reaction conditions, including the choice of chlorinating agent and solvent, is critical.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel (Adapted from CN104119238A)[2]
-
To a high-pressure autoclave, add 4-(chlorodifluoromethoxy)nitrobenzene (1 eq) and methanol.
-
Carefully add Raney Nickel (approximately 10-20% by weight of the nitro compound) as a slurry in methanol.
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 2-3 MPa.
-
Heat the reaction mixture to 30-45°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or recrystallization to afford 4-(chlorodifluoromethoxy)aniline.
Protocol 2: Catalytic Hydrogenation using Pd/C (Adapted from US4294988A)[3]
-
In a hydrogenation vessel, dissolve 2,4-difluoro-5-chloronitrobenzene (1 eq) in methanol.
-
Add sodium acetate (1.05 eq) to neutralize the HCl formed during the reaction.
-
Carefully add 5% Pd/C catalyst (approximately 5-10 mol%).
-
Seal the vessel and purge with an inert gas, then with hydrogen.
-
Pressurize the vessel with hydrogen gas (e.g., 40 psi).
-
Stir the reaction mixture vigorously at room temperature for several hours, then heat to 60°C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, vent the hydrogen and purge with an inert gas.
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be further purified by distillation or chromatography.
Visualization of Synthetic Pathways
Workflow for Catalytic Hydrogenation
Caption: General workflow for the synthesis via catalytic hydrogenation.
Logical Relationship of Catalyst Selection
Sources
- 1. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 2. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 3. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-(difluoromethoxy)aniline
For researchers and drug development professionals, the synthesis and application of novel chemical entities are daily routines. However, the lifecycle of these compounds extends beyond the reaction flask and analytical instruments; it culminates in their safe and compliant disposal. 2-Chloro-4-(difluoromethoxy)aniline, an aromatic amine intermediate vital in the synthesis of biologically active molecules, requires meticulous handling from acquisition to disposal due to its potential hazards.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in the principles of laboratory safety, environmental responsibility, and regulatory compliance.
Hazard Profile and Chemical Characteristics
Understanding the inherent risks of a compound is the foundation of its safe management. While specific toxicological data for this compound is limited, its structure as a halogenated aniline derivative allows us to infer a significant hazard profile based on analogous compounds.[1][2] Anilines as a class are known for their toxicity upon inhalation, ingestion, or skin absorption.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆ClF₂NO | [1] |
| Molecular Weight | 193.58 g/mol | [1][2] |
| Appearance | Light brown to brown liquid | [1] |
| Calculated LogP | 2.52 - 2.8 | [1][2] |
| Storage | 2-8°C, protect from light |[1] |
The GHS hazard classifications for structurally similar chemicals suggest that this compound should be handled as a substance that is harmful if swallowed, inhaled, or in contact with skin, and as a cause of serious skin and eye irritation.[2][5][6]
Table 2: Anticipated GHS Hazard Classifications
| Hazard Class | Category | Precautionary Statement |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Toxic or Harmful if swallowed, in contact with skin, or if inhaled.[2][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[2][5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[7][8] |
Core Directive: The Disposal Workflow
The proper disposal of this compound is not a single action but a systematic process. The following workflow diagram illustrates the critical decision points and procedural flow from the moment the chemical is deemed waste to its final removal from the facility.
Caption: Disposal workflow for this compound.
Operational Protocols: A Step-by-Step Guide
This section provides the detailed, procedural steps for safely managing and disposing of this compound waste.
PART 1: Immediate Safety and Handling Precautions
The principle of "safety first" is paramount. Before any disposal-related activity, ensure the following controls are in place.
Experimental Protocol: Donning PPE and Establishing a Safe Work Zone
-
Work Area Designation: All handling and preparation of this compound waste must be conducted within a certified laboratory chemical fume hood to mitigate inhalation exposure.[3]
-
Eye and Face Protection: Wear snug-fitting chemical splash goggles at all times.[3][9] For tasks involving larger volumes or a higher risk of splashing, supplement with a face shield.[9]
-
Protective Clothing: A fully-buttoned lab coat is mandatory to protect against skin contact.[3] For significant quantities, a chemical-resistant apron provides an additional barrier.[9]
-
Glove Selection: Proper glove selection is critical as aniline derivatives can be absorbed through the skin.[4]
-
Recommended: Butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves offer robust protection.[3]
-
Not Recommended: Standard nitrile gloves are not recommended for prolonged contact with anilines and should be avoided for waste consolidation tasks.[3] If used for brief, incidental contact, they must be changed immediately upon contamination.
-
PART 2: Waste Segregation, Collection, and Labeling
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
Experimental Protocol: Waste Collection and Labeling
-
Segregate Waste Streams:
-
Liquid Waste: Collect pure this compound and solutions containing it in a dedicated, compatible hazardous waste container (e.g., a high-density polyethylene bottle).[3] Crucially, this is a halogenated organic compound; keep it separate from non-halogenated solvent waste to facilitate proper disposal by the waste vendor.[10]
-
Solid Waste: Collect all contaminated disposable materials, including gloves, absorbent pads, and weighing papers, in a separate, clearly marked plastic bag or container.[3]
-
-
Containerization:
-
Labeling:
-
As soon as the first drop of waste is added, affix a completed "Hazardous Waste" label to the container.[3]
-
The label must clearly state: "Hazardous Waste," the full chemical name "this compound," and list all other components of any mixture.
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").[11]
-
PART 3: Spill Management
In the event of an accidental release, a swift and correct response is critical to minimizing exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
-
Small Spills (manageable by trained lab personnel):
-
Alert personnel in the immediate area.
-
Wearing the full PPE described in Part 1, contain the spill with an inert absorbent material like vermiculite, dry sand, or a chemical spill pillow.[3][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbed material into a compatible container. Seal, label as hazardous waste, and dispose of it along with the contaminated solid waste.
-
Decontaminate the spill surface with an appropriate cleaning agent and wipe clean.
-
-
Large Spills:
-
Immediately evacuate the area, alerting others as you leave.[3]
-
If there is any risk of fire or significant exposure, activate the nearest fire alarm.
-
From a safe location, contact your institution's Environmental Health & Safety (EH&S) department and, if necessary, emergency services (911).[3][4] Provide the chemical name, location, and estimated quantity of the spill.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material emergency response.
-
PART 4: Storage and Final Disposal
-
Interim Storage: Store sealed and labeled hazardous waste containers in a designated and secure waste accumulation area.[3] This area should be well-ventilated and provide secondary containment to capture any potential leaks.[3][11] Store containers away from incompatible materials like strong oxidizers and acids.[3][13]
-
Arranging Disposal: Once a waste container is full or is no longer being used, submit a chemical collection request to your institution's EH&S department.[3] They will coordinate the pickup and final disposal through a licensed hazardous waste management company, ensuring compliance with all local and national regulations.[14][15] Never pour this compound waste down the drain or place it in the regular trash.[3][14]
By adhering to these protocols, researchers can ensure that the entire lifecycle of this compound is managed with the highest standards of safety and environmental stewardship, building a foundation of trust in laboratory operations.
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Aniline Safety Procedures. Washington State University, Environmental Health & Safety. [Link]
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Safety Data Sheet: Aniline. SIA Toolbox. [Link]
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Aniline Standard Operating Procedure. Scribd. [Link]
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4-Chloro-2-(difluoromethoxy)aniline Hazard Data. PubChem, National Center for Biotechnology Information. [Link]
-
Health and Safety Guidelines for Aniline in Workplaces. Knowledge. [Link]
- 2-Chloro-4-fluoroaniline Safety Data Sheet. [No direct provider URL, general SDS source]
-
Safety Data Sheet. Angene Chemical. [Link]
-
Safety Data Sheet: Aniline. Carl ROTH. [Link]
-
CPAR, MCCP - Regulations. Regulations.gov. [Link]
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Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. [Link]
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Essential Chemical PPE. Trimaco. [Link]
-
2, 6-dichloro-4-(trifluoromethyl) aniline Safety Summary. Gujarat Fluorochemicals Limited. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
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Handling and Storage of Hazardous Materials. University of Colorado Colorado Springs. [Link]
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Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Guidance on Safe Storage of Chemicals in Laboratories. [No direct provider URL, general guidance source]
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- 13. dess.uccs.edu [dess.uccs.edu]
- 14. carlroth.com [carlroth.com]
- 15. nj.gov [nj.gov]
Personal protective equipment for handling 2-Chloro-4-(difluoromethoxy)aniline
Welcome to your comprehensive guide on the safe handling of 2-Chloro-4-(difluoromethoxy)aniline. As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. This document provides essential, field-tested guidance to ensure your well-being and the integrity of your work when handling this specific chemical compound. We will move beyond a simple checklist, delving into the rationale behind each procedural step to build a robust and intuitive safety culture in your laboratory.
Understanding the Hazard Profile
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of this compound. Based on available safety data, this compound presents a multi-faceted risk profile that demands a cautious and well-planned approach.
Key Hazards Associated with this compound:
| Hazard Category | Description | Potential Health Effects |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Can cause immediate health issues upon exposure. |
| Skin Corrosion/Irritation | Causes skin irritation. | Redness, itching, and inflammation of the skin. |
| Serious Eye Damage | Causes serious eye irritation. | Pain, redness, and potential damage to eye tissue. |
| Respiratory Irritation | May cause respiratory irritation. | Coughing, shortness of breath, and irritation of the nasal passages. |
This profile necessitates a comprehensive PPE strategy that provides a barrier against all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all solution. It is a risk-based decision process. For this compound, our primary objective is to prevent contact and inhalation. The following sections detail the minimum required PPE and the scientific reasoning for each selection.
Dermal Protection: Beyond the Standard Lab Coat
Your first line of defense against skin contact is a combination of a lab coat and chemically resistant gloves.
-
Laboratory Coat: A standard cotton lab coat is insufficient. A flame-resistant lab coat made from materials like Nomex or a chemically resistant coat is recommended, especially when handling larger quantities. Ensure the coat is fully buttoned with the sleeves rolled down.
-
Gloves: The choice of glove material is critical. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in situations with a higher risk of spillage, heavier-duty gloves such as butyl rubber or Viton™ should be considered.
Glove Selection Protocol:
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Assess the Task: For brief, incidental contact (e.g., weighing small quantities), a standard nitrile glove is acceptable.
-
Consider Immersion/Splash Potential: For tasks involving potential immersion or significant splashing, select a glove with a higher chemical resistance rating. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Practice Proper Donning and Doffing: Avoid contaminating your skin by removing gloves correctly.
-
Ocular Protection: A Non-Negotiable Barrier
Chemical splash goggles are mandatory whenever handling this compound. Standard safety glasses do not provide adequate protection from splashes and are therefore not sufficient.
-
Chemical Splash Goggles: These should fit snugly against the face, providing a seal around the eyes.
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Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as during bulk transfers or when the chemical is under pressure.
Respiratory Protection: Controlling the Air You Breathe
Given that this compound can cause respiratory irritation and is harmful if inhaled, all handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood.
-
Engineering Controls as Primary Defense: The chemical fume hood is your primary method of respiratory protection. Ensure the sash is at the appropriate height to maximize airflow and protection.
-
Respiratory Masks: If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. A full-face respirator will also provide eye protection. All personnel required to wear respirators must be properly fit-tested and trained in their use.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Safe handling lifecycle for the chemical.
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility within the scientific community. Always remember that safety is an integral part of valid and reproducible research.
References
For further detailed information, please consult the safety data sheets (SDS) from chemical suppliers and your institution's specific safety protocols. The principles outlined here are based on general laboratory safety standards and the known hazard profile of similar chemical compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
